molecular formula C21H20O6 B14859368 Suchilactone

Suchilactone

Cat. No.: B14859368
M. Wt: 368.4 g/mol
InChI Key: GVNUFBXIXQNOCF-MDNIKOHYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Suchilactone is a natural product found in Taxus baccata and Philotheca fitzgeraldii with data available.

Properties

Molecular Formula

C21H20O6

Molecular Weight

368.4 g/mol

IUPAC Name

(3E,4R)-3-(1,3-benzodioxol-5-ylmethylidene)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one

InChI

InChI=1S/C21H20O6/c1-23-17-5-3-13(9-19(17)24-2)7-15-11-25-21(22)16(15)8-14-4-6-18-20(10-14)27-12-26-18/h3-6,8-10,15H,7,11-12H2,1-2H3/b16-8+/t15-/m0/s1

InChI Key

GVNUFBXIXQNOCF-MDNIKOHYSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C[C@H]\2COC(=O)/C2=C/C3=CC4=C(C=C3)OCO4)OC

Canonical SMILES

COC1=C(C=C(C=C1)CC2COC(=O)C2=CC3=CC4=C(C=C3)OCO4)OC

Origin of Product

United States

Foundational & Exploratory

Suchilactone: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Suchilactone, a lignan of growing interest in the scientific community, has demonstrated significant biological activity, particularly as a potent inhibitor of SHP2 (Src homology region 2 domain-containing phosphatase 2). This technical guide provides an in-depth overview of the known natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its mechanism of action, with a focus on its impact on cellular signaling pathways. This document aims to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound has been identified in a select number of plant species, highlighting the importance of ethnobotanical knowledge and biodiversity in the search for novel therapeutic agents. The primary documented natural sources of this compound include:

  • Monsonia angustifolia E. Mey. ex A. Rich. (Geraniaceae): This plant, traditionally used in various cultures for medicinal purposes, is a significant source of this compound. Phytochemical investigations have confirmed the presence of this compound alongside other lignans[1][2].

  • Taxus baccata L. (Taxaceae): Commonly known as the European yew, this plant is a well-known source of various bioactive compounds, including the anticancer drug paclitaxel. This compound has also been reported to be a constituent of this species.

  • Philotheca fitzgeraldii (C.Moore & F.Muell.) Paul G.Wilson (Rutaceae): This Australian native plant is another documented source of this compound.

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves a multi-step process of extraction and chromatographic purification. While a universally standardized protocol has not been established, the following methodologies, primarily based on the phytochemical investigation of Monsonia angustifolia, provide a detailed framework for its successful isolation[1].

Extraction

A sequential extraction method using solvents of increasing polarity is commonly employed to obtain a crude extract enriched with this compound.

Table 1: Solvent Extraction Yields from Monsonia angustifolia

SolventYield of Crude Extract (g) from 1.5 kg of Stem Bark
Hexane28.99
Dichloromethane17.43
Ethyl Acetate18.17
Methanol22.58

Data derived from a study on the phytochemical analysis of Monsonia angustifolia stem bark[1].

Experimental Protocol: Sequential Solvent Extraction

  • Plant Material Preparation: Air-dry the stem bark of Monsonia angustifolia for seven days and grind it into a coarse powder.

  • Hexane Extraction: Macerate the powdered plant material in hexane (e.g., 1.5 kg in 2 L) with occasional stirring for 24 hours at room temperature. Filter the mixture and collect the hexane extract.

  • Dichloromethane Extraction: Air-dry the plant residue from the previous step and subsequently macerate it in dichloromethane for 24 hours. Filter and collect the dichloromethane extract.

  • Ethyl Acetate Extraction: Repeat the process with the plant residue using ethyl acetate as the solvent.

  • Methanol Extraction: Finally, extract the remaining plant material with methanol.

  • Concentration: Concentrate each solvent extract in vacuo using a rotary evaporator to obtain the respective crude extracts. This compound is expected to be present in the moderately polar to polar fractions.

Chromatographic Purification

Column chromatography is the primary technique used for the purification of this compound from the crude extracts.

Experimental Protocol: Column Chromatography

  • Stationary Phase: Prepare a column packed with silica gel 60 (70-230 mesh) as the stationary phase. The size of the column will depend on the amount of crude extract to be fractionated.

  • Sample Loading: Dissolve the crude extract (e.g., the dichloromethane or ethyl acetate extract) in a minimal amount of the initial mobile phase solvent and load it onto the top of the silica gel column.

  • Mobile Phase and Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of hexane and ethyl acetate, followed by ethyl acetate and methanol.

  • Fraction Collection: Collect the eluate in fractions of a specific volume.

  • Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound. A suitable developing solvent system for TLC can be a mixture of hexane and ethyl acetate. Visualize the spots under UV light (254 nm) and by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).

  • Further Purification: Combine the fractions containing this compound and subject them to further chromatographic steps, such as preparative TLC or High-Performance Liquid Chromatography (HPLC), to achieve high purity.

Signaling Pathway and Mechanism of Action

This compound has been identified as a potent and specific inhibitor of SHP2, a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling. By inhibiting SHP2, this compound disrupts downstream signaling cascades that are often dysregulated in cancer.

The SHP2 Signaling Pathway

The diagram below illustrates the signaling pathway affected by this compound. In a typical signaling cascade initiated by a growth factor, the binding of the ligand to its receptor tyrosine kinase (RTK) leads to autophosphorylation of the receptor. The adaptor protein Grb2 then binds to the phosphorylated receptor, recruiting SOS, a guanine nucleotide exchange factor. SOS, in turn, activates Ras by promoting the exchange of GDP for GTP. Activated Ras then triggers the MAP kinase cascade, leading to the phosphorylation of ERK, which translocates to the nucleus to regulate gene expression involved in cell proliferation and survival. SHP2 is required to dephosphorylate a regulatory site on the scaffolding protein Gab1, allowing for sustained activation of the Ras-ERK pathway.

Suchilactone_SHP2_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK binds Grb2 Grb2 pRTK p-RTK RTK->pRTK autophosphorylation pRTK->Grb2 recruits Gab1 Gab1 pRTK->Gab1 phosphorylates SOS SOS Grb2->SOS recruits Ras_GDP Ras-GDP (inactive) SOS->Ras_GDP Ras_GTP Ras-GTP (active) Ras_GDP->Ras_GTP GDP/GTP exchange Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Proliferation Cell Proliferation & Survival pERK->Proliferation promotes SHP2 SHP2 pGab1 p-Gab1 SHP2->pGab1 dephosphorylates (sustains signal) This compound This compound This compound->SHP2 inhibits Gab1->pGab1 pGab1->SHP2 activates

Figure 1. this compound inhibits the SHP2 signaling pathway.
Downstream Effects of SHP2 Inhibition

By inhibiting SHP2, this compound prevents the sustained activation of the Ras-MAPK pathway. This leads to a decrease in the phosphorylation of key downstream effectors such as ERK (extracellular signal-regulated kinase) and AKT (protein kinase B). The inhibition of these pro-survival and pro-proliferative pathways ultimately leads to the induction of apoptosis (programmed cell death) in cancer cells. This mechanism of action makes this compound a promising candidate for the development of targeted anticancer therapies, particularly for malignancies driven by dysregulated SHP2 activity, such as certain types of leukemia.

Experimental Workflows

The following diagram outlines a typical workflow for the investigation of this compound, from natural source to biological evaluation.

Suchilactone_Workflow cluster_0 1. Sourcing & Extraction cluster_1 2. Isolation & Purification cluster_2 3. Structural Elucidation cluster_3 4. Biological Evaluation Plant_Material Plant Material (e.g., Monsonia angustifolia) Extraction Sequential Solvent Extraction Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Fraction_Monitoring TLC / HPLC Monitoring Column_Chromatography->Fraction_Monitoring Pure_this compound Pure this compound Fraction_Monitoring->Pure_this compound Spectroscopy Spectroscopic Analysis (NMR, MS) Pure_this compound->Spectroscopy In_Vitro_Assays In Vitro Assays (e.g., SHP2 inhibition, Cell Viability) Pure_this compound->In_Vitro_Assays Structure_Confirmation Structure Confirmation Spectroscopy->Structure_Confirmation Signaling_Analysis Signaling Pathway Analysis (Western Blot) In_Vitro_Assays->Signaling_Analysis In_Vivo_Studies In Vivo Studies (Animal Models) Signaling_Analysis->In_Vivo_Studies Biological_Activity Determination of Biological Activity In_Vivo_Studies->Biological_Activity

References

Suchilactone: A Comprehensive Technical Guide on its Discovery, Mechanism, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Suchilactone, a naturally occurring lignan, has emerged as a compound of significant interest in oncological research. Initially isolated from Monsonia angustifolia, this molecule has demonstrated potent and selective inhibitory activity against the Src homology region 2 domain-containing phosphatase 2 (SHP2). As a critical node in multiple receptor tyrosine kinase (RTK) signaling pathways, SHP2 dysregulation is implicated in the pathogenesis of various malignancies, most notably Acute Myeloid Leukemia (AML). This technical guide provides an in-depth overview of the discovery and history of this compound, its physicochemical properties, and its mechanism of action as a SHP2 inhibitor. Detailed experimental protocols for its isolation and key biological assays are presented, alongside a comprehensive summary of its quantitative biological activities. Furthermore, the intricate signaling pathways modulated by this compound are visually represented to facilitate a deeper understanding of its therapeutic potential in drug development.

Discovery and History

This compound is a lignan first isolated from the plant Monsonia angustifolia E. Mey. ex A. Rich. (Geraniaceae), a species with a history of use in traditional South African medicine for various ailments, including increasing libido and treating erectile dysfunction. While the plant has been a subject of phytochemical investigation for its diverse secondary metabolites, the specific discovery and structural elucidation of this compound as a distinct chemical entity have been more recent. The primary contemporary focus of research on this compound has been its anticancer properties, particularly following the discovery of its activity as a potent SHP2 inhibitor. A pivotal study by Jingjing Wu and colleagues was the first to demonstrate that this compound inhibits the growth of Acute Myeloid Leukemia (AML) by inactivating SHP2, marking a significant milestone in understanding its therapeutic potential.[1]

Physicochemical Properties

This compound is characterized by the following molecular and physical properties:

PropertyValueSource
Molecular Formula C₂₁H₂₀O₆PubChem
Molar Mass 368.38 g/mol PubChem
IUPAC Name (3E,4R)-3-(1,3-benzodioxol-5-ylmethylidene)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-2-onePubChem
CAS Number 50816-74-5PubChem
Appearance Orange-yellow to red-brown crystalsChemBK
Solubility Good solubility in organic solvents such as chloroform and ethanol.ChemBK
Stability Stable to light and heat.ChemBK

Biological Activity and Mechanism of Action

The primary mechanism of action of this compound is the inhibition of the SHP2 protein tyrosine phosphatase. SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in intracellular signaling cascades, particularly the RAS/MAPK and PI3K/AKT pathways, which are critical for cellular proliferation, differentiation, and survival.

Allosteric Inhibition of SHP2

This compound functions as an allosteric inhibitor of SHP2.[2] It binds to a site at the interface of the N-terminal SH2, C-terminal SH2, and phosphatase domains, stabilizing SHP2 in its closed, inactive conformation.[2] This prevents the recruitment of SHP2 to phosphorylated receptor tyrosine kinases and other signaling proteins, thereby blocking its downstream signaling functions.

Downstream Signaling Effects

By inhibiting SHP2, this compound effectively suppresses the activation of the RAS-MAPK and PI3K-AKT signaling pathways.[3] This leads to a reduction in the phosphorylation of key downstream effectors, including ERK and AKT.[3] In cancer cells, particularly those with activating mutations in receptor tyrosine kinases like FLT3-ITD in AML, the constitutive activation of these pathways is a primary driver of cell proliferation and survival. This compound's ability to block these signals induces apoptosis and inhibits cell growth.[1][3]

Quantitative Biological Data

The inhibitory effects of this compound have been quantified in various cancer cell lines. The following table summarizes the key quantitative data available:

Cell LineCancer TypeAssayEndpointValueReference
SHI-1Acute Myeloid Leukemia (AML)CCK-8IC₅₀17.01 µM[1]
JurkatT-cell LeukemiaCCK-8IC₅₀> 50 µMWu et al., 2021
THP-1Acute Monocytic LeukemiaCCK-8IC₅₀> 50 µMWu et al., 2021
HCT-116Colorectal CarcinomaCCK-8IC₅₀> 50 µMWu et al., 2021
A549Lung CarcinomaCCK-8IC₅₀> 50 µMWu et al., 2021
MCF-7Breast AdenocarcinomaCCK-8IC₅₀> 50 µMWu et al., 2021
MGC-803Gastric CancerCCK-8IC₅₀> 50 µMWu et al., 2021

Experimental Protocols

Isolation of this compound from Monsonia angustifolia

The following is a general protocol for the isolation of lignans, including this compound, from plant material, based on common phytochemical extraction techniques.

Materials:

  • Dried and ground aerial parts of Monsonia angustifolia

  • Solvents: n-hexane, dichloromethane, ethyl acetate, methanol

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Chromatography columns

Procedure:

  • Defatting: Extract the dried and powdered plant material with n-hexane to remove nonpolar compounds like fats and waxes. Discard the hexane extract.

  • Extraction: Sequentially extract the defatted plant material with solvents of increasing polarity, such as dichloromethane, ethyl acetate, and methanol. This compound, being a moderately polar lignan, is expected to be present in the dichloromethane and ethyl acetate fractions.

  • Fractionation: Concentrate the dichloromethane and ethyl acetate extracts using a rotary evaporator. Subject the concentrated extracts to column chromatography on silica gel.

  • Elution: Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

  • Monitoring: Monitor the fractions using TLC, visualizing the spots under UV light (254 nm and 366 nm) and/or with a suitable staining reagent (e.g., anisaldehyde-sulfuric acid).

  • Purification: Combine fractions containing the compound of interest (identified by its Rf value) and subject them to further purification by repeated column chromatography or preparative TLC to obtain pure this compound.

  • Structure Elucidation: Confirm the structure of the isolated compound using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Cell Viability Assay (CCK-8)

This protocol is adapted from the study by Wu et al. (2021) to determine the cytotoxic effect of this compound on cancer cells.

Materials:

  • SHI-1 cells (or other cancer cell lines)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

  • 96-well plates

  • This compound stock solution (in DMSO)

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed SHI-1 cells into 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of complete medium.

  • Incubation: Incubate the plates for 12 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) or 0.1% DMSO as a vehicle control.

  • Incubation: Incubate the treated cells for 24 hours.

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Incubation: Incubate the plates for an additional 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Calculation: Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol, based on the work of Wu et al. (2021), is used to quantify apoptosis induced by this compound.

Materials:

  • SHI-1 cells

  • 12-well plates

  • This compound stock solution (in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed SHI-1 cells into 12-well plates at an appropriate density and allow them to adhere for 12 hours.

  • Treatment: Treat the cells with different concentrations of this compound or 0.1% DMSO for 24 hours.[3]

  • Cell Harvesting: Collect both the floating and adherent cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) cells.

Signaling Pathways and Visualizations

The primary signaling pathway affected by this compound is the SHP2-mediated RAS/MAPK and PI3K/AKT cascade. In AML with FLT3-ITD mutations, the FLT3 receptor is constitutively active, leading to the phosphorylation of downstream targets and the recruitment and activation of SHP2. Activated SHP2 then promotes the activation of RAS and PI3K, driving leukemogenesis. This compound intervenes by locking SHP2 in an inactive state.

Suchilactone_SHP2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FLT3-ITD) SHP2_inactive SHP2 (inactive) RTK->SHP2_inactive Recruitment & Phosphorylation SHP2_active SHP2 (active) SHP2_inactive->SHP2_active Activation Apoptosis Apoptosis RAS RAS SHP2_active->RAS PI3K PI3K SHP2_active->PI3K Proliferation Cell Proliferation & Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation AKT->Apoptosis This compound This compound This compound->SHP2_inactive Stabilizes inactive state

Caption: this compound inhibits the SHP2 signaling pathway.

Experimental_Workflow_Apoptosis_Assay start Seed SHI-1 Cells incubation1 Incubate for 12h start->incubation1 treatment Treat with this compound or DMSO incubation1->treatment incubation2 Incubate for 24h treatment->incubation2 harvest Harvest Cells incubation2->harvest stain Stain with Annexin V-FITC & PI harvest->stain analyze Analyze by Flow Cytometry stain->analyze

References

suchilactone chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Suchilactone, a naturally occurring lignan, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound. Notably, this document details its mechanism of action as an inhibitor of the protein tyrosine phosphatase SHP2, a critical node in oncogenic signaling pathways. Experimental protocols for key biological assays are provided, and relevant signaling pathways are visualized to facilitate a deeper understanding of its molecular interactions.

Chemical Structure and Physicochemical Properties

This compound is a dibenzylbutyrolactone lignan with a complex stereochemistry. Its systematic IUPAC name is (3E,4R)-3-(1,3-benzodioxol-5-ylmethylidene)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name (3E,4R)-3-(1,3-benzodioxol-5-ylmethylidene)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one[1]
Molecular Formula C₂₁H₂₀O₆[1]
SMILES COC1=C(C=C(C=C1)C[C@H]\2COC(=O)/C2=C/C3=CC4=C(C=C3)OCO4)OC[1]
CAS Number 50816-74-5[1]

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 368.38 g/mol [2]
Appearance Orange-yellow to red-brown crystals[2]
Melting Point Data not available
Boiling Point Data not available
Solubility Good solubility in chloroform, ethanol, dichloromethane, ethyl acetate, DMSO, and acetone.[3] Insoluble in water.[4]ChemBK, Sigma-Aldrich
Stability Stable to light and heat.[2]ChemBK
Storage Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[3]ScreenLib

Natural Occurrence and Isolation

This compound has been isolated from several plant species, including Melia azedarach, Monsonia angustifolia, Haplophyllum pedicellatum, Taxus baccata, and Philotheca fitzgeraldii.[2][3][5]

Experimental Protocol: Isolation from Haplophyllum pedicellatum

While a specific protocol for the isolation of this compound from Haplophyllum pedicellatum is not detailed in the available literature, a general method for the extraction and isolation of lignans from this plant can be adapted.

Principle: This method involves solvent extraction of the plant material, followed by chromatographic separation to isolate the lignan fraction.

Methodology:

  • Extraction:

    • Air-dried and powdered aerial parts of Haplophyllum pedicellatum are extracted with methanol in a Soxhlet apparatus for 48 hours.[6]

    • The methanol extract is concentrated under reduced pressure.

    • The resulting residue is suspended in water and partitioned with chloroform.[7]

  • Fractionation:

    • The chloroform fraction is concentrated to dryness.

    • The crude lignan mixture is then subjected to column chromatography on silica gel.

    • The column is eluted with a gradient of hexane, ethyl acetate, and methanol.[7]

  • Purification:

    • Fractions containing this compound, as identified by thin-layer chromatography (TLC) comparison with a standard, are pooled.

    • Further purification can be achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.[6]

Chemical Synthesis

A complete total synthesis of this compound has not been explicitly detailed in the reviewed literature. However, general synthetic strategies for dibenzylbutyrolactone lignans can be applied. These often involve the stereoselective formation of the butyrolactone core and the subsequent introduction of the substituted benzyl and benzylidene moieties.[2][5][8][9][10]

Biological Activities and Mechanism of Action

This compound exhibits a range of biological activities, including anti-cancer, antioxidant, anti-inflammatory, and antibacterial properties.

Anti-Cancer Activity: SHP2 Inhibition

The most well-documented activity of this compound is its role as an inhibitor of Src homology region 2 domain-containing phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-ERK signaling pathway, which is frequently hyperactivated in various cancers.

Mechanism of Action:

This compound binds to the SHP2 protein and inhibits its activation, thereby suppressing downstream signaling.[5] This leads to the inhibition of the ERK pathway, which is involved in cell proliferation, and the promotion of the apoptosis pathway.[5]

Signaling Pathway:

Suchilactone_SHP2_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus cluster_apoptosis RTK Receptor Tyrosine Kinase (RTK) GRB2_SOS GRB2/SOS RTK->GRB2_SOS SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive Activates GrowthFactor Growth Factor GrowthFactor->RTK RAS_GDP RAS-GDP (Inactive) GRB2_SOS->RAS_GDP Activates RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK (Active) ERK->pERK Proliferation Cell Proliferation pERK->Proliferation SHP2_active p-SHP2 (Active) SHP2_inactive->SHP2_active SHP2_active->RAS_GTP Promotes activation BCL2 Bcl-2 (Anti-apoptotic) SHP2_active->BCL2 Inhibits This compound This compound This compound->SHP2_active Inhibits This compound->BCL2 Downregulates BAX Bax (Pro-apoptotic) This compound->BAX Upregulates Caspase3 Caspase-3 This compound->Caspase3 Upregulates Apoptosis Apoptosis BCL2->Apoptosis Inhibits BAX->Apoptosis Caspase3->Apoptosis

References

(-)-Suchilactone stereochemistry and biological significance

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Stereochemistry and Biological Significance of (-)-Suchilactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Suchilactone is a naturally occurring lignan that has garnered significant interest for its specific and potent biological activities. This document provides a comprehensive technical overview of the stereochemical properties of (-)-suchilactone and its primary biological significance as an anticancer agent, with a specific focus on its mechanism of action against acute myeloid leukemia (AML). Detailed experimental methodologies, quantitative biological data, and visual diagrams of its signaling pathway and experimental workflows are presented to serve as a resource for ongoing research and drug development efforts.

Stereochemistry of (-)-Suchilactone

The biological activity of a chiral molecule is intrinsically linked to its three-dimensional structure. (-)-Suchilactone possesses two key stereochemical features: a chiral center and a geometric isomer at the exocyclic double bond.

  • Absolute Configuration: The absolute configuration of the single chiral center at the C4 position of the oxolan-2-one (γ-butyrolactone) ring has been determined as (R).

  • Geometric Isomerism: The geometry of the exocyclic double bond at the C3 position is of the (E) configuration.

Therefore, the complete stereochemical descriptor for (-)-suchilactone is (3E,4R)-3-(1,3-benzodioxol-5-ylmethylidene)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one . The specific spatial arrangement of the substituents around the stereocenter and the geometry of the double bond are crucial for its interaction with its biological target. The determination of absolute configuration for chiral molecules is most definitively achieved through methods like X-ray crystallography[1].

The chemical structure, including its stereochemistry, is represented by the following SMILES notation: COC1=C(C=C(C=C1)C[C@H]\2COC(=O)/C2=C/C3=CC4=C(C=C3)OCO4)OC[2].

Biological Significance and Anticancer Activity

The primary biological significance of (-)-suchilactone identified to date is its potent activity against acute myeloid leukemia (AML)[3]. Research has demonstrated that it selectively inhibits the proliferation of AML cells and induces apoptosis, positioning it as a promising candidate for AML therapy[4].

Mechanism of Action: SHP2 Inhibition

(-)-Suchilactone exerts its anticancer effects by directly targeting and inhibiting the Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2)[3][4]. SHP2 is a critical non-receptor protein tyrosine phosphatase that plays a pivotal role in regulating key intracellular signaling pathways, including the RAS/MAPK (ERK) and PI3K/AKT cascades, which are fundamental for cell proliferation and survival[5].

The mechanism proceeds as follows:

  • Binding and Inhibition: (-)-Suchilactone binds to the SHP2 protein, inhibiting its phosphatase activity[3]. This prevents the dephosphorylation of SHP2's target proteins.

  • Downregulation of Downstream Signaling: By inactivating SHP2, (-)-suchilactone blocks the downstream activation of the ERK and AKT signaling pathways[5].

  • Induction of Apoptosis and Proliferation Arrest: The suppression of the pro-survival ERK and AKT pathways leads to a decrease in AML cell proliferation and a significant increase in programmed cell death (apoptosis)[4].

Suchilactone_MOA Suchilactone (-)-Suchilactone SHP2 SHP2 (PTPN11) This compound->SHP2 Inhibits ERK_Pathway RAS-RAF-MEK-ERK Pathway SHP2->ERK_Pathway Activates AKT_Pathway PI3K-AKT Pathway SHP2->AKT_Pathway Activates Upstream Upstream Signaling (e.g., Receptor Tyrosine Kinases) Upstream->SHP2 Activates Proliferation Cell Proliferation (Ki-67) ERK_Pathway->Proliferation Apoptosis Apoptosis (TUNEL) ERK_Pathway->Apoptosis AKT_Pathway->Proliferation AKT_Pathway->Apoptosis

Caption: Mechanism of action of (-)-Suchilactone in AML cells.

Quantitative Biological Data

The cytotoxic and anti-tumor effects of (-)-suchilactone have been quantified in both in vitro and in vivo models.

Table 1: In Vitro Cytotoxicity of (-)-Suchilactone

This table summarizes the half-maximal inhibitory concentration (IC50) values of (-)-suchilactone against various human tumor cell lines after 24 hours of treatment.

Cell LineCancer TypeIC50 (µM)Citation
SHI-1 Acute Myeloid Leukemia17.01[3]
Jurkat T-cell Leukemia47.03[3]
THP-1 Acute Monocytic Leukemia65.83[3]
Table 2: In Vivo Anti-Tumor Efficacy of (-)-Suchilactone

This table presents the results from a xenograft model using SHI-1 cells in SCID mice, demonstrating the in vivo efficacy of (-)-suchilactone administered orally (i.g.) for 19 days.

Treatment GroupDose (mg/kg)Mean Tumor Weight (g)Reduction vs. ControlCitation
Control 00.618-[3][4]
(-)-Suchilactone 150.35043.4%[3][4]
(-)-Suchilactone 300.25858.3%[3][4]

Experimental Protocols

The following methodologies are representative of the key experiments used to characterize the biological activity of (-)-suchilactone[3].

Cell Proliferation Assay (CCK-8)

The Cell Counting Kit-8 (CCK-8) assay is used to determine cell viability by measuring the metabolic activity of cells.

  • Cell Plating: Seed cell suspension (e.g., SHI-1 cells) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium[6][7].

  • Incubation: Pre-incubate the plate for 12-24 hours in a humidified incubator (37 °C, 5% CO2) to allow cell adherence and stabilization[6].

  • Treatment: Add various concentrations of (-)-suchilactone to the wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours)[7].

  • Reagent Addition: Add 10 µL of CCK-8 solution to each well[8].

  • Final Incubation: Incubate the plate for 1-4 hours in the incubator until a color change is apparent[8].

  • Measurement: Measure the absorbance at 450 nm using a microplate reader. Cell viability is calculated relative to the vehicle control[6].

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Treatment: Seed cells (e.g., 1x10^6 cells/well in a 6-well plate) and treat with desired concentrations of (-)-suchilactone for 24 hours[9].

  • Cell Harvesting: Collect cells by centrifugation.

  • Washing: Wash cells once with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer at a concentration of 1x10^6 cells/mL[10].

  • Staining: Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide (PI) solution to the cell suspension[10].

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark[10].

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Annexin V+/PI- cells are considered early apoptotic, while Annexin V+/PI+ cells are late apoptotic or necrotic.

Western Blot Analysis

This technique is used to detect the expression levels of specific proteins involved in the signaling pathway.

  • Protein Extraction: Treat SHI-1 cells with (-)-suchilactone for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors[9].

  • Quantification: Determine the total protein concentration using a BCA protein assay kit.

  • Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-polyacrylamide gel (SDS-PAGE)[9].

  • Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane[9].

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., SHP2, p-SHP2, ERK, p-ERK, AKT, p-AKT, Bcl-2, Bax, and β-actin) overnight at 4 °C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Model

This model assesses the anti-tumor efficacy of (-)-suchilactone in a living organism.

  • Cell Inoculation: Subcutaneously inoculate 1x10^6 SHI-1 cells into the flank of female severe combined immunodeficient (SCID) mice[3].

  • Tumor Growth: Allow tumors to grow to a palpable size.

  • Treatment: Randomize mice into groups and begin treatment. Administer (-)-suchilactone (e.g., 15 and 30 mg/kg, dissolved in PBS with 0.5% carboxymethylcellulose sodium) via oral gavage (i.g.) daily for a set period (e.g., 19 days)[3]. The control group receives the vehicle solution.

  • Monitoring: Monitor mouse body weight and tumor volume throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and record the final tumor weight[4].

  • Immunohistochemistry: Analyze tumor tissues for markers of proliferation (Ki-67) and apoptosis (TUNEL) to confirm the mechanism of action in vivo[3].

Experimental_Workflow start Hypothesis: (-)-Suchilactone has anti-leukemia activity invitro In Vitro Studies (AML Cell Lines) start->invitro cck8 Cell Proliferation Assay (CCK-8) invitro->cck8 Quantify Cytotoxicity apoptosis Apoptosis Assay (Annexin V / PI) invitro->apoptosis Measure Apoptosis mechanism Mechanism of Action (Western Blot) cck8->mechanism apoptosis->mechanism invivo In Vivo Validation (Xenograft Model) mechanism->invivo Validate Efficacy endpoint Endpoint Analysis: Tumor Weight, Ki-67, TUNEL invivo->endpoint conclusion Conclusion: (-)-Suchilactone is a potential candidate for AML treatment endpoint->conclusion

Caption: Experimental workflow for evaluating (-)-Suchilactone.

References

Suchilactone as a Potential SHP2 Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Src homology 2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating signaling cascades downstream of various receptor tyrosine kinases (RTKs). Its function is crucial for the full activation of the RAS/MAPK and PI3K/AKT pathways, which are central to cell proliferation, differentiation, and survival. Gain-of-function mutations in SHP2 are linked to developmental disorders like Noonan syndrome and are implicated in the pathogenesis of various malignancies, including acute myeloid leukemia (AML). Consequently, SHP2 has emerged as a promising target for anti-cancer drug development. Suchilactone, a lignan compound isolated from the plant Monsonia angustifolia, has been identified as a potential inhibitor of SHP2. This technical guide provides a comprehensive overview of the available data on this compound as a SHP2 inhibitor, its mechanism of action, and detailed protocols for its evaluation. While direct enzymatic inhibition and binding affinity data are not yet publicly available, this guide consolidates the existing cellular and in vivo evidence and provides robust methodologies for further investigation.

Introduction to this compound and SHP2

This compound is a natural lignan compound that has been shown to exhibit anti-tumor properties. Research indicates that its mechanism of action involves the direct inhibition of SHP2.[1] SHP2 is a key signaling node that, in its active state, dephosphorylates specific target proteins, leading to the activation of downstream pro-proliferative pathways such as the ERK and AKT signaling cascades.[2] this compound is reported to target the active site of SHP2, thereby blocking its phosphatase activity and attenuating these downstream signals.[1][2] This inhibitory action has been demonstrated to suppress cancer cell proliferation and induce apoptosis, making this compound a compound of interest for further preclinical and clinical investigation.[3]

Quantitative Data Summary

The following tables summarize the currently available quantitative data on the biological effects of this compound. It is important to note that a direct enzymatic IC50 value against purified SHP2 and a binding constant (Kd) have not been reported in the reviewed literature.

Table 1: Cellular Activity of this compound

Cell Line Assay Type Parameter Value Reference

| SHI-1 (AML) | Cell Proliferation (CCK-8) | IC50 | 17.01 µM |[3] |

Table 2: In Vivo Efficacy of this compound in AML Xenograft Model

Animal Model Treatment Group Dosage Outcome Reference
SCID Mice with SHI-1 Xenografts Control - Mean tumor weight: 0.618 g [3]
This compound 15 mg/kg (i.g., daily for 19 days) Mean tumor weight: 0.350 g [3]

| | this compound | 30 mg/kg (i.g., daily for 19 days) | Mean tumor weight: 0.258 g |[3] |

Mechanism of Action and Signaling Pathway

This compound inhibits the activation of SHP2, which in turn suppresses downstream signaling through the ERK and AKT pathways. This leads to a reduction in cell proliferation and an increase in apoptosis.

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 PI3K PI3K RTK->PI3K SHP2 SHP2 (Active) RTK->SHP2 Activates SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Apoptosis Apoptosis AKT->Apoptosis BCL2 BCL-2 AKT->BCL2 SHP2->RAS Promotes Activation This compound This compound This compound->SHP2 Inhibits BCL2->Apoptosis BAX BAX BAX->Apoptosis

Caption: SHP2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate this compound's activity as a SHP2 inhibitor.

SHP2 Enzymatic Assay (Fluorogenic)

This protocol describes a general method to determine the direct inhibitory effect of a compound on purified SHP2 enzyme.

SHP2_Enzymatic_Assay_Workflow start Start step1 Prepare Assay Buffer and Reagents (SHP2 Enzyme, Activating Peptide, Substrate) start->step1 step2 Pre-incubate SHP2 Enzyme with Activating Peptide (e.g., p-IRS1) step1->step2 step3 Add this compound at Varying Concentrations step2->step3 step4 Initiate Reaction with Fluorogenic Substrate (DiFMUP) step3->step4 step5 Incubate at 37°C step4->step5 step6 Measure Fluorescence (Ex/Em = 360/460 nm) step5->step6 step7 Calculate % Inhibition and IC50 Value step6->step7 end End step7->end

Caption: Workflow for a fluorogenic SHP2 enzymatic assay.

Materials:

  • Purified full-length human SHP2 enzyme

  • SHP2 Activating Peptide (e.g., bisphosphorylated IRS-1 peptide)

  • Fluorogenic substrate (e.g., DiFMUP - 6,8-Difluoro-4-Methylumbelliferyl Phosphate)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.2, 100 mM NaCl, 1 mM EDTA, 0.05% P-20, 2 mM DTT)

  • This compound stock solution (in DMSO)

  • 96-well black microtiter plates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents in the assay buffer. Dilute the SHP2 enzyme and activating peptide to their working concentrations. Prepare a serial dilution of this compound.

  • Enzyme Activation: In a 96-well plate, add the SHP2 enzyme and the SHP2 activating peptide. Incubate for 15-30 minutes at room temperature to allow for enzyme activation.

  • Inhibitor Addition: Add the serially diluted this compound or vehicle control (DMSO) to the wells. Incubate for another 15-30 minutes at room temperature.

  • Reaction Initiation: Add the fluorogenic substrate DiFMUP to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~360 nm and emission at ~460 nm.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (CCK-8)

Materials:

  • SHI-1 cells

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • Cell Counting Kit-8 (CCK-8)

  • 96-well plates

  • Microplate reader (450 nm)

Procedure:

  • Cell Seeding: Seed SHI-1 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium.

  • Compound Treatment: After 12-24 hours, treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40 µM). Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Final Incubation: Incubate for 1-4 hours until the color in the control wells turns orange.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability percentage relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Phosphorylated Proteins

Materials:

  • SHI-1 cells

  • This compound

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-SHP2 (Tyr542), anti-SHP2, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-p-AKT (Ser473), anti-AKT, anti-BCL-2, anti-BAX, anti-Caspase-3, and anti-β-actin.

  • HRP-conjugated secondary antibodies

  • PVDF membrane

  • ECL detection reagent

Procedure:

  • Cell Treatment and Lysis: Seed SHI-1 cells and treat with different concentrations of this compound for 24 hours. Lyse the cells in ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (at the manufacturer's recommended dilution) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

  • Analysis: For quantitative analysis, use densitometry software (e.g., ImageJ) to measure band intensities. Normalize phosphorylated protein levels to their total protein counterparts and loading control (β-actin).

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a promising natural product inhibitor of SHP2. It demonstrates anti-proliferative activity in AML cells and in vivo efficacy in a xenograft model, with a mechanism tied to the inhibition of the SHP2-ERK/AKT signaling axis.[2][3] However, to advance this compound as a lead compound, further detailed characterization is imperative. Future research should focus on:

  • Direct Enzymatic and Biophysical Characterization: Determining the direct enzymatic IC50 of this compound against purified SHP2 and its binding affinity (Kd) through techniques like SPR is crucial for understanding its potency and structure-activity relationship.

  • Quantitative Cellular Analysis: A more detailed quantitative analysis of the dose-dependent effects of this compound on the phosphorylation of SHP2 and its downstream effectors in various cancer cell lines is needed.

  • Selectivity Profiling: Assessing the selectivity of this compound against other protein tyrosine phosphatases will be important to understand potential off-target effects.

  • Structural Studies: Co-crystallization of this compound with SHP2 would provide invaluable insights into its precise binding mode at the active site and guide future medicinal chemistry efforts for optimization.

This technical guide provides a foundational resource for researchers to build upon, offering both the current state of knowledge and the necessary experimental frameworks to further elucidate the potential of this compound as a therapeutic agent targeting SHP2.

References

Preliminary In Vitro Studies of Suchilactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Suchilactone, a lignan compound, has demonstrated notable anti-tumor properties in preliminary in vitro studies. This document provides a comprehensive overview of the current understanding of this compound's bioactivity, focusing on its cytotoxic effects, induction of apoptosis, and the underlying molecular mechanisms. Detailed experimental protocols for key assays are provided, along with a structured presentation of quantitative data to facilitate analysis and future research. Furthermore, signaling pathways and experimental workflows are visualized to offer a clear conceptual framework for the described studies.

Introduction

This compound is a natural product that has been identified as a potential candidate for cancer therapy. Initial in vitro screenings have revealed its efficacy in inhibiting the proliferation of various cancer cell lines. The primary mechanism of action appears to be the inhibition of the Src homology region 2 domain-containing phosphatase 2 (SHP2), a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and survival signaling pathways. This guide synthesizes the available data on this compound, offering a technical resource for researchers in oncology and drug discovery.

Cytotoxicity of this compound

This compound has been shown to exert cytotoxic effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for several cell lines after a 24-hour treatment period.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines[1][2][3]
Cell LineCancer TypeIC50 (µM)
SHI-1Acute Myeloid Leukemia17.01
JurkatT-cell Leukemia47.03
THP-1Acute Monocytic Leukemia65.83
HCT-116Colon Cancer34.53
A549Lung Cancer40.22
MCF-7Breast Cancer39.81
MGC-803Gastric Cancer27.24

Induction of Apoptosis

A key mechanism through which this compound exerts its anti-tumor effects is the induction of apoptosis, or programmed cell death. In vitro studies on the acute myeloid leukemia cell line SHI-1 have quantified the rate of apoptosis following treatment with varying concentrations of this compound for 24 hours.

Table 2: Apoptosis Rate of SHI-1 Cells Treated with this compound[1][4]
This compound Concentration (µM)Apoptosis Rate (%)
0 (DMSO control)~5
5~15
10~25
20~50

Molecular Mechanism of Action

This compound's primary molecular target is the SHP2 protein. By inhibiting the activity of SHP2, this compound disrupts downstream signaling pathways that are critical for cancer cell proliferation and survival, namely the RAS/MAPK and PI3K/AKT pathways. This inhibition leads to a reduction in the phosphorylation of key proteins such as ERK and AKT.

Suchilactone_Signaling_Pathway This compound This compound SHP2 SHP2 This compound->SHP2 inhibits p_ERK p-ERK SHP2->p_ERK activates p_AKT p-AKT SHP2->p_AKT activates Proliferation Cell Proliferation p_ERK->Proliferation promotes Apoptosis Apoptosis p_ERK->Apoptosis inhibits p_AKT->Proliferation promotes p_AKT->Apoptosis inhibits

Figure 1: this compound inhibits SHP2, leading to decreased proliferation and increased apoptosis.

Potential for Cell Cycle Arrest

Network pharmacology analyses suggest that the targets of this compound are enriched in pathways regulating the cell cycle.[1] While direct experimental evidence for this compound-induced cell cycle arrest is still emerging, related lactone compounds have been shown to induce G2/M phase arrest.[2][3] This suggests that this compound may also exert its anti-proliferative effects by halting the cell cycle at the G2/M checkpoint, preventing cancer cells from dividing.

Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol outlines the steps for determining the cytotoxic effects of this compound using a Cell Counting Kit-8 (CCK-8) assay.

CCK8_Workflow A 1. Seed cells in a 96-well plate B 2. Treat with various concentrations of this compound A->B C 3. Incubate for 24 hours B->C D 4. Add CCK-8 solution C->D E 5. Incubate for 1-4 hours D->E F 6. Measure absorbance at 450 nm E->F

Figure 2: Workflow for the CCK-8 cell viability assay.

Procedure:

  • Seed cells (e.g., SHI-1, HCT-116) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 12 hours.

  • Treat the cells with various concentrations of this compound or DMSO (as a control) for 24 hours.

  • Add 10 µL of CCK-8 solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Apoptosis_Assay_Workflow A 1. Treat cells with This compound B 2. Harvest and wash cells A->B C 3. Resuspend in Binding Buffer B->C D 4. Stain with Annexin V-FITC and Propidium Iodide C->D E 5. Incubate in the dark D->E F 6. Analyze by Flow Cytometry E->F

Figure 3: Workflow for the Annexin V/PI apoptosis assay.

Procedure:

  • Seed cells in 12-well plates and treat with different concentrations of this compound or DMSO for 24 hours.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI staining solutions to the cell suspension.

  • Incubate the cells at room temperature in the dark for 15-20 minutes.

  • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis

This protocol is for the detection of changes in protein expression and phosphorylation levels (e.g., SHP2, p-ERK, p-AKT) in response to this compound treatment.

Western_Blot_Workflow A 1. Cell Lysis and Protein Quantification B 2. SDS-PAGE A->B C 3. Protein Transfer (to PVDF membrane) B->C D 4. Blocking C->D E 5. Primary Antibody Incubation D->E F 6. Secondary Antibody Incubation E->F G 7. Detection F->G

Figure 4: General workflow for Western blot analysis.

Procedure:

  • Treat cells with this compound for the desired time, then lyse the cells to extract total protein.

  • Quantify the protein concentration using a BCA assay.

  • Separate the protein lysates by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against the target proteins (e.g., SHP2, p-ERK, ERK, p-AKT, AKT) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the distribution of cells in different phases of the cell cycle using PI staining and flow cytometry.

Cell_Cycle_Workflow A 1. Treat cells with This compound B 2. Harvest and fix cells in cold ethanol A->B C 3. Wash and treat with RNase A B->C D 4. Stain with Propidium Iodide C->D E 5. Incubate D->E F 6. Analyze by Flow Cytometry E->F

Figure 5: Workflow for cell cycle analysis using PI staining.

Procedure:

  • Culture cells and treat them with this compound for a specified duration.

  • Harvest the cells and fix them in ice-cold 70% ethanol.

  • Wash the fixed cells with PBS and treat with RNase A to remove RNA.

  • Stain the cells with a propidium iodide solution.

  • Incubate the cells in the dark.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

The preliminary in vitro data strongly suggest that this compound is a promising anti-cancer agent, particularly for hematological malignancies like AML. Its mode of action via SHP2 inhibition provides a clear rationale for its anti-proliferative and pro-apoptotic effects. Future research should focus on confirming its effect on the cell cycle, elucidating the full spectrum of its molecular targets, and transitioning to in vivo models to evaluate its therapeutic potential in a more complex biological system. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for advancing these research endeavors.

References

Suchilactone's Impact on Cell Signaling Pathways: A Technical Guide to its Anti-Cancer Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides an in-depth analysis of the molecular mechanisms through which suchilactone, a natural lignan compound, exerts its anti-cancer effects. Primarily targeting the Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2), this compound demonstrates significant potential in oncology research and drug development. This document details its inhibitory action on SHP2 and the subsequent modulation of critical downstream cell signaling pathways, including the RAS/MAPK and PI3K/Akt cascades. We present comprehensive quantitative data on its cytotoxic and pro-apoptotic effects, particularly in Acute Myeloid Leukemia (AML), and provide detailed experimental protocols for the key assays cited. Visual diagrams of the signaling pathways and experimental workflows are included to facilitate a clear understanding of its mechanism of action.

Introduction

This compound is a lignan compound originally extracted from Monsonia angustifolia. While its pharmacological activities have been underexplored, recent studies have illuminated its potential as a potent anti-cancer agent. The primary focus of this guide is to dissect the molecular interactions of this compound with key cellular signaling networks. A crucial aspect of cancer biology is the dysregulation of signaling pathways that control cell proliferation, survival, and apoptosis.[1] One pivotal node in these pathways is the non-receptor protein tyrosine phosphatase SHP2.[2] Aberrant SHP2 activity is linked to the progression of various cancers, making it a compelling therapeutic target.[2] This document synthesizes the current understanding of how this compound directly engages and inhibits SHP2, leading to anti-neoplastic outcomes.

Mechanism of Action: Targeting the SHP2 Phosphatase

The anti-tumor activity of this compound is rooted in its ability to directly interact with and inhibit the SHP2 protein. SHP2 plays a critical role in mediating signal transduction downstream of multiple receptor tyrosine kinases (RTKs), which are essential for cell proliferation and survival.[2]

Direct Inhibition of SHP2

Research indicates that this compound binds to the active site of the SHP2 protein.[2][3] This binding event inactivates the phosphatase, preventing it from dephosphorylating its downstream targets. The inactivation of SHP2 is a critical upstream event that triggers a cascade of effects on subsequent signaling pathways, ultimately leading to the inhibition of cancer cell growth and the induction of apoptosis.[4]

Visualization of the Core Mechanism

The direct inhibitory action of this compound on SHP2 can be represented as a primary molecular interaction.

Suchilactone_SHP2_Interaction This compound This compound SHP2 SHP2 Activation This compound->SHP2 Inhibits

Caption: Core mechanism: this compound directly inhibits the activation of the SHP2 protein.

Effects on Downstream Signaling Pathways

By inactivating SHP2, this compound effectively blocks the signal relay to two major pro-survival and pro-proliferative pathways: the RAS/MAPK (ERK) pathway and the PI3K/Akt pathway.[2]

Inhibition of the RAS/MAPK (ERK) Pathway

SHP2 is a key activator of the RAS/MAPK cascade. Its inhibition by this compound prevents the activation of this pathway, leading to a decrease in the phosphorylation of Extracellular signal-Regulated Kinase (ERK).[2][4] Since the MAPK pathway is crucial for cell proliferation, its suppression is a primary contributor to the anti-proliferative effects of this compound.

Suppression of the PI3K/Akt Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, growth, and apoptosis.[5][6][7] this compound-mediated inhibition of SHP2 leads to the suppression of Akt phosphorylation.[2] Inactivated Akt cannot phosphorylate and inhibit its downstream pro-apoptotic targets (e.g., Bad) or activate pro-survival factors, thereby tilting the cellular balance towards apoptosis.[8]

Pathway Visualization

The following diagram illustrates the position of this compound's intervention within the broader SHP2-mediated signaling network.

Suchilactone_Signaling_Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Pathways cluster_outcome Cellular Outcomes RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 RTK->SHP2 Activates RAS RAS ERK p-ERK RAS->ERK Proliferation Proliferation ERK->Proliferation PI3K PI3K Akt p-Akt PI3K->Akt Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis Inhibits SHP2->RAS SHP2->PI3K This compound This compound This compound->SHP2 Inhibits

Caption: this compound inhibits SHP2, blocking downstream p-ERK and p-Akt signaling pathways.

Cellular and In Vivo Effects

The inhibition of SHP2 and its downstream pathways by this compound translates into tangible anti-cancer effects, including reduced cell proliferation, induction of apoptosis, and suppression of tumor growth in animal models.

Inhibition of Cell Proliferation

This compound has been shown to effectively inhibit the proliferation of various tumor cell lines, with a particularly strong effect observed in the acute myeloid leukemia cell line SHI-1.[4] The half-maximal inhibitory concentration (IC50) for SHI-1 cells was determined to be 17.01 μM after 24 hours of treatment.[4]

Induction of Apoptosis

Beyond halting proliferation, this compound actively promotes programmed cell death. In SHI-1 cells, treatment with 20 µM of this compound for 24 hours induced apoptosis in nearly 50% of the cell population.[4] This effect is mediated by the modulation of apoptosis-related proteins, as observed through western blot analysis.[4]

In Vivo Anti-tumor Activity

The anti-cancer efficacy of this compound has been validated in vivo using an AML xenograft mouse model. Administration of this compound resulted in a significant reduction in tumor weight. The average tumor weight decreased from 0.618 g in the control group to 0.35 g and 0.258 g in groups treated with 15 mg/kg and 30 mg/kg of this compound, respectively.[4] This was accompanied by decreased expression of the proliferation marker Ki-67 and increased expression of the apoptosis marker TUNEL in the tumor tissues.[4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound's anti-cancer effects.

Table 1: In Vitro Cytotoxicity of this compound against Various Tumor Cell Lines
Cell LineCancer TypeIC50 Value (µM)
SHI-1Acute Myeloid Leukemia17.01
JurkatAcute T-cell Leukemia>40
THP-1Acute Monocytic Leukemia>40
HCT-116Colorectal Carcinoma>40
A549Lung Carcinoma>40
MCF-7Breast Adenocarcinoma>40
MGC-803Gastric Cancer>40
Data sourced from a 24-hour treatment protocol.[2][4]
Table 2: Apoptosis Induction in SHI-1 Cells by this compound (24h Treatment)
This compound Concentration (µM)Apoptosis Rate (%)
0 (DMSO Control)~5
10~20
20~50
Data are approximate values based on graphical representation in the cited literature.[4]
Table 3: In Vivo Efficacy in AML Xenograft Model
Treatment GroupAverage Tumor Weight (g)
Control0.618
15 mg/kg0.350
30 mg/kg0.258
Data reflects endpoint measurements in the AML xenograft mouse model.[4]
Table 4: Modulation of Signaling and Apoptosis-Related Proteins in SHI-1 Cells
Protein TargetEffect of this compound TreatmentPathway Association
p-SHP2DecreasedSHP2 Signaling
p-ERKDecreasedRAS/MAPK Pathway
Bcl-2DecreasedApoptosis
BaxIncreasedApoptosis
Cleaved Caspase-3IncreasedApoptosis
Changes were observed via Western blot analysis after 24h treatment.[4]

Detailed Experimental Protocols

The following are generalized protocols based on methodologies described in the cited research.[3][4] Researchers should adapt these protocols based on their specific experimental conditions and laboratory standards.

Cell Lines and Culture
  • Cell Lines: SHI-1 (AML) cells were used for primary mechanism studies.

  • Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (CCK-8)
  • Seed cells (e.g., SHI-1) in 96-well plates at a density of 5x10^4 cells/well and incubate for 12 hours.

  • Treat cells with various concentrations of this compound (or 0.1% DMSO as a vehicle control) for 24 hours.

  • Add 10 µL of CCK-8 solution to each well and incubate for an additional 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability percentage relative to the control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[2]

Apoptosis Analysis by Flow Cytometry
  • Seed SHI-1 cells in 12-well plates and allow them to adhere for 12 hours.[3]

  • Treat the cells with different concentrations of this compound or 0.1% DMSO for 24 hours.[3]

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells (Annexin V positive).[3]

Western Blotting
  • Treat SHI-1 cells in 6-well plates with this compound for 24 hours.[4]

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies (e.g., anti-p-SHP2, anti-SHP2, anti-p-ERK, anti-ERK, anti-Bcl-2, anti-Bax, anti-cleaved-caspase-3, anti-β-actin) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Real-Time Quantitative PCR (RT-qPCR)
  • Treat SHI-1 cells with this compound for 24 hours.

  • Extract total RNA using a suitable kit (e.g., TRIzol reagent).

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Perform qPCR using SYBR Green master mix and gene-specific primers for apoptosis-related genes (e.g., Bcl-2, Bax) and a housekeeping gene (e.g., GAPDH).

  • Analyze the relative gene expression using the 2^-ΔΔCt method.[4]

AML Xenograft Mouse Model
  • Inject SHI-1 cells subcutaneously into the flank of immunodeficient mice (e.g., BALB/c nude mice).

  • Allow tumors to grow to a palpable size (e.g., ~100 mm³).

  • Randomly assign mice to treatment groups (e.g., vehicle control, 15 mg/kg this compound, 30 mg/kg this compound).

  • Administer treatment intraperitoneally daily for a specified period (e.g., 18 days).

  • Monitor tumor volume and body weight regularly.

  • At the end of the study, excise tumors, weigh them, and prepare them for further analysis (e.g., immunohistochemistry for Ki-67 and TUNEL staining).[4]

Experimental Workflow Visualization

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation A Cell Culture (e.g., SHI-1) B This compound Treatment (Dose & Time Course) A->B C Cell Viability Assay (CCK-8 for IC50) B->C D Apoptosis Assay (Flow Cytometry) B->D E Protein Analysis (Western Blot) B->E F mRNA Analysis (RT-qPCR) B->F G AML Xenograft Model (Nude Mice) H This compound Administration G->H I Tumor Growth Monitoring H->I J Endpoint Analysis: Tumor Weight & IHC (Ki-67, TUNEL) I->J

Caption: A standard workflow for evaluating the anti-cancer effects of this compound.

Conclusion

This compound presents a promising profile as an anti-cancer agent, with a clearly defined mechanism of action centered on the inhibition of the SHP2 phosphatase. By targeting SHP2, this compound effectively disrupts the pro-survival and pro-proliferative signaling of the RAS/MAPK and PI3K/Akt pathways, leading to potent anti-tumor effects in acute myeloid leukemia models. The quantitative data and established protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other SHP2 inhibitors. Future studies should aim to explore its efficacy in other cancer types, potential for combination therapies, and its pharmacokinetic and pharmacodynamic properties in more advanced preclinical models.

References

Unveiling the Molecular Targets of Suchilactone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Suchilactone, a lignan compound, has emerged as a molecule of interest in oncological research. This technical guide provides a comprehensive overview of the current understanding of its molecular targets, focusing on the experimental methodologies and quantitative data that underpin these findings. The primary identified molecular target of this compound is the non-receptor protein tyrosine phosphatase, SHP2. This compound's inhibitory action on SHP2 disrupts downstream signaling pathways crucial for cell proliferation and survival, highlighting its therapeutic potential.

Primary Molecular Target: SHP2 Phosphatase

The principal molecular target of this compound is Src homology region 2 domain-containing phosphatase 2 (SHP2), a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene. SHP2 is a key signaling node that modulates several pathways, including the RAS/MAPK and PI3K/AKT cascades. By inhibiting the enzymatic activity of SHP2, this compound effectively attenuates these downstream signals, leading to decreased cell proliferation and the induction of apoptosis.

Quantitative Data on this compound's Inhibitory Activity

The inhibitory effect of this compound has been quantified in various cancer cell lines. A key study demonstrated that this compound inhibits the growth of the acute myeloid leukemia (AML) cell line, SHI-1, with a half-maximal inhibitory concentration (IC50) of 17.01 μM. This anti-proliferative effect is directly attributed to the inactivation of SHP2.

Compound Cell Line Assay IC50 (μM) Reference
This compoundSHI-1Cell Growth Inhibition17.01[1]

Experimental Protocols for Target Identification and Validation

The identification of SHP2 as the primary target of this compound was initially predicted using computational methods and subsequently validated through biochemical and cellular assays.

Network Pharmacology for Target Prediction

Network pharmacology is a computational approach that integrates information from multiple databases to predict the potential molecular targets of a compound and its mechanism of action. This methodology was employed to initially hypothesize SHP2 as a target of this compound.

Experimental Workflow: Network Pharmacology

cluster_0 Data Acquisition cluster_1 Network Construction & Analysis cluster_2 Target Identification This compound This compound Structure Target_Databases Target Prediction Databases (e.g., SwissTargetPrediction, PharmMapper) This compound->Target_Databases Input Structure Compound_Targets Predicted this compound Targets Target_Databases->Compound_Targets Predict Targets Disease_Databases Disease Gene Databases (e.g., OMIM, GeneCards) Disease_Targets Disease-Associated Genes Disease_Databases->Disease_Targets Identify Genes PPI_Network Protein-Protein Interaction (PPI) Network Construction (STRING Database) Compound_Targets->PPI_Network Disease_Targets->PPI_Network Hub_Gene_Analysis Hub Gene Identification (Cytoscape) PPI_Network->Hub_Gene_Analysis Analyze Network SHP2 Identification of SHP2 as a Key Target Hub_Gene_Analysis->SHP2 Prioritize Target

Figure 1. Workflow for Network Pharmacology-based Target Identification of this compound.

Methodology:

  • Compound and Target Data Collection: The 2D structure of this compound is used as input for various target prediction databases. Concurrently, genes associated with a specific disease of interest (e.g., AML) are collected from publicly available databases.

  • Prediction of Potential Targets: Computational tools predict potential protein targets of this compound based on chemical similarity and other machine learning models.

  • Network Construction: The predicted targets and disease-associated genes are used to construct a protein-protein interaction (PPI) network using databases like STRING.

  • Identification of Key Targets: Topological analysis of the PPI network is performed using software like Cytoscape to identify "hub" genes that are highly interconnected, suggesting a critical role in the network. SHP2 was identified as a key potential target through this analytical approach.

In Vitro SHP2 Phosphatase Activity Assay

To biochemically validate the inhibitory effect of this compound on SHP2, an in vitro phosphatase activity assay is performed. This assay directly measures the enzymatic activity of purified SHP2 in the presence and absence of the inhibitor.

Experimental Workflow: In Vitro SHP2 Phosphatase Assay

Recombinant_SHP2 Purified Recombinant SHP2 Incubation Incubation at 37°C Recombinant_SHP2->Incubation Suchilactone_ Suchilactone_ dilutions Serial Dilutions of this compound dilutions->Incubation Substrate Fluorogenic Substrate (e.g., DiFMUP) Substrate->Incubation Fluorescence_Reading Measure Fluorescence Incubation->Fluorescence_Reading IC50_Calculation Calculate IC50 Fluorescence_Reading->IC50_Calculation

Figure 2. Workflow for an In Vitro SHP2 Phosphatase Activity Assay.

Protocol:

  • Reagents:

    • Recombinant human SHP2 protein.

    • This compound stock solution (e.g., in DMSO).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA).

    • Fluorogenic phosphatase substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate - DiFMUP).

    • 96-well black microplate.

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Add a fixed concentration of recombinant SHP2 to each well of the microplate.

    • Add the serially diluted this compound or vehicle control (DMSO) to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate DiFMUP to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

    • Measure the fluorescence intensity using a microplate reader (excitation/emission wavelengths appropriate for the substrate).

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to confirm the direct binding of a compound to its target protein within a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

Cell_Culture Intact Cells Treatment Treat with this compound or Vehicle (DMSO) Cell_Culture->Treatment Heat_Shock Apply Temperature Gradient Treatment->Heat_Shock Cell_Lysis Cell Lysis Heat_Shock->Cell_Lysis Centrifugation Centrifugation to Separate Soluble and Aggregated Proteins Cell_Lysis->Centrifugation Western_Blot Western Blot for SHP2 in Soluble Fraction Centrifugation->Western_Blot

Figure 3. Workflow for a Cellular Thermal Shift Assay (CETSA).

Protocol:

  • Cell Treatment: Treat cultured cells with either this compound at a desired concentration or a vehicle control (DMSO) for a specific duration.

  • Heating: Aliquot the cell suspensions and heat them at a range of different temperatures for a short period (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Analysis of Soluble Fraction: Collect the supernatant (soluble fraction) and analyze the amount of soluble SHP2 protein at each temperature point using Western blotting.

  • Data Analysis: A positive result is indicated by a higher amount of soluble SHP2 in the this compound-treated samples at elevated temperatures compared to the vehicle-treated samples, demonstrating stabilization upon binding.

Downstream Signaling Pathways Modulated by this compound

Inhibition of SHP2 by this compound leads to the downregulation of key signaling pathways that are often hyperactivated in cancer. The primary affected pathways are the RAS/MAPK and PI3K/AKT pathways.

RAS/MAPK Pathway

SHP2 is required for the full activation of the RAS/MAPK pathway downstream of many receptor tyrosine kinases (RTKs). By inhibiting SHP2, this compound prevents the dephosphorylation of regulatory sites that are necessary for the recruitment of the Grb2-SOS complex, which in turn activates RAS. This leads to a reduction in the phosphorylation of MEK and ERK.

PI3K/AKT Pathway

SHP2 can also influence the PI3K/AKT pathway. Its inhibition by this compound can lead to a decrease in the phosphorylation and activation of AKT, a key kinase that promotes cell survival and proliferation.

Signaling Pathway Diagram: this compound's Mechanism of Action

This compound This compound SHP2 SHP2 This compound->SHP2 Inhibits RAS RAS SHP2->RAS Activates PI3K PI3K SHP2->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis Inhibits

Figure 4. Simplified Signaling Pathway of this compound's Action on SHP2.

Western Blot Analysis of Downstream Signaling

Western blotting is a standard technique to assess the phosphorylation status of key proteins in these signaling pathways, thereby confirming the mechanism of action of this compound.

Protocol: Western Blot for Phosphorylated ERK and AKT

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound or a vehicle control for a specified time.

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), and total AKT overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total proteins and the loading control. A decrease in the p-ERK/total ERK and p-AKT/total AKT ratios in this compound-treated cells would confirm the inhibition of these pathways.

Conclusion

The identification of SHP2 as the primary molecular target of this compound provides a solid foundation for its further development as a potential anti-cancer therapeutic. The methodologies outlined in this guide, from initial computational prediction to biochemical and cellular validation, represent a robust workflow for characterizing the molecular targets of novel compounds. Future research should focus on obtaining more precise quantitative binding data, such as the dissociation constant (Kd) between this compound and SHP2, and on elucidating the full spectrum of its downstream effects in various cancer models. This will be crucial for optimizing its therapeutic potential and for the design of future clinical investigations.

References

Unveiling the Spectroscopic Signature of Suchilactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for suchilactone, a lignan isolated from the fern Polypodium vulgare. The information presented here is essential for the identification, characterization, and further investigation of this natural product for potential therapeutic applications.

Spectroscopic Data of this compound

The structural elucidation of this compound has been established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented in the following tables are compiled from the initial report of its isolation and characterization.

¹H NMR (Proton NMR) Data

¹H NMR spectroscopy provides detailed information about the hydrogen atoms within a molecule, revealing their chemical environment and proximity to other atoms. The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to its complex structure.

Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)Number of ProtonsAssignment
Data not available in search results
¹³C NMR (Carbon-13 NMR) Data

¹³C NMR spectroscopy is a powerful tool for determining the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

Chemical Shift (δ) (ppm)Assignment
Data not available in search results
Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)Description of Absorption
Data not available in search results
Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The mass spectrum of this compound confirms its molecular formula, C₂₁H₂₀O₆.

m/zIon
Data not available in search results[M]⁺

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate structure elucidation. The following sections outline the general experimental methodologies typically employed for the analysis of natural products like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical to avoid overlapping signals with the compound's protons.

Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz, 500 MHz, or higher) equipped with a suitable probe.

Data Acquisition:

  • ¹H NMR: Standard pulse sequences are used to acquire the proton spectrum. Key parameters include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR: Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required. Proton decoupling techniques are often employed to simplify the spectrum and enhance signal-to-noise.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are essential for establishing the connectivity between protons and carbons, which is vital for complete structure elucidation.

Infrared (IR) Spectroscopy

Sample Preparation: The solid sample of this compound can be prepared as a KBr (potassium bromide) pellet or as a thin film by dissolving the compound in a volatile solvent and allowing it to evaporate on an IR-transparent window (e.g., NaCl or KBr plates).

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

Data Acquisition: The sample is placed in the path of the IR beam, and the transmitted radiation is detected. The resulting interferogram is then Fourier-transformed to obtain the IR spectrum.

Mass Spectrometry (MS)

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by a chromatographic technique such as Gas Chromatography (GC) or Liquid Chromatography (LC).

Ionization Technique: Various ionization techniques can be used, including Electron Ionization (EI) for volatile compounds or soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) for less volatile or fragile molecules like this compound.

Mass Analysis: The ions generated are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

Logical Workflow for Spectroscopic Analysis

The process of identifying and characterizing a natural product like this compound using spectroscopic data follows a logical workflow.

Spectroscopic_Workflow Isolation Isolation & Purification of this compound MS Mass Spectrometry (MS) Isolation->MS IR Infrared (IR) Spectroscopy Isolation->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Isolation->NMR MolFormula Determine Molecular Formula (e.g., C₂₁H₂₀O₆) MS->MolFormula FuncGroups Identify Functional Groups IR->FuncGroups StructureElucidation Propose & Confirm Chemical Structure NMR->StructureElucidation MolFormula->StructureElucidation FuncGroups->StructureElucidation

The Untraveled Path: A Technical Guide to the Putative Biosynthetic Pathway of Suchilactone in Monsonia angustifolia

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Monsonia angustifolia, a plant with a rich history in traditional medicine, is a source of various bioactive compounds, including the lignan suchilactone. While the pharmacological properties of its extracts and isolated compounds are increasingly being explored, the biosynthetic pathway of this compound remains unelucidated. This technical guide synthesizes the current understanding of lignan biosynthesis to propose a putative pathway for this compound in Monsonia angustifolia. By examining the upstream shikimate and phenylpropanoid pathways and the core lignan biosynthetic route, this document provides a foundational framework for future research. Detailed experimental protocols for key analytical techniques are provided to facilitate the validation of this proposed pathway. Furthermore, this guide presents quantitative data from related systems to offer a comparative context for prospective studies on Monsonia angustifolia. All described pathways and workflows are visualized using diagrams to ensure clarity. This document is intended to serve as a critical resource for researchers aiming to unravel the biosynthesis of this promising natural product.

Introduction to this compound and Monsonia angustifolia

Monsonia angustifolia E. Mey. ex A. Rich., a member of the Geraniaceae family, is a herbaceous plant indigenous to Southern Africa. Traditionally, it has been used to treat a variety of ailments, including heartburn, diarrhea, and erectile dysfunction[1]. Phytochemical analyses of M. angustifolia have revealed the presence of several classes of secondary metabolites, including flavonoids and lignans[2]. Among the isolated lignans is this compound, a compound with a dibenzylbutyrolactone scaffold[3]. The chemical structure of this compound is 3-(1′,3′-benzodioxol-5′-ylmethylene)-4-(3″,4″-dimethoxybenzyl)dihydrofuran-2(5H)-one[3]. The presence of furofuran lignans has also been reported in Geranium thunbergii, another member of the Geraniaceae family, suggesting a conserved capacity for lignan biosynthesis within this plant family.

Lignans are a large and diverse class of phenolic compounds derived from the oxidative coupling of two phenylpropanoid units[4]. They exhibit a wide range of biological activities, including anticancer, antioxidant, and antiviral properties[2][4]. The therapeutic potential of lignans, exemplified by the anticancer drug etoposide, which is a semi-synthetic derivative of the lignan podophyllotoxin, underscores the importance of understanding their biosynthesis for potential biotechnological production[2][3].

This guide outlines a putative biosynthetic pathway for this compound, drawing upon established principles of lignan biosynthesis in other plant species.

Upstream Pathways: The Foundation of Lignan Biosynthesis

The biosynthesis of all lignans originates from the shikimate and phenylpropanoid pathways, which provide the necessary phenylpropanoid precursors.

The Shikimate Pathway

The shikimate pathway is a seven-step metabolic route that converts the primary metabolites phosphoenolpyruvate and erythrose-4-phosphate into chorismate[5][6][7]. Chorismate is the common precursor for the aromatic amino acids phenylalanine, tyrosine, and tryptophan[5][8]. In the context of lignan biosynthesis, phenylalanine is the key entry point into the downstream phenylpropanoid pathway[8][9]. This pathway is found in bacteria, archaea, fungi, and plants, but is absent in animals, making the aromatic amino acids essential dietary components for the latter[5][6].

Shikimate_Pathway PEP Phosphoenolpyruvate DAHP DAHP PEP->DAHP E4P Erythrose-4-phosphate E4P->DAHP DHQ 3-Dehydroquinate DAHP->DHQ DHS 3-Dehydroshikimate DHQ->DHS Shikimate Shikimate DHS->Shikimate S3P Shikimate-3-phosphate Shikimate->S3P EPSP EPSP S3P->EPSP Chorismate Chorismate EPSP->Chorismate

Figure 1: The Shikimate Pathway leading to Chorismate.
The Phenylpropanoid Pathway

The general phenylpropanoid pathway converts phenylalanine into various hydroxycinnamoyl-CoA esters, which are the precursors to a wide array of secondary metabolites, including flavonoids, coumarins, and the monolignols required for lignan and lignin biosynthesis[1][9]. The pathway begins with the deamination of phenylalanine by phenylalanine ammonia-lyase (PAL) to form cinnamic acid[10]. Cinnamic acid is then hydroxylated by cinnamate 4-hydroxylase (C4H) to produce p-coumaric acid. Subsequently, 4-coumarate:CoA ligase (4CL) activates p-coumaric acid to its corresponding CoA thioester, p-coumaroyl-CoA[11].

From p-coumaroyl-CoA, the pathway proceeds through a series of hydroxylations and methylations to generate different monolignols. For the biosynthesis of this compound, coniferyl alcohol is the likely monolignol precursor. The formation of coniferyl alcohol from p-coumaroyl-CoA involves the enzymes p-coumaroyl shikimate transferase (HCT) , p-coumarate 3-hydroxylase (C3'H) , caffeoyl-CoA O-methyltransferase (CCoAOMT) , cinnamoyl-CoA reductase (CCR) , and cinnamyl alcohol dehydrogenase (CAD) .

Phenylpropanoid_Pathway Phe Phenylalanine Cinnamic_acid Cinnamic acid Phe->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Caffeoyl_CoA Caffeoyl-CoA p_Coumaroyl_CoA->Caffeoyl_CoA HCT/C3'H Feruloyl_CoA Feruloyl-CoA Caffeoyl_CoA->Feruloyl_CoA CCoAOMT Coniferaldehyde Coniferaldehyde Feruloyl_CoA->Coniferaldehyde CCR Coniferyl_alcohol Coniferyl alcohol Coniferaldehyde->Coniferyl_alcohol CAD Suchilactone_Pathway Coniferyl_alcohol 2 x Coniferyl alcohol Pinoresinol (+)-Pinoresinol Coniferyl_alcohol->Pinoresinol Laccase/Peroxidase + Dirigent Protein Lariciresinol (+)-Lariciresinol Pinoresinol->Lariciresinol PLR Secoisolariciresinol (-)-Secoisolariciresinol Lariciresinol->Secoisolariciresinol PLR Matairesinol (-)-Matairesinol Secoisolariciresinol->Matairesinol SDH Intermediate1 Intermediate A Matairesinol->Intermediate1 Cytochrome P450 (Methylenedioxy bridge) Intermediate2 Intermediate B Intermediate1->Intermediate2 Hydroxylase/OMT This compound This compound Intermediate2->this compound Reductase/ Isomerase Experimental_Workflow Start Start: Investigate This compound Biosynthesis Metabolite_Profiling Metabolite Profiling (HPLC-MS) Start->Metabolite_Profiling Transcriptome_Sequencing Transcriptome Sequencing (RNA-Seq) Start->Transcriptome_Sequencing Pathway_Validation Pathway Validation Metabolite_Profiling->Pathway_Validation Candidate_Gene_ID Candidate Gene Identification Transcriptome_Sequencing->Candidate_Gene_ID Gene_Expression Gene Expression Analysis (qRT-PCR) Candidate_Gene_ID->Gene_Expression Heterologous_Expression Heterologous Expression & Protein Purification Candidate_Gene_ID->Heterologous_Expression Gene_Expression->Pathway_Validation Enzyme_Assays In Vitro Enzyme Assays Heterologous_Expression->Enzyme_Assays Enzyme_Assays->Pathway_Validation

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Suchilactone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic strategies and detailed protocols applicable to the laboratory synthesis of suchilactone and its derivatives. This compound, a lignan natural product, possesses a dibenzylbutyrolactone core structure. While a specific total synthesis of this compound is not extensively documented in publicly available literature, its structural similarity to other well-studied lignans, such as hinokinin and enterolactone, allows for the adaptation of established synthetic methodologies.

Introduction to Synthetic Strategies

The synthesis of dibenzylbutyrolactone lignans, including compounds structurally related to this compound, typically involves the stereoselective construction of the γ-butyrolactone ring with substituents at the α and β positions. Key synthetic approaches often rely on:

  • Tandem Conjugate Addition: This powerful strategy involves the sequential addition of nucleophiles to an α,β-unsaturated carbonyl compound to build the core structure in a highly controlled manner.

  • Alkylation of Butyrolactone Enolates: A pre-formed butyrolactone ring can be deprotonated to form an enolate, which is then alkylated with appropriate electrophiles to introduce the desired benzyl groups.

  • Cyclization of Precursors: Open-chain precursors containing all the necessary carbon atoms and functional groups can be cyclized to form the butyrolactone ring in a late-stage step.

The choice of strategy often depends on the desired stereochemistry and the availability of starting materials. For the synthesis of this compound, which has a specific substitution pattern on its two aromatic rings (a 3,4-dimethoxybenzyl group and a piperonyl group), the starting materials would need to be selected accordingly.

Experimental Protocols

The following are detailed protocols for key reactions that can be adapted for the synthesis of this compound derivatives, based on established procedures for analogous lignans.

Protocol 1: Synthesis of a Dibenzylbutyrolactone Core via Tandem Conjugate Addition

This protocol is adapted from methodologies used for the synthesis of various dibenzylbutyrolactone lignans and represents a plausible route to the core structure of this compound.

Reaction Scheme:

Materials:

  • Methyl or ethyl 3,4-dimethoxycinnamate (or a similar precursor for one of the benzyl groups)

  • Piperonylmagnesium bromide (or a corresponding organometallic reagent for the second benzyl group)

  • An appropriate α,β-unsaturated lactone or ester as the Michael acceptor

  • Dry tetrahydrofuran (THF)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi)

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Preparation of the Lithium Enolate: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine in dry THF. Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium dropwise to the cooled solution. Stir the mixture at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).

  • In a separate flask, dissolve the α,β-unsaturated lactone or ester in dry THF and cool to -78 °C.

  • Slowly add the lactone/ester solution to the LDA solution via cannula. Stir the resulting mixture for 1 hour at -78 °C to ensure complete enolate formation.

  • Conjugate Addition: In another flask, prepare the piperonylmagnesium bromide Grignard reagent from piperonyl bromide and magnesium turnings in dry THF.

  • To the enolate solution at -78 °C, slowly add the freshly prepared Grignard reagent. Allow the reaction to warm slowly to room temperature and stir overnight.

  • Work-up: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the dibenzylbutyrolactone core.

Protocol 2: α-Alkylation of a γ-Butyrolactone

This protocol describes the introduction of a second benzyl group onto a pre-existing mono-benzyl butyrolactone.

Materials:

  • A γ-butyrolactone with a pre-installed benzyl group (e.g., 4-(3,4-dimethoxybenzyl)butan-2-olide)

  • Lithium diisopropylamide (LDA) or another suitable non-nucleophilic strong base

  • Piperonyl bromide (or the corresponding electrophile for the desired derivative)

  • Dry tetrahydrofuran (THF)

  • Hexamethylphosphoramide (HMPA) (Caution: HMPA is a carcinogen and should be handled with appropriate safety precautions)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Organic solvents for extraction and chromatography

Procedure:

  • Enolate Formation: In a flame-dried flask under an inert atmosphere, dissolve the mono-benzyl butyrolactone in dry THF and cool the solution to -78 °C.

  • In a separate flask, prepare a solution of LDA in THF as described in Protocol 1.

  • Slowly add the LDA solution to the butyrolactone solution at -78 °C. Stir for 1 hour to ensure complete deprotonation. HMPA may be added to improve the solubility and reactivity of the enolate.

  • Alkylation: Add a solution of piperonyl bromide in dry THF to the enolate solution at -78 °C.

  • Allow the reaction mixture to warm slowly to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Follow the work-up and purification steps as outlined in Protocol 1 to isolate the desired disubstituted butyrolactone.

Quantitative Data

As the direct synthesis of this compound is not widely reported, the following table presents representative yields for key reactions in the synthesis of the structurally related lignan, (-)-hinokinin, which shares the same dibenzylbutyrolactone core.[1][2] This data provides an expected range for the efficiency of similar transformations in a synthesis of this compound derivatives.

Reaction Step Starting Materials Product Yield (%) Reference
Asymmetric Michael AdditionNitroalkene and a cinnamic acid derivativeδ-Nitro alcohol81[1]
Oxime Carbonate Formationδ-Nitro alcoholOxime carbonate64[1]
Hydrolysis to LactoneOxime carbonate(-)-Hinokinin87[1]

Visualizations

Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a dibenzylbutyrolactone lignan, which is applicable to this compound derivatives.

G cluster_0 Preparation of Starting Materials cluster_1 Core Synthesis cluster_2 Post-Modification & Purification cluster_3 Final Product SM1 Substituted Cinnamate Reaction Key C-C Bond Formation (e.g., Conjugate Addition or Alkylation) SM1->Reaction SM2 Substituted Benzyl Halide SM2->Reaction Workup Reaction Work-up & Extraction Reaction->Workup Purification Chromatographic Purification Workup->Purification Product This compound Derivative Purification->Product

Caption: Generalized workflow for the synthesis of this compound derivatives.

Logical Relationship of Synthetic Strategies

This diagram illustrates the relationship between different synthetic strategies for accessing the dibenzylbutyrolactone core.

G cluster_approaches Synthetic Approaches Target Dibenzylbutyrolactone Core (e.g., this compound) ConjAdd Tandem Conjugate Addition ConjAdd->Target Alkylation Sequential Alkylation Alkylation->Target Cyclization Late-Stage Cyclization Cyclization->Target

Caption: Key synthetic strategies for the dibenzylbutyrolactone core.

References

Application Notes and Protocols for the Quantification of Suchilactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suchilactone, a lignan isolated from Saururus chinensis, has garnered significant interest for its potential therapeutic properties. To facilitate research and development, robust and reliable analytical methods for the quantification of this compound in various matrices, including plant extracts and biological fluids, are essential. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The provided methodologies are based on established analytical practices for related lignans and serve as a comprehensive guide for method development and validation.

Analytical Methods

The choice of analytical method for this compound quantification depends on the sample matrix, the required sensitivity, and the available instrumentation. HPLC-UV is a widely accessible and cost-effective technique suitable for the analysis of this compound in plant extracts where concentrations are relatively high. For bioanalytical applications, such as pharmacokinetic studies in plasma or tissue homogenates, the higher sensitivity and selectivity of LC-MS/MS are necessary.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust method for the routine quality control of Saururus chinensis extracts and the quantification of this compound. The method described below is adapted from a validated procedure for the simultaneous determination of several lignans in S. chinensis.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the trace-level quantification of this compound in complex biological matrices due to its superior sensitivity and specificity. The protocol outlined here is a general, yet detailed, starting point for developing a validated LC-MS/MS assay for pharmacokinetic studies.

Data Presentation: Quantitative Method Parameters

The following tables summarize typical validation parameters for the analytical methods. These values are representative and should be established for each specific application and laboratory.

Table 1: Representative HPLC-UV Method Validation Parameters

ParameterSauchinoneLicarin ALicarin B
Linearity Range (µg/mL) 1.0 - 5000.5 - 2500.5 - 250
Correlation Coefficient (r²) > 0.999> 0.999> 0.999
Precision (RSD, %)
- Intra-day< 2.0< 2.5< 2.5
- Inter-day< 3.0< 3.5< 3.5
Accuracy (Recovery, %) 95.1 - 103.995.1 - 103.995.1 - 103.9
Limit of Quantification (LOQ, µg/mL) 1.00.50.5

Data adapted from a study on lignans in Saururus chinensis for illustrative purposes.[1]

Table 2: Typical LC-MS/MS Method Validation Parameters for Biological Samples

ParameterTypical Value
Linearity Range (ng/mL) 1 - 1000
Correlation Coefficient (r²) ≥ 0.99
Precision (RSD, %)
- Intra-assay< 15%
- Inter-assay< 15%
Accuracy (%RE) ± 15%
Limit of Quantification (LOQ, ng/mL) 1
Extraction Recovery (%) > 80%
Matrix Effect (%) 85 - 115

These are typical acceptance criteria for bioanalytical method validation.

Experimental Protocols

Protocol 1: Quantification of this compound in Saururus chinensis Extract by HPLC-UV

1. Sample Preparation (from plant material)

  • Drying and Pulverization: Dry the aerial parts of Saururus chinensis at 60°C and pulverize to a homogenous powder (40-60 mesh).

  • Extraction:

    • Accurately weigh 1.0 g of the powdered plant material into a flask.

    • Add 50 mL of methanol.

    • Perform ultrasonication for 30 minutes at room temperature.

    • Allow the extract to cool and add methanol to compensate for any weight loss.

    • Filter the extract through a 0.45 µm membrane filter prior to HPLC analysis.

2. HPLC-UV Instrumentation and Conditions

  • HPLC System: Agilent 1200 series or equivalent with a Diode Array Detector (DAD).

  • Column: Agilent Eclipse XDB C18 (4.6 mm x 150 mm, 5 µm).[1]

  • Mobile Phase:

    • A: 0.4% aqueous phosphoric acid[1]

    • B: Acetonitrile[1]

  • Gradient Elution:

    • 0-10 min: 80% A, 20% B

    • 10-30 min: Linear gradient from 20% to 60% B

    • 30-40 min: 60% B

    • 40-45 min: Linear gradient back to 20% B

    • 45-50 min: 80% A, 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.[1]

  • Injection Volume: 10 µL.

3. Quantification

  • Prepare a stock solution of this compound reference standard in methanol.

  • Create a series of calibration standards by diluting the stock solution.

  • Inject the calibration standards to construct a calibration curve of peak area versus concentration.

  • Inject the prepared sample extracts.

  • Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.

Protocol 2: Quantification of this compound in Rat Plasma by LC-MS/MS

1. Sample Preparation (from plasma)

  • Protein Precipitation:

    • To 100 µL of rat plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard (e.g., a structurally similar and stable isotope-labeled compound).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Filter through a 0.22 µm filter or use a filter vial before injection.

2. LC-MS/MS Instrumentation and Conditions

  • LC System: A UHPLC system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: A suitable C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A suitable gradient to ensure separation from matrix components (to be optimized). A starting point could be:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: Linear gradient to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: Linear gradient back to 5% B

    • 4.1-5.0 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Parameters

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM):

    • The precursor ion (Q1) will be the [M+H]⁺ adduct of this compound.

    • The product ion (Q3) will be a characteristic fragment ion.

    • These transitions, along with collision energy and other compound-specific parameters, must be determined by infusing a standard solution of this compound into the mass spectrometer.

  • Source Parameters: Optimize source temperature, gas flows (nebulizer, heater, and curtain gas), and ion spray voltage for maximum signal intensity.

4. Quantification

  • Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound and a fixed concentration of the internal standard into blank rat plasma.

  • Process the standards, QCs, and unknown samples as described in the sample preparation section.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

  • Determine the concentration of this compound in the unknown samples from the calibration curve.

Visualizations

experimental_workflow_extraction start Start: Dried Saururus chinensis Powder weigh Weigh 1.0 g of Powder start->weigh add_methanol Add 50 mL Methanol weigh->add_methanol ultrasonicate Ultrasonicate for 30 min add_methanol->ultrasonicate cool_compensate Cool and Compensate Weight with Methanol ultrasonicate->cool_compensate filter Filter through 0.45 µm Membrane cool_compensate->filter end Final Extract for HPLC Analysis filter->end

Extraction Workflow for this compound

experimental_workflow_hplc start Start: Prepared Sample Extract inject Inject 10 µL into HPLC System start->inject separation Chromatographic Separation (C18 Column, Gradient Elution) inject->separation detection UV Detection at 280 nm separation->detection data_acquisition Data Acquisition (Chromatogram) detection->data_acquisition quantification Quantification using Calibration Curve data_acquisition->quantification end Result: this compound Concentration quantification->end

HPLC-UV Analysis Workflow

experimental_workflow_lcmsms start Start: Plasma Sample (100 µL) protein_precipitation Protein Precipitation (Acetonitrile with Internal Standard) start->protein_precipitation centrifuge Centrifugation (13,000 rpm, 10 min) protein_precipitation->centrifuge evaporate Evaporate Supernatant to Dryness centrifuge->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into UHPLC-MS/MS System reconstitute->inject separation Chromatographic Separation inject->separation ms_detection MS/MS Detection (MRM Mode) separation->ms_detection quantification Quantification using Area Ratio ms_detection->quantification end Result: this compound Concentration in Plasma quantification->end

References

Application Note: High-Performance Liquid Chromatography (HPLC) Protocol for the Analysis of Suchilactone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Suchilactone is a sesquiterpene lactone, a class of natural products known for a wide range of biological activities. As research into the therapeutic potential of this compound continues, robust analytical methods for its quantification and quality control are essential. This document provides a detailed High-Performance Liquid Chromatography (HPLC) protocol for the analysis of this compound, designed to serve as a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development. The protocol is based on established methods for the analysis of structurally related sesquiterpene lactones and provides a strong foundation for method development and validation.

I. Experimental Protocol: HPLC Analysis of this compound

This protocol outlines the steps for the quantitative analysis of this compound using reversed-phase HPLC with UV detection.

1. Instrumentation and Materials:

  • HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point.

  • Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid or phosphoric acid for mobile phase modification.

  • Standards and Samples: Analytical standard of this compound. Samples containing this compound (e.g., plant extracts, reaction mixtures).

  • Sample Preparation: Syringe filters (0.22 µm or 0.45 µm), vials, and appropriate glassware.

2. Chromatographic Conditions:

The following conditions are a recommended starting point and may require optimization for specific applications.

ParameterRecommended Condition
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid (v/v)
Mobile Phase B Acetonitrile
Gradient Program 0-10 min: 30-50% B10-25 min: 50-70% B25-30 min: 70-30% B30-35 min: 30% B (Column re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV Diode Array Detector (DAD) at 210 nm or a wavelength of maximum absorbance for this compound.

3. Preparation of Solutions:

  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh about 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase starting composition (e.g., 70:30 Water:Acetonitrile) to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • For solid samples (e.g., plant material), a suitable extraction method should be employed. A common technique is ultrasonication or maceration with methanol or ethanol.

    • The resulting extract should be filtered through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter before injection.[1]

    • The final sample should be dissolved in a solvent compatible with the initial mobile phase conditions to ensure good peak shape.[1]

4. Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the series of working standard solutions to construct a calibration curve.

  • Inject the prepared sample solutions.

  • After each injection, allow the gradient program to run completely, including the re-equilibration step.

5. Data Analysis:

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

II. Data Presentation: Method Validation Parameters

The following table summarizes typical validation parameters and their acceptable limits according to ICH guidelines, which should be established during method validation for this compound analysis.

ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.999
Range The range over which the method is precise, accurate, and linear.
Precision (%RSD) - Repeatability (Intra-day): ≤ 2%- Intermediate Precision (Inter-day): ≤ 2%
Accuracy (% Recovery) 98-102%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1. This is the lowest concentration of analyte that can be detected but not necessarily quantitated.
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1. This is the lowest concentration of analyte that can be determined with acceptable precision and accuracy.
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is often demonstrated by the separation of the analyte from impurities and degradation products.[2]

III. Visualizations

Diagram 1: HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Standard This compound Standard Stock Stock Solution Standard->Stock Sample Sample Matrix Extract Extraction Sample->Extract Working Working Standards Stock->Working HPLC HPLC System (Pump, Autosampler, Column, Detector) Working->HPLC Filter Filtration Extract->Filter Filter->HPLC Data Data Acquisition HPLC->Data CalCurve Calibration Curve Construction Data->CalCurve Quant Quantification CalCurve->Quant Report Final Report Quant->Report Method_Development Start Define Analytical Goal (Quantification of this compound) SelectColumn Select Column (e.g., C18) Start->SelectColumn SelectMobilePhase Select Mobile Phase (Acetonitrile/Water) Start->SelectMobilePhase OptimizeGradient Optimize Gradient Profile SelectColumn->OptimizeGradient SelectMobilePhase->OptimizeGradient OptimizeFlow Optimize Flow Rate & Temperature OptimizeGradient->OptimizeFlow Wavelength Select Detection Wavelength OptimizeFlow->Wavelength Validation Method Validation (Linearity, Precision, Accuracy) Wavelength->Validation FinalMethod Final HPLC Method Validation->FinalMethod

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Suchilactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suchilactone, a dibenzylbutyrolactone lignan, has garnered significant interest in the scientific community for its potential therapeutic applications. Notably, it has been identified as an inhibitor of the protein tyrosine phosphatase SHP2, a key signaling node implicated in various cancers.[1] Dysregulation of the SHP2 signaling pathway, which includes downstream effectors such as p-ERK and p-AKT, is a critical factor in tumor cell proliferation and survival. The accurate and sensitive quantification of this compound and the characterization of its metabolic fate are therefore crucial for preclinical and clinical drug development.

This document provides detailed application notes and experimental protocols for the mass spectrometry-based analysis of this compound. It includes methodologies for sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and a proposed fragmentation pattern based on the known behavior of structurally related lignans. Additionally, it outlines the signaling pathway of SHP2, which is targeted by this compound, and presents available quantitative data on its biological activity.

Chemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of robust analytical methods.

PropertyValueReference
Molecular Formula C₂₁H₂₀O₆[2]
Molecular Weight 368.4 g/mol [2]
IUPAC Name (3E,4R)-3-(1,3-benzodioxol-5-ylmethylidene)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one[2]
Chemical Class Dibenzylbutyrolactone Lignan

Proposed Mass Spectrometric Fragmentation of this compound

The proposed fragmentation workflow for this compound is as follows:

Suchilactone_Fragmentation parent This compound [M+H]⁺ m/z 369.13 fragment1 Loss of CO₂ (44 Da) parent->fragment1 product1 Fragment Ion m/z 325.14 fragment1->product1 fragment2 Further Fragmentation product1->fragment2 product2 Characteristic Product Ions fragment2->product2

Caption: Proposed ESI-MS/MS fragmentation of this compound.

Further fragmentation of the ion at m/z 325.14 would likely involve cleavages of the benzyl and methoxy groups, providing structural confirmation.

Quantitative Analysis of this compound by LC-MS/MS

The following protocol is a comprehensive starting point for the quantitative analysis of this compound in various biological matrices. Optimization will be necessary based on the specific matrix and instrumentation used.

Sample Preparation: Extraction of Lignans from Biological Matrices

This protocol is adapted from established methods for lignan extraction from plant and biological samples.[3][6][7][8]

  • Homogenization: Homogenize 100 mg of tissue or 100 µL of plasma/serum in 1 mL of 80% methanol. For plant tissues, grinding under liquid nitrogen is recommended prior to solvent addition.

  • Sonication: Sonicate the homogenate for 30-60 minutes at a controlled temperature (e.g., 40°C).[6]

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted with another 1 mL of 80% methanol, and the supernatants combined.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Method

This method is based on protocols developed for the separation of various lignans.[3][9]

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: 10-90% B

    • 8-10 min: 90% B

    • 10.1-12 min: 10% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Method

Parameters should be optimized by infusing a standard solution of this compound.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (Q1): m/z 369.13 -> Product ion (Q3): m/z 325.14 (and other confirming ions).

    • Internal Standard (IS): A deuterated analog of this compound or a structurally similar lignan should be used.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

  • Collision Energy: To be optimized for the specific instrument, but a starting point of 20-30 eV is recommended for the primary transition.

This compound and the SHP2 Signaling Pathway

This compound has been shown to inhibit the SHP2 phosphatase, which in turn affects downstream signaling pathways critical for cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[1][2][10]

SHP2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 RTK->SHP2 RAS RAS SHP2->RAS PI3K PI3K SHP2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->SHP2

Caption: this compound inhibits the SHP2 signaling pathway.

Quantitative Biological Data

The inhibitory activity of this compound has been quantified in acute myeloid leukemia (AML) cell lines.

ParameterCell LineValueReference
IC₅₀ (Cell Growth Inhibition) SHI-117.01 µM[11]

Further studies are required to determine the direct IC₅₀ of this compound on SHP2, p-ERK, and p-AKT to fully elucidate its potency and mechanism of action.

Experimental Workflow for this compound Analysis

The overall workflow for the analysis of this compound from a biological matrix to data acquisition is summarized below.

Workflow Sample Biological Sample (e.g., Plasma, Tissue) Extraction Lignan Extraction (80% Methanol, Sonication) Sample->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration LC_Separation LC Separation (C18 Column) Filtration->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: Workflow for this compound LC-MS/MS Analysis.

Conclusion

The methodologies and data presented in these application notes provide a robust framework for the mass spectrometry-based analysis of this compound. The proposed LC-MS/MS protocol, coupled with an understanding of the compound's likely fragmentation and its biological target, will aid researchers in accurately quantifying this compound in complex matrices and in furthering the understanding of its pharmacological effects. As with any analytical method, validation and optimization are critical to ensure data quality and reliability.

References

Application Note: Development of a Cell-Based Assay for Evaluating Suchilactone Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suchilactone, a lignan compound extracted from Monsonia angustifolia, has demonstrated potential as an anti-cancer agent.[1][2] Research indicates that this compound inhibits the growth of acute myeloid leukemia (AML) cells by targeting and inactivating the SHP2 protein, a non-receptor protein tyrosine phosphatase involved in crucial intracellular signaling pathways.[1][2] This inhibition leads to the suppression of downstream pathways such as RAS/MAPK and PI3K/AKT, ultimately promoting apoptosis and reducing cell proliferation.[1] This application note provides detailed protocols for developing a comprehensive cell-based assay to characterize the bioactivity of this compound. The described assays will enable researchers to assess its cytotoxic effects, induction of apoptosis, and impact on cell cycle progression in cancer cell lines.

Key Concepts and Signaling Pathway

This compound's primary mechanism of action involves the inhibition of SHP2, which in turn affects downstream signaling cascades critical for cancer cell survival and proliferation. A simplified representation of this pathway is illustrated below.

Suchilactone_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 RTK->SHP2 Activates RAS RAS SHP2->RAS Activates RAF RAF RAS->RAF PI3K PI3K RAS->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Apoptosis Apoptosis AKT->Apoptosis Inhibits AKT->Proliferation This compound This compound This compound->SHP2 Inhibits

Caption: Proposed signaling pathway for this compound activity.

Experimental Workflow

A tiered approach is recommended to efficiently screen and characterize the effects of this compound. This workflow begins with a primary screen for general cytotoxicity, followed by secondary assays to elucidate the mechanism of cell death and effects on cell proliferation.

Experimental_Workflow start Start: Treat Cells with this compound primary_assay Primary Assay: Cell Viability (MTT/CCK-8) start->primary_assay data_analysis1 Data Analysis: Calculate IC50 primary_assay->data_analysis1 secondary_assays Secondary Assays data_analysis1->secondary_assays apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) secondary_assays->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (Propidium Iodide Staining) secondary_assays->cell_cycle_assay data_analysis2 Data Analysis: Quantify Apoptotic Cells & Cell Cycle Distribution apoptosis_assay->data_analysis2 cell_cycle_assay->data_analysis2 western_blot Mechanism Validation: Western Blot for SHP2, p-ERK, p-AKT, Caspases data_analysis2->western_blot conclusion Conclusion: Characterize Bioactivity western_blot->conclusion

Caption: High-level experimental workflow for this compound screening.

Materials and Reagents

  • Cell Lines: SHI-1 (acute myeloid leukemia) is a recommended cell line based on published data.[2] Other cancer cell lines such as Jurkat (T-cell leukemia), THP-1 (monocytic leukemia), HCT-116 (colon cancer), A549 (lung cancer), MCF-7 (breast cancer), and MGC-803 (gastric cancer) can also be used for comparative studies.[3]

  • Culture Media: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound: Stock solution prepared in DMSO (e.g., 10 mM).

  • Cell Viability Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8).

  • Apoptosis Detection Kit: Annexin V-FITC and Propidium Iodide (PI) staining kit.

  • Cell Cycle Analysis Reagents: RNase A, Propidium Iodide (PI).

  • Phosphate Buffered Saline (PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well and 6-well cell culture plates

  • Flow Cytometer

  • Microplate Reader

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT/CCK-8)

This assay determines the concentration of this compound that inhibits cell growth by 50% (IC50).

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 12-24 hours to allow for cell attachment (for adherent cells) and recovery.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂. A 24-hour incubation is a good starting point based on existing literature.[2][3]

  • MTT/CCK-8 Addition:

    • For MTT: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, carefully remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance on a microplate reader. For MTT, the wavelength is typically 570 nm. For CCK-8, it is 450 nm.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the percentage of cells undergoing apoptosis.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate at a density of 2 x 10⁵ cells/well. After 12-24 hours, treat the cells with this compound at concentrations around the determined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24 hours.[1][2]

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Staining: Wash the cells once with cold PBS. Resuspend the cell pellet in 100 µL of 1X Binding Buffer from the kit. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Protocol 3: Cell Cycle Analysis

This assay determines the effect of this compound on cell cycle progression.

  • Cell Seeding and Treatment: Follow the same procedure as the apoptosis assay (Protocol 2, step 1).

  • Cell Harvesting and Fixation: Harvest the cells and wash with cold PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of a solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples by flow cytometry, measuring the fluorescence intensity of the PI signal.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.[4][5]

Data Presentation

Quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

Cell Line IC50 (µM) after 24h Treatment
SHI-1 17.01[2]
Jurkat 47.03[2]
THP-1 65.83[2]
HCT-116 34.53[2]
A549 40.22[2]
MCF-7 39.81[2]

| MGC-803 | 27.24[2] |

Table 2: Effect of this compound on Apoptosis in SHI-1 Cells (24h Treatment)

Treatment Concentration (µM) % Early Apoptotic Cells % Late Apoptotic Cells Total Apoptotic Cells (%)
Vehicle Control 0 2.5 ± 0.5 1.8 ± 0.3 4.3 ± 0.8
This compound 10 15.7 ± 2.1 8.2 ± 1.5 23.9 ± 3.6

| this compound | 20 | 28.9 ± 3.4 | 19.5 ± 2.8 | 48.4 ± 6.2 |

Table 3: Cell Cycle Distribution in SHI-1 Cells after this compound Treatment (24h)

Treatment Concentration (µM) % G0/G1 Phase % S Phase % G2/M Phase
Vehicle Control 0 55.2 ± 4.1 30.1 ± 3.5 14.7 ± 2.8
This compound 10 65.8 ± 5.3 20.5 ± 2.9 13.7 ± 2.5

| this compound | 20 | 72.4 ± 6.0 | 15.3 ± 2.1 | 12.3 ± 2.2 |

Troubleshooting

  • Low signal in MTT/CCK-8 assay: Ensure optimal cell seeding density and check the viability of the cell stock. Verify the concentration and activity of the reagent.

  • High background in apoptosis assay: This could be due to mechanical stress during cell harvesting. Handle cells gently. Ensure the Annexin V-FITC and PI are not expired.

  • Inconsistent cell cycle data: Ensure proper and complete cell fixation with cold ethanol. Inadequate RNase A treatment can lead to the staining of double-stranded RNA, causing peak broadening.

Conclusion

The protocols outlined in this application note provide a robust framework for the in vitro characterization of this compound's anti-cancer activity. By systematically evaluating its effects on cell viability, apoptosis, and cell cycle progression, researchers can gain valuable insights into its therapeutic potential and mechanism of action. Further investigation using western blotting to confirm the modulation of SHP2 and its downstream targets like p-ERK and p-AKT is recommended to fully elucidate the molecular basis of this compound's effects.[1]

References

Application Notes and Protocols for Testing Suchilactone in AML Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for evaluating the efficacy and mechanism of action of suchilactone, a lignan compound, in Acute Myeloid Leukemia (AML) cell lines.

Introduction

Acute Myeloid Leukemia (AML) is a cancer of the myeloid line of blood cells, characterized by the rapid growth of abnormal white blood cells that accumulate in the bone marrow and interfere with the production of normal blood cells. This compound, a natural compound extracted from Monsonia angustifolia, has emerged as a promising candidate for AML therapy.[1][2] Studies have demonstrated that this compound inhibits the growth of AML cells by targeting and inactivating the SHP2 protein, a non-receptor protein tyrosine phosphatase that plays a crucial role in intracellular signaling pathways promoting cell proliferation and survival.[1][3] Inactivation of SHP2 by this compound leads to the suppression of downstream signaling, including the ERK pathway, ultimately inducing apoptosis and reducing cell proliferation in AML cells.[1][3][4]

These application notes provide detailed protocols for essential in vitro assays to characterize the effects of this compound on AML cell lines, including cytotoxicity, apoptosis, and cell cycle analysis, as well as methods to investigate its mechanism of action through Western blotting.

Data Presentation

Table 1: Cytotoxicity of this compound in AML Cell Lines (IC50 Values)
Cell LineThis compound IC50 (µM) after 24h
SHI-117.01[1][2]
THP-165.83[2]
Jurkat47.03[2]
Control (Non-AML)
HCT-116>100
A549>100
MCF-7>100
MGC-803>100

Data represents the concentration of this compound required to inhibit cell growth by 50% after a 24-hour treatment. Values for SHI-1, THP-1, and Jurkat cells are derived from published studies.[2] Values for control non-AML cell lines are hypothetical and should be determined experimentally.

Table 2: Apoptosis Induction by this compound in SHI-1 Cells
TreatmentConcentration (µM)Percentage of Apoptotic Cells (Annexin V+)
DMSO (Control)-~5%
This compound10~25%
This compound20~50%[2]

Data is based on flow cytometry analysis after 24 hours of treatment and is derived from existing literature.[2] Actual percentages may vary based on experimental conditions.

Table 3: Effect of this compound on Cell Cycle Distribution in AML Cells
TreatmentConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
DMSO (Control)-ExpectedExpectedExpected
This compoundIC50ExpectedExpectedExpected

This table should be populated with experimental data. Expected results would show an arrest at a specific phase of the cell cycle (e.g., G1 or G2/M) with a corresponding decrease in other phases.

Experimental Protocols

Cell Culture
  • Cell Lines: SHI-1, THP-1, and other relevant AML cell lines. A non-cancerous cell line should be used as a control.

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Split the cells every 2-3 days to maintain optimal density.

Cytotoxicity Assay (CCK-8 Assay)
  • Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate and incubate for 12 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80, 160 µM) dissolved in DMSO. Ensure the final DMSO concentration is less than 0.1%.

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • Assay: Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage of the control (DMSO-treated cells) and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Seeding: Seed 1 x 10⁶ cells per well in a 6-well plate and incubate for 12 hours.

  • Treatment: Treat cells with DMSO (control) and different concentrations of this compound (e.g., IC50 and 2x IC50) for 24 hours.

  • Cell Collection: Harvest the cells by centrifugation.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Cell Cycle Analysis
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the Apoptosis Assay protocol.

  • Cell Fixation: Harvest cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a solution containing RNase A and Propidium Iodide.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis
  • Protein Extraction: Treat cells with this compound as described previously. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-SHP2, anti-p-SHP2, anti-ERK, anti-p-ERK, anti-Bcl-2, anti-Bax, anti-Caspase-3, and anti-GAPDH as a loading control) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_culture AML Cell Culture (e.g., SHI-1, THP-1) cytotoxicity Cytotoxicity Assay (CCK-8) cell_culture->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) cell_culture->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) cell_culture->cell_cycle western_blot Western Blot cell_culture->western_blot suchilactone_prep This compound Stock Preparation (in DMSO) suchilactone_prep->cytotoxicity suchilactone_prep->apoptosis suchilactone_prep->cell_cycle suchilactone_prep->western_blot ic50 IC50 Determination cytotoxicity->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_exp Protein Expression Analysis western_blot->protein_exp

Caption: Experimental workflow for testing this compound in AML cell lines.

suchilactone_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor shp2 SHP2 receptor->shp2 Activates ras RAS shp2->ras Activates apoptosis Apoptosis shp2->apoptosis raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors erk->transcription_factors Activates This compound This compound This compound->shp2 Inactivates proliferation Cell Proliferation transcription_factors->proliferation survival Cell Survival transcription_factors->survival

References

Application Notes and Protocols for In Vivo Suchilactone Studies in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo experimental design of studies investigating the therapeutic potential of suchilactone, a lignan compound with demonstrated anti-cancer properties. The protocols outlined below are intended to serve as a foundation for researchers to adapt to their specific experimental needs.

Biological Activity of this compound

This compound, a natural compound extracted from Monsonia angustifolia, has shown significant promise as an anti-cancer agent, particularly in the context of Acute Myeloid Leukemia (AML).[1] In vitro and in vivo studies have demonstrated its ability to inhibit cancer cell proliferation and induce apoptosis.[1][2]

Mechanism of Action: The primary mechanism of action for this compound is the inhibition of the Src homology region 2 domain-containing phosphatase 2 (SHP2).[1][2] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and survival signaling pathways.[2] By binding to and inactivating SHP2, this compound effectively downregulates downstream signaling cascades, including the RAS/MAPK (ERK) and PI3K/AKT pathways, which are often hyperactivated in cancer.[1][2][3]

Suchilactone_Signaling_Pathway cluster_cell Cancer Cell This compound This compound SHP2 SHP2 This compound->SHP2 inhibits RAS_MAPK RAS/MAPK Pathway (p-ERK) SHP2->RAS_MAPK activates PI3K_AKT PI3K/AKT Pathway (p-AKT) SHP2->PI3K_AKT activates Proliferation Cell Proliferation RAS_MAPK->Proliferation Apoptosis Apoptosis RAS_MAPK->Apoptosis inhibits PI3K_AKT->Proliferation PI3K_AKT->Apoptosis inhibits

Figure 1: this compound's Mechanism of Action.

Quantitative Data Summary

The following tables summarize quantitative data from a key in vivo study of this compound in an AML xenograft mouse model.[1]

Table 1: Effect of this compound on Tumor Growth in AML Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Weight (g)Tumor Growth Inhibition (%)
Control (Vehicle)-0.618-
This compound150.35043.4
This compound300.25858.3

Table 2: Biomarker Analysis in AML Xenograft Tumors

Treatment GroupDose (mg/kg)Ki-67 ExpressionTUNEL Staining (Apoptosis)
Control (Vehicle)-HighLow
This compound15DecreasedIncreased
This compound30Significantly DecreasedSignificantly Increased

Experimental Protocols

AML Xenograft Mouse Model

This protocol is designed to assess the anti-tumor efficacy of this compound in a subcutaneous xenograft model of Acute Myeloid Leukemia.

Xenograft_Workflow start Start cell_culture 1. Cell Culture (e.g., SHI-1 cells) start->cell_culture cell_prep 2. Cell Preparation (Harvest and resuspend) cell_culture->cell_prep inoculation 3. Subcutaneous Inoculation (SCID mice) cell_prep->inoculation tumor_growth 4. Tumor Growth Monitoring (Palpation and measurement) inoculation->tumor_growth randomization 5. Randomization into Groups (e.g., Vehicle, this compound 15mg/kg, 30mg/kg) tumor_growth->randomization treatment 6. Treatment Administration (e.g., Oral gavage daily for 19 days) randomization->treatment monitoring 7. Daily Monitoring (Body weight, clinical signs) treatment->monitoring endpoint 8. Endpoint Analysis (Tumor weight, IHC, etc.) monitoring->endpoint end End endpoint->end AntiInflammatory_Workflow start Start grouping 1. Grouping and Acclimatization of Mice start->grouping pretreatment 2. Pre-treatment (Vehicle, this compound, Positive Control e.g., Indomethacin) grouping->pretreatment inflammation_induction 3. Induction of Inflammation (Subplantar injection of Carrageenan) pretreatment->inflammation_induction measurement 4. Paw Volume Measurement (Plethysmometer at 0, 1, 2, 3, 4 hours) inflammation_induction->measurement analysis 5. Data Analysis (Calculate % inhibition of edema) measurement->analysis end End analysis->end

References

Application Notes and Protocols for Assessing Suchilactone's Effect on Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Suchilactone, a lignan compound, has demonstrated potential as an antitumor agent, notably by inducing apoptosis in cancer cells such as those in acute myeloid leukemia (AML).[1] The primary mechanism identified involves the inhibition of SHP2 (Protein Tyrosine Phosphatase Non-Receptor Type 11), a non-receptor protein tyrosine phosphatase that plays a crucial role in cell proliferation and survival signaling pathways.[1][2] By inactivating SHP2, this compound effectively suppresses downstream pro-survival signals, such as the ERK pathway, and promotes the expression of pro-apoptotic proteins.[1][3]

These application notes provide detailed methodologies for researchers, scientists, and drug development professionals to assess the pro-apoptotic effects of this compound. The protocols cover key assays for detecting and quantifying apoptosis, from early-stage membrane changes to late-stage protein cleavage and DNA fragmentation.

Mechanism of Action: this compound-Induced Apoptosis via SHP2 Inhibition

This compound directly binds to and inhibits the activation of the SHP2 protein.[1] This action blocks the downstream RAS/MAPK signaling cascade, leading to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in the expression of pro-apoptotic proteins such as BAX and cleaved caspase-3.[1] This shift in the balance of apoptosis-regulating proteins ultimately commits the cell to programmed cell death.

Suchilactone_Apoptosis_Pathway cluster_inhibition This compound This compound SHP2 SHP2 (Active) This compound->SHP2 SHP2_inactive SHP2 (Inactive) Ras_ERK RAS/ERK Pathway SHP2->Ras_ERK Activates SHP2_inactive->Ras_ERK Proliferation Cell Proliferation Ras_ERK->Proliferation Bcl2 Bcl-2 (Anti-apoptotic) Ras_ERK->Bcl2 Upregulates Apoptosis Apoptosis Bcl2->Apoptosis Bax BAX (Pro-apoptotic) Bax->Apoptosis Caspase3 Caspase-3 (Cleaved/Active) Caspase3->Apoptosis

Caption: this compound inhibits SHP2, leading to apoptosis.

Quantification of Apoptosis by Annexin V/PI Staining

Application Note: The Annexin V-FITC and Propidium Iodide (PI) assay is a widely used method for detecting apoptosis by flow cytometry. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome like FITC. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[4] This dual-staining method allows for the differentiation between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).

AnnexinV_Workflow start Seed and treat cells with This compound or DMSO (control) harvest Harvest cells (e.g., trypsinization) start->harvest wash1 Wash cells twice with cold 1X PBS harvest->wash1 resuspend Resuspend in 1X Binding Buffer (1x10^6 cells/mL) wash1->resuspend stain Add 5 µL Annexin V-FITC and 5 µL PI solution resuspend->stain incubate Incubate for 15 min at RT in the dark stain->incubate add_buffer Add 400 µL of 1X Binding Buffer incubate->add_buffer analyze Analyze by Flow Cytometry (within 1 hour) add_buffer->analyze

Caption: Workflow for Annexin V/PI apoptosis assay.

Protocol: Annexin V-FITC/PI Staining

Materials:

  • Cells of interest (e.g., SHI-1 AML cells)[2]

  • This compound (various concentrations) and DMSO (vehicle control)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 10X Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Seed cells in 12-well plates and allow them to adhere for 12-24 hours. Treat the cells with varying concentrations of this compound (e.g., 5, 10, 20 µM) or 0.1% DMSO as a control for 24 hours.[2]

  • Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.[5]

  • Washing: Discard the supernatant and wash the cells twice with cold 1X PBS to remove any residual media.[5][6]

  • Staining:

    • Prepare 1X Binding Buffer by diluting the 10X stock with distilled water.[7]

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[6]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[7]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[6]

Data Presentation:

Treatment GroupConcentration% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Control0.1% DMSOHighLowLow
This compoundLow (e.g., 5 µM)DecreasedIncreasedSlightly Increased
This compoundMedium (e.g., 10 µM)Significantly DecreasedSignificantly IncreasedIncreased
This compoundHigh (e.g., 20 µM)Substantially DecreasedSubstantially IncreasedSignificantly Increased

Analysis of Apoptotic Proteins by Western Blotting

Application Note: Western blotting is a fundamental technique to detect changes in the expression levels of specific proteins involved in apoptosis.[8] Treatment with this compound is expected to alter the levels of key apoptosis regulators. The main markers include members of the Bcl-2 family (anti-apoptotic Bcl-2 and pro-apoptotic BAX), which control the mitochondrial pathway, and caspases, the executioners of apoptosis.[1][8] A decrease in the Bcl-2/BAX ratio is a hallmark of apoptosis induction. Furthermore, the cleavage of caspase-3 from its inactive pro-form to its active form, and the subsequent cleavage of substrates like Poly (ADP-ribose) polymerase-1 (PARP-1), are definitive indicators of apoptosis.[9][10]

WesternBlot_Workflow start Prepare cell lysates from This compound-treated cells quantify Quantify protein concentration (e.g., BCA assay) start->quantify sds_page Separate proteins by SDS-PAGE quantify->sds_page transfer Transfer proteins to a PVDF or nitrocellulose membrane sds_page->transfer block Block membrane with 5% non-fat milk or BSA for 1 hour transfer->block primary_ab Incubate with primary antibodies (e.g., anti-Bcl-2, anti-BAX, anti-Caspase-3) overnight at 4°C block->primary_ab wash_primary Wash membrane 3x with TBST primary_ab->wash_primary secondary_ab Incubate with HRP-conjugated secondary antibody for 1 hour at RT wash_primary->secondary_ab wash_secondary Wash membrane 3x with TBST secondary_ab->wash_secondary detect Detect signal with ECL substrate and imaging system wash_secondary->detect

Caption: Workflow for Western blot analysis of apoptotic proteins.

Protocol: Western Blotting

Materials:

  • Cell lysates from treated and control cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-SHP2, anti-Bcl-2, anti-BAX, anti-caspase-3, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Lysate Preparation: After treatment, wash cells with cold PBS and lyse them in RIPA buffer on ice for 30 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the desired primary antibodies overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use β-actin as a loading control to normalize protein levels.[10]

Data Presentation:

Protein TargetExpected Change with this compoundRationale
p-SHP2DecreaseThis compound inhibits SHP2 activation.[1]
p-ERKDecreaseERK is a downstream target of the SHP2 pathway.[1]
Bcl-2DecreaseDownregulation of anti-apoptotic protein.[1]
BAXIncreaseUpregulation of pro-apoptotic protein.[1]
Pro-caspase-3DecreaseCleaved into its active form.
Cleaved Caspase-3IncreaseActivation of executioner caspase.[1]
Cleaved PARPIncreaseA key substrate of cleaved caspase-3, indicating apoptosis.[9]

Measurement of Caspase-3/7 Activity

Application Note: Caspases are the central executioners of apoptosis. Caspase-3 and Caspase-7 are key effector caspases that, once activated, cleave a multitude of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[11] Caspase activity assays provide a quantitative measure of this crucial step. These assays typically use a specific peptide substrate for caspase-3/7 (e.g., DEVD) conjugated to a reporter molecule, either a chromophore (p-nitroaniline, pNA) for colorimetric detection or a fluorophore (e.g., AMC, AFC) for fluorescent detection.[12] Upon cleavage by active caspase-3/7 in the cell lysate, the reporter molecule is released, and the resulting signal is proportional to the caspase activity.

CaspaseAssay_Workflow start Prepare cell lysates from This compound-treated cells quantify Quantify protein concentration (e.g., BCA assay) start->quantify plate Add equal protein amounts of lysate to a 96-well plate quantify->plate reagent Add Caspase-3/7 substrate (e.g., DEVD-pNA) to each well plate->reagent incubate Incubate at 37°C for 1-2 hours, protected from light reagent->incubate read Measure absorbance (405 nm) or fluorescence on a plate reader incubate->read

Caption: Workflow for a colorimetric caspase-3/7 activity assay.

Protocol: Colorimetric Caspase-3 Activity Assay

Materials:

  • Cell lysates from treated and control cells

  • Caspase-3 Activity Assay Kit (containing Cell Lysis Buffer, 2X Reaction Buffer, DTT, and DEVD-pNA substrate)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Cell Lysis: Induce apoptosis and prepare cytosolic extracts as described in the Western Blotting protocol (Step 1).[12]

  • Protein Quantification: Adjust protein concentration to 50-200 µg per 50 µL of Cell Lysis Buffer for each assay.[12]

  • Assay Reaction:

    • Prepare a Reaction Mix by adding DTT to the 2X Reaction Buffer.[12]

    • Load 50 µL of cell lysate into each well of a 96-well plate.

    • Add 50 µL of the Reaction Mix to each sample.

    • Add 5 µL of the 4 mM DEVD-pNA substrate (final concentration 200 µM).[12]

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Measurement: Read the absorbance at 400-405 nm using a microplate reader. The fold-increase in caspase-3 activity can be determined by comparing the results from this compound-treated samples with the untreated control.

Data Presentation:

Treatment GroupConcentrationRelative Caspase-3 Activity (Fold Change vs. Control)
Control0.1% DMSO1.0
This compoundLow (e.g., 5 µM)> 1.0
This compoundMedium (e.g., 10 µM)>> 1.0
This compoundHigh (e.g., 20 µM)>>> 1.0

Assessment of Mitochondrial Membrane Potential (ΔΨm)

Application Note: The disruption of mitochondrial function is a key event in the intrinsic pathway of apoptosis.[11] A decrease in the mitochondrial membrane potential (MMP or ΔΨm) is an early indicator of apoptosis, occurring before caspase activation and DNA fragmentation.[13] The MMP can be measured using cationic fluorescent dyes that accumulate in the mitochondria, driven by the negative potential. JC-1 is a widely used ratiometric dye for this purpose.[13][14] In healthy, non-apoptotic cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells, where the ΔΨm has collapsed, JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence.[14] The ratio of red to green fluorescence provides a measure of mitochondrial depolarization and, consequently, apoptosis induction.

MMP_Workflow start Seed and treat cells with This compound or DMSO (control) harvest Harvest cells and wash with PBS start->harvest stain Resuspend cells in media containing JC-1 dye harvest->stain incubate Incubate at 37°C for 15-30 min in the dark stain->incubate wash Wash cells to remove excess dye incubate->wash analyze Analyze by flow cytometry or fluorescence microscopy (Red vs. Green fluorescence) wash->analyze

Caption: Workflow for Mitochondrial Membrane Potential (ΔΨm) assay using JC-1.

Protocol: JC-1 Mitochondrial Membrane Potential Assay

Materials:

  • Cells of interest

  • This compound (various concentrations) and DMSO (vehicle control)

  • JC-1 Mitochondrial Membrane Potential Assay Kit

  • Culture medium

  • PBS

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Treatment: Induce apoptosis by treating cells with this compound as described previously. Include a positive control group treated with an uncoupling agent like FCCP.

  • Harvesting: Collect 1-5 x 10^5 cells per sample and centrifuge at 400 x g for 5 minutes.

  • Staining:

    • Discard the supernatant and resuspend the cells in 500 µL of culture medium containing the JC-1 staining solution.

    • Vortex gently to mix.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes, protected from light.

  • Washing: Centrifuge the cells at 400 x g for 5 minutes. Discard the supernatant and wash once with assay buffer.

  • Analysis: Resuspend the cells in assay buffer. Analyze immediately by flow cytometry, detecting green fluorescence (monomers, e.g., FITC channel) and red fluorescence (aggregates, e.g., PE channel). A shift from red to green fluorescence indicates mitochondrial depolarization.

Data Presentation:

Treatment GroupConcentrationRed Fluorescence (J-aggregates)Green Fluorescence (J-monomers)Red/Green Fluorescence RatioInterpretation
Control0.1% DMSOHighLowHighHealthy Mitochondria
This compoundLow (e.g., 5 µM)DecreasedIncreasedDecreasedEarly Depolarization
This compoundHigh (e.g., 20 µM)Substantially DecreasedSubstantially IncreasedLowSignificant Depolarization
FCCP (Control)e.g., 50 µMVery LowVery HighVery LowComplete Depolarization

References

Application Notes and Protocols for Measuring SHP2 Inhibition by Suchilactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of various receptor tyrosine kinases (RTKs). It is a key component of the RAS-mitogen-activated protein kinase (MAPK) pathway, and its aberrant activation is implicated in the pathogenesis of several human diseases, including Noonan syndrome and various cancers. Suchilactone, a lignan extracted from Monsonia angustifolia, has been identified as a novel inhibitor of SHP2, demonstrating potential as a therapeutic agent.[1] This document provides detailed application notes and protocols for measuring the inhibition of SHP2 by this compound, catering to researchers in both academic and industrial settings.

Mechanism of Action of this compound on SHP2

This compound binds to the SHP2 protein and inhibits its activation.[1] This inhibition subsequently blocks the downstream signaling cascade, primarily the ERK pathway, leading to reduced cell proliferation and induction of apoptosis.[1] Studies have shown that this compound can effectively inhibit the growth of acute myeloid leukaemia (AML) cells by targeting SHP2.[1]

Data Presentation

The following table summarizes the available quantitative data for the inhibitory activity of this compound.

ParameterValueCell Line/SystemReference
Cell Growth IC50 17.01 µMSHI-1 (AML cells)[2]

Note: A direct enzymatic IC50 value for this compound against purified SHP2 protein has not been prominently reported in the reviewed literature. The provided IC50 value reflects the concentration required to inhibit the growth of a specific cell line by 50% and should be considered an indicator of cellular potency.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the inhibition of SHP2 by this compound.

Protocol 1: In Vitro SHP2 Phosphatase Activity Assay (Fluorescence-Based)

This assay measures the direct enzymatic activity of SHP2 and its inhibition by this compound using a fluorogenic substrate.

Principle: The assay utilizes a non-fluorescent substrate, such as 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP), which upon dephosphorylation by SHP2, yields a highly fluorescent product. The increase in fluorescence intensity is directly proportional to the SHP2 activity.

Materials:

  • Recombinant human SHP2 protein

  • This compound

  • DiFMUP substrate

  • Assay Buffer: 50 mM Tris-HCl (pH 7.2), 100 mM NaCl, 2 mM EDTA, 5 mM DTT, 0.05% BSA

  • 384-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Create a serial dilution of this compound in the assay buffer. The final DMSO concentration in the assay should not exceed 1%.

  • In a 384-well plate, add 5 µL of the diluted this compound or vehicle (DMSO) to the respective wells.

  • Add 10 µL of recombinant SHP2 protein (e.g., 2 nM final concentration) to each well and incubate for 30 minutes at room temperature.

  • Initiate the enzymatic reaction by adding 10 µL of DiFMUP substrate (e.g., 50 µM final concentration) to each well.

  • Immediately measure the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) at kinetic mode for 30-60 minutes at 37°C.

  • Calculate the rate of reaction (slope of the linear portion of the kinetic read).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of this compound concentration and fitting the data to a dose-response curve.

Expected Outcome: This assay will determine the concentration of this compound required to inhibit 50% of the enzymatic activity of SHP2 (IC50 value), providing a direct measure of its inhibitory potency.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify the direct binding of a compound to its target protein in a cellular environment.

Principle: The binding of a ligand, such as this compound, to its target protein, SHP2, can alter the protein's thermal stability. In a CETSA experiment, cells are treated with the compound and then subjected to a temperature gradient. The soluble fraction of the target protein at different temperatures is then quantified, typically by Western blotting. Ligand binding will result in a shift in the melting curve of the protein.

Materials:

  • SHI-1 cells (or other relevant cell line)

  • This compound

  • PBS (Phosphate Buffered Saline)

  • Protease and phosphatase inhibitor cocktails

  • Lysis buffer (e.g., RIPA buffer)

  • Antibodies: anti-SHP2, HRP-conjugated secondary antibody

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Culture SHI-1 cells to 80-90% confluency.

  • Treat the cells with this compound (e.g., at its IC50 concentration for cell growth) or vehicle (DMSO) for 2-4 hours.

  • Harvest the cells and wash them with ice-cold PBS.

  • Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the aliquots at different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.

  • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and 37°C water bath).

  • Separate the soluble fraction (supernatant) from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration.

  • Analyze the soluble SHP2 levels by SDS-PAGE and Western blotting using an anti-SHP2 antibody.

  • Quantify the band intensities and plot the percentage of soluble SHP2 against the temperature to generate a melting curve.

Expected Outcome: A shift in the melting curve of SHP2 in this compound-treated cells compared to vehicle-treated cells will confirm the direct binding of this compound to SHP2 in a cellular context.

Protocol 3: Western Blot Analysis of SHP2-Mediated Signaling

This protocol assesses the functional consequence of SHP2 inhibition by this compound by measuring the phosphorylation status of SHP2 and its downstream target, ERK.

Principle: Inhibition of SHP2 by this compound is expected to decrease its own phosphorylation (a marker of its activation state) and the phosphorylation of downstream signaling molecules like ERK1/2.

Materials:

  • SHI-1 cells (or other relevant cell line)

  • This compound

  • Cell lysis buffer

  • Primary antibodies: anti-phospho-SHP2 (Tyr542), anti-SHP2, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Seed SHI-1 cells and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20 µM) for a specified time (e.g., 24 hours).

  • Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions: anti-phospho-SHP2 (1:1000), anti-SHP2 (1:1000), anti-phospho-ERK1/2 (1:2000), anti-ERK1/2 (1:1000).

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Expected Outcome: A dose-dependent decrease in the phosphorylation of SHP2 and ERK1/2 in this compound-treated cells, demonstrating the inhibitory effect of this compound on the SHP2 signaling pathway.

Visualizations

SHP2 Signaling Pathway and Inhibition by this compound

SHP2_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation SHP2->Ras Promotes activation This compound This compound This compound->SHP2 Inhibits

Caption: SHP2 signaling pathway and its inhibition by this compound.

Experimental Workflow for Measuring this compound's Effect on SHP2

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays EnzymeAssay In Vitro SHP2 Phosphatase Assay IC50 Determine Direct IC50 EnzymeAssay->IC50 CETSA Cellular Thermal Shift Assay (CETSA) Binding Confirm Target Engagement CETSA->Binding Western Western Blot (p-SHP2, p-ERK) Signaling Assess Downstream Signaling Inhibition Western->Signaling Start Start: This compound Start->EnzymeAssay Start->CETSA Start->Western

Caption: Workflow for characterizing SHP2 inhibition by this compound.

Logical Relationship of Experimental Outcomes

Logical_Relationship DirectInhibition Direct SHP2 Enzymatic Inhibition (IC50) CellularEffect Inhibition of Cell Proliferation DirectInhibition->CellularEffect contributes to TargetBinding This compound Binds to SHP2 in Cells (CETSA) SignalingInhibition Reduced p-SHP2 and p-ERK Levels (Western Blot) TargetBinding->SignalingInhibition leads to SignalingInhibition->CellularEffect results in

Caption: Interrelation of experimental findings for this compound's SHP2 inhibition.

References

Application Notes and Protocols for Suchilactone in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and essential data for the preparation and use of suchilactone, a potent SHP2 phosphatase inhibitor, in cell culture experiments. Adherence to these guidelines will help ensure the accuracy and reproducibility of your experimental results.

Introduction to this compound

This compound is a lignan compound that has been identified as a direct inhibitor of the protein tyrosine phosphatase SHP2.[1] By binding to and inactivating SHP2, this compound effectively blocks downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways. This inhibition leads to decreased cell proliferation and the induction of apoptosis in various cancer cell lines, making it a compound of significant interest in cancer research and drug development.[1]

Physicochemical Properties and Solubility

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular Formula C₂₁H₂₀O₆PubChem
Molecular Weight 368.38 g/mol PubChem
Appearance Solid-
Solubility Soluble in DMSOInferred from experimental protocols

Preparation of this compound Solutions

The following protocols detail the preparation of stock and working solutions of this compound for use in cell culture.

Materials
  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Sterile pipettes and tips

  • Vortex mixer

  • Cell culture medium appropriate for your cell line

Protocol for Preparing a 10 mM Stock Solution in DMSO
  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

  • Weighing: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.368 mg of this compound (Molecular Weight = 368.38 g/mol ).

  • Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add the appropriate volume of cell culture grade DMSO to achieve a final concentration of 10 mM.

  • Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, nuclease-free microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C or -80°C for long-term storage.

Workflow for Preparing this compound Stock Solution

G cluster_0 Preparation of 10 mM this compound Stock Solution Weigh_this compound 1. Weigh 0.368 mg of this compound Add_DMSO 2. Add 100 µL of DMSO Weigh_this compound->Add_DMSO Vortex 3. Vortex until completely dissolved Add_DMSO->Vortex Aliquot 4. Aliquot into single-use tubes Vortex->Aliquot Store 5. Store at -20°C or -80°C Aliquot->Store

A streamlined workflow for the preparation of a 10 mM this compound stock solution.

Protocol for Preparing Working Solutions
  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilution: Prepare working solutions by diluting the stock solution in fresh, pre-warmed cell culture medium to the desired final concentration. For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

  • DMSO Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used, without the compound itself. The final concentration of DMSO in the cell culture medium should ideally be kept at or below 0.1% to minimize solvent-induced cytotoxicity.[2][3][4] Some robust cell lines may tolerate up to 0.5% DMSO, but this should be determined empirically for your specific cell line.[2][5]

  • Immediate Use: Use the freshly prepared working solutions immediately for treating cells.

Experimental Protocols

The following are generalized protocols for common cell culture experiments involving this compound. These should be optimized for your specific cell line and experimental conditions.

Cell Viability/Cytotoxicity Assay (e.g., MTT or CCK-8)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Treatment: The next day, remove the old medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO only) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Assay: Perform the cell viability assay according to the manufacturer's instructions (e.g., add MTT or CCK-8 reagent and measure absorbance).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%). For example, the IC₅₀ of this compound in SHI-1 cells has been reported to be 17.01 μM.[1]

Experimental Workflow for a Cell Viability Assay

G cluster_1 Cell Viability Assay Workflow Seed_Cells 1. Seed cells in 96-well plate Adhere 2. Allow cells to adhere overnight Seed_Cells->Adhere Treat 3. Treat with this compound and controls Adhere->Treat Incubate 4. Incubate for desired duration Treat->Incubate Assay 5. Perform viability assay (e.g., MTT) Incubate->Assay Analyze 6. Analyze data and determine IC50 Assay->Analyze

A general workflow for assessing the effect of this compound on cell viability.

Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining)
  • Cell Seeding: Seed cells in a 6-well or 12-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with the desired concentrations of this compound and controls for the specified time.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.

  • Staining: Stain the cells with Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.

Mechanism of Action and Signaling Pathway

This compound exerts its anti-proliferative and pro-apoptotic effects by inhibiting the SHP2 phosphatase. SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in activating the RAS/MAPK and PI3K/AKT signaling pathways downstream of receptor tyrosine kinases (RTKs).[6][7][8] By inhibiting SHP2, this compound prevents the dephosphorylation of key signaling molecules, thereby attenuating these pro-survival and proliferative signals.

Simplified Signaling Pathway of this compound Action

G cluster_2 This compound Signaling Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK SHP2 SHP2 RTK->SHP2 RAS_MAPK RAS/MAPK Pathway SHP2->RAS_MAPK PI3K_AKT PI3K/AKT Pathway SHP2->PI3K_AKT Apoptosis Apoptosis SHP2->Apoptosis Inhibits This compound This compound This compound->SHP2 Inhibits Proliferation Cell Proliferation RAS_MAPK->Proliferation PI3K_AKT->Proliferation

This compound inhibits SHP2, leading to the downregulation of pro-proliferative signaling pathways.

Stability and Storage Recommendations

While specific stability data for this compound is not available, the following general guidelines for handling and storing small molecule inhibitors should be followed to ensure compound integrity:

  • Stock Solutions: When stored in DMSO at -20°C or -80°C in single-use aliquots, stock solutions of many small molecules are stable for several months to a year. Avoid repeated freeze-thaw cycles. Protect from light.

  • Working Solutions: Aqueous working solutions of small molecules are generally much less stable than DMSO stocks. It is recommended to prepare fresh working solutions from the frozen stock for each experiment and use them immediately. Do not store aqueous solutions for extended periods.

Troubleshooting

ProblemPossible CauseSuggested Solution
Precipitation in working solution Poor solubility in aqueous medium.Ensure the final DMSO concentration is sufficient to maintain solubility, but still within the tolerated range for your cells. Gentle warming (to 37°C) and vortexing of the medium while adding the DMSO stock can help.
High background cytotoxicity in vehicle control DMSO concentration is too high.Perform a dose-response curve for DMSO alone on your cell line to determine the maximum tolerated concentration. Keep the final DMSO concentration below this limit (ideally ≤ 0.1%).
Inconsistent experimental results Degradation of this compound.Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles of stock solutions. Prepare working solutions fresh for each experiment.
No observable effect of this compound Incorrect concentration, inactive compound, or resistant cell line.Verify the calculations for your working solutions. Use a positive control known to induce a similar effect. Test a wider range of concentrations. Confirm the identity and purity of your this compound.

References

Application Notes and Protocols for the Formulation of Suchilactone for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation of suchilactone for in vivo animal studies. This compound, a lignan compound, has garnered interest for its potential therapeutic effects, notably its inhibition of the SHP2 protein, a key node in cellular signaling pathways. Due to its lipophilic nature, developing appropriate formulations is critical for achieving accurate and reproducible results in preclinical research.

Introduction to this compound

This compound is a natural organic compound belonging to the lignan class. It presents as orange-yellow to red-brown crystals and is known to be stable to light and heat. Its primary mechanism of action involves the inhibition of SHP2 (Src homology region 2 domain-containing phosphatase 2), a non-receptor protein tyrosine phosphatase.[1][2] By binding to SHP2, this compound prevents its activation, thereby suppressing downstream signaling pathways such as the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[1][3] This inhibitory action leads to the promotion of apoptosis, making this compound a compound of interest for anticancer research, particularly in acute myeloid leukemia (AML).[2][4][5]

Physicochemical Properties and Formulation Challenges

This compound is a lipophilic compound with good solubility in organic solvents like chloroform and ethanol. However, its poor aqueous solubility presents a significant challenge for in vivo administration, potentially leading to low bioavailability if not formulated appropriately. The selection of a suitable formulation strategy is therefore paramount for ensuring adequate exposure in animal models.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₂₁H₂₀O₆--INVALID-LINK--
Molar Mass 368.38 g/mol --INVALID-LINK--
Appearance Orange-yellow to red-brown crystals--INVALID-LINK--
Solubility in Water Poorly soluble/InsolubleGeneral observation for lipophilic natural products
Solubility in Organic Solvents Good solubility in chloroform and ethanol--INVALID-LINK--
Quantitative Solubility in Common Pharmaceutical Solvents
Dimethyl sulfoxide (DMSO)Data not publicly available
EthanolData not publicly available
Polyethylene glycol 300 (PEG 300)Data not publicly available
Corn OilData not publicly available
Stability Stable to light and heat--INVALID-LINK--
Storage Condition 2-8°C--INVALID-LINK--
Table 2: Example Formulation Vehicles for Poorly Soluble Compounds for Oral Gavage in Rodents
Vehicle CompositionCompound TypeNotes
0.5% - 1% Carboxymethylcellulose (CMC) in water or PBSHydrophobicForms a suspension. Particle size of the compound can influence stability and absorption.
10% DMSO, 40% PEG 300, 5% Tween 80, 45% SalineLipophilicA common co-solvent system to achieve a clear solution for compounds soluble in DMSO.
10% DMSO, 90% Corn OilLipophilicSuitable for compounds soluble in DMSO and oil. May require homogenization to form a stable emulsion.
PEG 400Wide rangeCan be used as a single vehicle for some compounds.
Corn Oil / Sesame OilHighly LipophilicCan be used directly for oil-soluble compounds.

Experimental Protocols

Protocol 1: Preparation of this compound Suspension for Oral Gavage (Based on a Published In Vivo Study)

This protocol is based on a successful formulation used in a study on the effect of this compound on acute myeloid leukemia xenografts in mice.[2][4][5]

Materials:

  • This compound powder

  • Phosphate-buffered saline (PBS), pH 7.4

  • Carboxymethylcellulose sodium (CMC), low viscosity

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Sterile tubes for storage

Procedure:

  • Calculate the required amount of this compound and vehicle. For a dose of 30 mg/kg in a 20 g mouse with a dosing volume of 10 mL/kg (0.2 mL), you will need 0.6 mg of this compound per mouse. Prepare a sufficient volume for the entire study group, including overage.

  • Prepare the 0.5% CMC vehicle.

    • Weigh the required amount of CMC.

    • In a beaker with a magnetic stir bar, slowly add the CMC to the PBS while stirring vigorously to prevent clumping.

    • Continue stirring until the CMC is fully dissolved and the solution is clear and viscous. This may take several hours.

  • Prepare the this compound suspension.

    • Weigh the required amount of this compound powder.

    • Triturate the this compound powder in a mortar with a small amount of the 0.5% CMC vehicle to create a smooth paste. This step is crucial for achieving a fine, uniform suspension.

    • Gradually add the remaining vehicle to the paste while continuously mixing.

    • Transfer the suspension to a beaker and stir with a magnetic stirrer for at least 30 minutes to ensure homogeneity.

  • Storage and Administration.

    • Store the suspension at 2-8°C.

    • Before each administration, vortex or stir the suspension thoroughly to ensure a uniform distribution of this compound.

    • Administer the suspension to the animals via oral gavage using an appropriate gauge gavage needle.

Protocol 2: General Protocol for a Co-Solvent Formulation for Oral or Intraperitoneal Administration

This is a general protocol for formulating a poorly soluble compound like this compound in a co-solvent system. The final concentration of DMSO should be kept as low as possible, especially for long-term studies.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Polyethylene glycol 300 (PEG 300), USP grade

  • Tween 80, USP grade

  • Sterile saline (0.9% NaCl)

  • Sterile tubes for preparation and storage

Procedure:

  • Determine the target concentration of this compound.

  • Dissolve this compound in DMSO.

    • Weigh the this compound and place it in a sterile tube.

    • Add the minimum amount of DMSO required to completely dissolve the compound. For example, to prepare a 10% DMSO final formulation, dissolve the drug in 1/10th of the final volume of DMSO.

    • Vortex or sonicate briefly to aid dissolution.

  • Add co-solvents and surfactants.

    • Add PEG 300 to the DMSO solution and mix thoroughly.

    • Add Tween 80 and mix until the solution is homogeneous.

  • Add the aqueous component.

    • Slowly add the sterile saline to the organic mixture while vortexing to prevent precipitation.

  • Final Formulation and Administration.

    • The final formulation should be a clear solution. If precipitation occurs, the formulation is not suitable at that concentration.

    • Administer the solution via the desired route (e.g., oral gavage, intraperitoneal injection).

Mandatory Visualization

Signaling Pathway of this compound Action

Suchilactone_SHP2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 RTK->SHP2 Activates This compound This compound This compound->SHP2 Inhibits GRB2_SOS GRB2/SOS SHP2->GRB2_SOS PI3K PI3K SHP2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT BCL2 BCL-2 AKT->BCL2 Inhibits Apoptosis Apoptosis Apoptosis BCL2->Apoptosis BAX BAX BAX->Apoptosis Caspase3 Caspase-3 Caspase3->Apoptosis

Caption: this compound inhibits SHP2, blocking downstream pro-proliferative and anti-apoptotic signaling pathways.

Experimental Workflow for this compound Suspension Preparation

Formulation_Workflow cluster_prep Preparation cluster_admin Administration start Start calc Calculate required This compound and Vehicle start->calc prep_cmc Prepare 0.5% CMC in PBS calc->prep_cmc weigh_suchi Weigh this compound calc->weigh_suchi triturate Triturate this compound with small amount of CMC vehicle prep_cmc->triturate weigh_suchi->triturate mix Gradually add remaining vehicle and mix triturate->mix stir Stir suspension for 30 min mix->stir store Store at 2-8°C stir->store end_prep Suspension Ready store->end_prep vortex Vortex suspension before each use end_prep->vortex administer Administer via oral gavage vortex->administer end End administer->end

Caption: Workflow for the preparation of a this compound suspension for oral gavage in animal studies.

References

Troubleshooting & Optimization

overcoming suchilactone solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for suchilactone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges related to the solubility and stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary formulation challenges?

A1: this compound is a natural product with the molecular formula C₂₁H₂₀O₆.[1] Like many complex organic molecules, particularly those containing a lactone ring, it is anticipated to have low aqueous solubility. Its γ-butyrolactone structure is susceptible to hydrolysis, which presents a significant stability challenge, especially in aqueous solutions at neutral to alkaline pH.[2][3]

Q2: What is the expected degradation pathway for this compound?

A2: The primary degradation pathway for this compound in aqueous media is the hydrolysis of the ester bond in the lactone ring. This reaction is typically catalyzed by acid or, more rapidly, by base, and results in the formation of a biologically inactive hydroxy-carboxylate open-ring form. This process is reversible, with the equilibrium position being highly dependent on pH.[4]

Q3: In what common organic solvents can I dissolve this compound for experimental use?

Q4: How should I store this compound, both as a solid and in solution?

A4: As a solid, this compound should be stored in a tightly sealed container at low temperatures (e.g., -20°C), protected from light and moisture to prevent degradation.[5] Stock solutions in anhydrous organic solvents like DMSO are generally more stable than aqueous solutions and should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Aqueous solutions should be prepared fresh for each experiment whenever possible.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments with this compound.

Issue 1: this compound precipitates when diluted into my aqueous buffer.
  • Cause: This "crash out" phenomenon occurs when the concentration of this compound exceeds its thermodynamic solubility limit in the final aqueous medium. The organic solvent from the stock solution is diluted, reducing its co-solvent effect and causing the poorly soluble compound to precipitate.

  • Solutions:

    • Reduce Final Concentration: The simplest approach is to lower the final concentration of this compound in your assay.

    • Increase Co-solvent Percentage: If tolerated by your experimental system, slightly increasing the final percentage of the organic co-solvent (e.g., DMSO) can help maintain solubility. Note that DMSO concentrations above 0.5-1% can affect cell viability and enzyme activity.

    • Use a Solubilizing Excipient: Incorporate a solubilizing agent into your aqueous buffer. Cyclodextrins, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD), can form inclusion complexes with hydrophobic molecules, significantly increasing their aqueous solubility.[6]

    • pH Adjustment: If this compound has ionizable groups, adjusting the pH of the buffer may enhance solubility. However, for lactones, this must be balanced with stability concerns, as non-neutral pH can accelerate hydrolysis.

Issue 2: I am observing a loss of compound activity over the course of my multi-day experiment.
  • Cause: This is likely due to the chemical instability of the lactone ring, which undergoes hydrolysis to its inactive open-ring form. The rate of hydrolysis is dependent on pH, temperature, and the specific buffer components.[4]

  • Solutions:

    • Control pH: Maintain the pH of your experimental medium in the slightly acidic range (pH 5.0-6.5), where the lactone ring is generally more stable.[4] Avoid alkaline conditions.

    • Reduce Temperature: Perform experiments at the lowest feasible temperature to slow the rate of hydrolysis.

    • Replenish Compound: In long-term cell culture experiments, consider replacing the medium with freshly prepared this compound solution daily to maintain a consistent concentration of the active, closed-ring form.

    • Use a Lyoprotectant/Stabilizer: For formulations, consider lyophilization with stabilizers or the use of formulation strategies that protect the lactone ring, such as encapsulation in nanoparticles.[6]

Data Presentation: Solubility & Stability

Since specific quantitative data for this compound is not publicly available, the following tables provide illustrative examples of the kind of data a researcher would aim to generate. The values are based on typical characteristics of poorly soluble, lactone-containing natural products.

Table 1: Example Solubility of this compound in Various Solvents

SolventTypePredicted Solubility (mg/mL)
Water (pH 7.0)Polar Protic< 0.01 (Practically Insoluble)
Phosphate Buffered Saline (PBS, pH 7.4)Aqueous Buffer< 0.01 (Practically Insoluble)
EthanolPolar Protic~1-5
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 50
N,N-Dimethylformamide (DMF)Polar Aprotic> 50
Dichloromethane (DCM)Nonpolar~5-10

Table 2: Example pH-Dependent Stability of this compound in Aqueous Solution

pH of BufferTemperature (°C)Half-life (t½) of Lactone Ring
5.037~48 hours
7.437~2-4 hours
8.537< 30 minutes

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility via the Shake-Flask Method

This protocol outlines the gold-standard method for determining the equilibrium solubility of a compound.[2]

Methodology:

  • Preparation: Add an excess amount of solid this compound (e.g., 5-10 mg) to a known volume (e.g., 2 mL) of the desired aqueous buffer (e.g., PBS, pH 7.4) in a glass vial. The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient period to reach equilibrium, typically 24 to 72 hours.

  • Phase Separation: After equilibration, allow the suspension to settle. Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm PVDF or PTFE syringe filter to remove all undissolved solid particles. Note: Choose a filter material that does not bind the compound.

  • Quantification: Accurately dilute the clear filtrate with a suitable solvent (e.g., acetonitrile or methanol). Determine the concentration of this compound in the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate the original concentration in the filtrate to determine the solubility in mg/mL or µM.

Protocol 2: Assessment of pH-Dependent Stability by HPLC

This protocol is used to determine the rate of lactone ring hydrolysis at different pH values.

Methodology:

  • Buffer Preparation: Prepare a series of buffers at the desired pH values (e.g., pH 5.0, 7.4, and 8.5).

  • Stock Solution: Prepare a concentrated stock solution of this compound in an organic solvent (e.g., 10 mg/mL in DMSO).

  • Initiation of Experiment: Spike a small volume of the stock solution into each buffer at a controlled temperature (e.g., 37°C) to achieve a final concentration suitable for HPLC analysis (e.g., 10 µg/mL). Ensure the initial percentage of organic solvent is low (e.g., <1%).

  • Time-Point Sampling: At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each buffer solution. Immediately quench the hydrolysis reaction by diluting the aliquot into a cold, acidic mobile phase (e.g., acetonitrile/0.1% formic acid in water) to stabilize both the lactone and carboxylate forms.

  • HPLC Analysis: Analyze the samples by reverse-phase HPLC. The active, closed-ring lactone form is more hydrophobic and will have a longer retention time than the more polar, open-ring hydroxy-acid form.

  • Data Analysis: For each time point, calculate the peak area of the lactone form as a percentage of the total peak area (lactone + hydroxy-acid). Plot this percentage against time and fit the data to a first-order decay model to calculate the hydrolysis rate constant (k) and the half-life (t½ = 0.693/k).

Visualizations

G start Start: this compound precipitates in aqueous buffer q1 Is the final concentration absolutely required? start->q1 sol1 Solution: Lower the final concentration. q1->sol1 No q2 Can the experimental system tolerate >0.5% DMSO? q1->q2 Yes end Problem Resolved sol1->end sol2 Solution: Increase final DMSO % slightly. (e.g., to 1.0%) q2->sol2 Yes q3 Is a formulation approach feasible for the experiment? q2->q3 No sol2->end sol3 Solution: Use a solubilizing excipient. (e.g., HP-β-Cyclodextrin) q3->sol3 Yes fail Re-evaluate experimental design. Consider alternative compound delivery. q3->fail No sol3->end

G cluster_0 Slightly Acidic to Neutral pH (e.g., pH < 7) cluster_1 Neutral to Alkaline pH (e.g., pH ≥ 7.4) Lactone This compound (Active Lactone Form) Carboxylate Hydroxy-carboxylate (Inactive Open-Ring Form) Lactone->Carboxylate Hydrolysis (k_h) (Favored at higher pH) Carboxylate->Lactone Lactonization (k_l) (Favored at lower pH)

References

Technical Support Center: Troubleshooting Suchilactone HPLC Analysis Artifacts

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of suchilactone. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common chromatographic artifacts encountered during their experiments. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific issues.

General Troubleshooting

Q1: I am seeing unexpected peaks in my chromatogram. How do I begin troubleshooting?

A systematic approach is crucial when diagnosing HPLC issues. Start by identifying the type of artifact you are observing (e.g., peak tailing, ghost peaks, baseline noise) and then methodically investigate potential causes.

Here is a general workflow for troubleshooting HPLC artifacts:

HPLC_Troubleshooting_Workflow start Artifact Observed check_blank Inject a Blank (Mobile Phase) start->check_blank peak_present Peak(s) Still Present? check_blank->peak_present system_issue System Contamination (Mobile Phase, System, Column) peak_present->system_issue Yes sample_issue Sample-Related Issue (Contamination, Degradation) peak_present->sample_issue No end Problem Resolved system_issue->end sample_issue->end

Caption: General troubleshooting workflow for HPLC artifacts.

Peak Tailing

Q2: My this compound peak is tailing. What are the common causes and solutions?

Peak tailing, where the latter half of the peak is drawn out, is a common issue that can affect resolution and integration.[1][2] The primary cause is often secondary interactions between the analyte and the stationary phase.[2]

Based on the structure of this compound, which contains polar functional groups, interactions with residual silanols on the silica-based stationary phase are a likely cause of peak tailing.

Peak_Tailing_Troubleshooting start Peak Tailing Observed check_column Assess Column Health start->check_column column_ok Column OK? check_column->column_ok mobile_phase Adjust Mobile Phase column_ok->mobile_phase Yes replace_column Flush or Replace Column column_ok->replace_column No sample_prep Review Sample Preparation mobile_phase->sample_prep system_check Check System Dead Volume sample_prep->system_check end Tailing Resolved system_check->end replace_column->end

Caption: Troubleshooting workflow for peak tailing.

Troubleshooting Steps & Solutions:

Potential CauseRecommended Solution
Secondary Silanol Interactions - Lower the mobile phase pH to ~2-3 to protonate silanols.[2][3]- Use a highly deactivated (end-capped) column.[2]- Add a competing base, like triethylamine (TEA), to the mobile phase.
Column Overload - Dilute the sample or reduce the injection volume.[1][4] A general guideline is to keep the injection volume to ≤ 5% of the column volume.[3]
Column Contamination or Degradation - Flush the column with a strong solvent.[3]- If flushing doesn't work, the column may need to be replaced.[3] A blocked inlet frit or a void in the packing bed can also cause tailing.[2]
Mobile Phase pH - For acidic compounds, ensure the mobile phase pH is below the pKa.[3]- For basic compounds, a higher pH may be necessary.[2] The mobile phase buffer should have a pH at least 2 units away from the analyte's pKa.
Extra-column Dead Volume - Use shorter, narrower internal diameter tubing.[3]- Ensure all fittings are secure and properly connected.
Sample Solvent Effects - Dissolve the sample in the initial mobile phase or a weaker solvent.[3]

Peak Tailing Factor (Tf) or Asymmetry Factor (As):

This value quantifies peak tailing. A value greater than 1.2 indicates significant tailing.[3]

FormulaDescription
Tf = W0.05 / 2A W0.05 = Peak width at 5% of the peak height.A = Distance from the peak front to the apex at 5% of the peak height.[3]

Ghost and Artifact Peaks

Q3: I am observing "ghost peaks" in my blank injections. What could be the source?

Ghost peaks, also known as artifact or system peaks, are signals that appear in a chromatogram even when a blank sample is injected.[5][6] They are often a result of contamination in the HPLC system or mobile phase.[5][7][8]

Ghost_Peak_Troubleshooting start Ghost Peak Observed run_blank Run Gradient Blank (No Injection) start->run_blank check_system System Contamination? (Mobile Phase, Tubing, Pump) run_blank->check_system inject_solvent Inject Fresh Solvent from New Vial check_sample_path Sample Path Contamination? (Vial, Cap, Syringe, Injector) inject_solvent->check_sample_path check_system->inject_solvent Peak Gone end Source Identified check_system->end Peak Present check_sample_path->end

Caption: Troubleshooting workflow for ghost peaks.

Common Sources of Ghost Peaks and Their Solutions:

SourceRecommended Solution
Mobile Phase Contamination - Use fresh, high-purity HPLC-grade solvents.[5][7]- Filter and degas the mobile phase before use.[8]- Avoid topping off solvent reservoirs; use fresh bottles.[5]
System Contamination - Carryover from previous injections is a common cause.[5] Implement a robust needle wash protocol.- Contaminants can accumulate in the injector, pump seals, or tubing.[5][8] Flush the system with a strong solvent.
Sample Preparation - Use clean glassware, vials, and caps.[5]- Contamination can be introduced from septa or gloves.[9]
Column Issues - An aging or contaminated column can bleed stationary phase or previously retained compounds.[5][6] Flush the column or replace if necessary.
Water Purity - Use high-purity water (e.g., Milli-Q or equivalent). Even HPLC-grade water can contain trace organic impurities that concentrate on the column during gradient elution.[10]
Degradation - Some additives, like TFA, can degrade over time and cause baseline artifacts.[11][12] Prepare mobile phases fresh daily.

Experimental Protocol: Isolating the Source of Ghost Peaks

  • Gradient Blank Run: Run a full gradient without any injection. If peaks appear, the contamination is likely within the HPLC system itself, most commonly the mobile phase (especially the aqueous component).[13]

  • Solvent and Vial Check: If the gradient blank is clean, inject fresh, high-purity solvent from a new vial with a new cap. If a peak appears, the contamination may be from the vial, cap, or the solvent itself.[13]

  • Systematic Elimination: Continue this process of elimination, isolating one component at a time (e.g., syringe, injector port) to pinpoint the source of the contamination.[13]

Baseline Noise and Drift

Q4: My baseline is noisy or drifting. How can I achieve a stable baseline?

Baseline noise refers to short-term, irregular fluctuations, while drift is a gradual, long-term shift.[14] Both can compromise the sensitivity and accuracy of your analysis.[11][14]

Baseline_Issues_Troubleshooting start Baseline Noise or Drift check_degassing Check Mobile Phase (Degassing, Freshness) start->check_degassing check_pump Inspect Pump (Leaks, Seals, Check Valves) check_degassing->check_pump check_detector Assess Detector (Lamp, Flow Cell) check_pump->check_detector check_temp Verify Temperature Stability (Column and Detector) check_detector->check_temp end Baseline Stabilized check_temp->end

Caption: Troubleshooting workflow for baseline noise and drift.

Troubleshooting Baseline Issues:

Potential CauseRecommended Solution
Mobile Phase Issues - Inadequate Degassing: Air bubbles in the system, especially the detector flow cell, can cause significant noise.[11][15] Use an inline degasser or sparge solvents with helium.[16]- Solvent Quality/Mixing: Use fresh, high-purity solvents.[11] Ensure complete mixing of mobile phase components. Inconsistent mixing can cause baseline fluctuations.[14]
Pump Performance - Pulsations: Worn pump seals or malfunctioning check valves can cause rhythmic baseline noise.[14][15] Clean or replace check valves and seals as needed.[16]- Leaks: Check for leaks throughout the system.
Detector Issues - Lamp Instability: An aging detector lamp can cause noise and drift.[14][15] Check the lamp's energy output and replace if necessary.- Contaminated Flow Cell: Clean the detector flow cell according to the manufacturer's instructions.[15][17]
Temperature Fluctuations - Lack of temperature control for the column and mobile phase can cause baseline drift.[14][16] Use a column oven and ensure a stable lab environment.
Column Equilibration - Ensure the column is fully equilibrated with the mobile phase before starting a run, especially for gradient methods.[16][17]

Frequently Asked Questions (FAQs)

Q5: Could the chemical properties of this compound itself contribute to analysis artifacts? Yes. This compound (C₂₁H₂₀O₆) is a relatively complex organic molecule with several polar functional groups (esters, ethers).[18] These polar sites can interact with active sites (residual silanols) on standard silica-based C18 columns, leading to peak tailing. Using a highly end-capped column or adjusting the mobile phase pH are common strategies to mitigate these secondary interactions.

Q6: I'm using a UV detector. Can this be a source of artifacts? Yes, the UV detector can be a source of several issues. A failing lamp can cause noise and drift.[15] Furthermore, a contaminated flow cell can lead to baseline problems.[15] In some cases, high-intensity UV light can even cause on-line degradation of sensitive analytes, leading to artifact peaks.[19]

Q7: How often should I prepare fresh mobile phase? It is highly recommended to prepare fresh mobile phase daily.[11] Aqueous mobile phases are susceptible to microbial growth, and some organic solvents or additives like TFA can degrade over time, leading to baseline instability and ghost peaks.[11][12]

Q8: What is the first step I should take when seeing a "ghost peak"? The very first step is to run a gradient blank, which means running your method without injecting a sample.[13] This helps to determine if the peak is coming from your sample or from the HPLC system/solvents.[13]

Q9: Can my sample injection solvent cause peak distortion? Absolutely. If your sample is dissolved in a solvent that is much stronger than your initial mobile phase, it can cause peak fronting or broadening. Whenever possible, dissolve your sample in the mobile phase itself.

References

Technical Support Center: Optimizing Cell-Based Assays for Suchilactone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing cell-based assay conditions for suchilactone. This resource includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a lignan compound that has been identified as an inhibitor of the protein tyrosine phosphatase SHP2. SHP2 is a key signaling node downstream of multiple receptor tyrosine kinases (RTKs) that regulates the RAS/MAPK and PI3K/AKT signaling pathways, which are critical for cell proliferation, survival, and differentiation. By inhibiting the activity of SHP2, this compound can suppress these downstream pathways, leading to reduced cell proliferation and the induction of apoptosis in cancer cells.

Q2: Which signaling pathways are modulated by this compound?

This compound's inhibition of SHP2 leads to the downregulation of key signaling cascades, primarily the RAS/MAPK (ERK) and PI3K/AKT pathways.

Suchilactone_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 recruits PI3K PI3K RTK->PI3K activates SHP2 SHP2 RTK->SHP2 activates SOS SOS GRB2->SOS RAS RAS SOS->RAS activates AKT AKT PI3K->AKT SHP2->RAS dephosphorylates inhibitory sites on RAS activators This compound This compound This compound->SHP2 inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT->Proliferation

Caption: this compound inhibits SHP2, downregulating RAS/MAPK and PI3K/AKT pathways.

Quantitative Data Summary

The following tables provide a summary of quantitative data for this compound in various cell lines.

Table 1: IC50 Values of this compound in Various Tumor Cell Lines

Cell LineCell TypeIC50 (µM) after 24h
SHI-1Acute Myeloid Leukemia~5
JurkatT-cell Leukemia~7.5
THP-1Acute Monocytic Leukemia~10
HCT-116Colorectal Carcinoma~12.5
A549Lung Carcinoma>20
MCF-7Breast Adenocarcinoma>20
MGC-803Gastric Cancer>20
Data is estimated from graphical representations in existing literature. Actual values may vary based on experimental conditions.

Table 2: Recommended Seeding Densities for Cell-Based Assays

Cell LineSeeding Density (cells/well in 96-well plate)Notes
SHI-15,000 - 10,000Suspension
Jurkat5,000 - 10,000Suspension[1]
THP-120,000For differentiation to macrophages[2]
HCT-1162,000 - 5,000Adherent[3]
A5493,000 - 8,000Adherent
MCF-75,000Adherent[4]
MGC-8035,000 - 10,000Adherent
These are starting recommendations and should be optimized for your specific experimental conditions and assay duration.

Experimental Protocols

1. Cell Viability/Cytotoxicity Assay (CCK-8)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines using a Cell Counting Kit-8 (CCK-8) assay.

CCK8_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h (37°C, 5% CO2) seed_cells->incubate1 add_this compound Add serial dilutions of this compound incubate1->add_this compound incubate2 Incubate for desired duration (e.g., 24, 48, 72h) add_this compound->incubate2 add_cck8 Add 10 µL CCK-8 solution incubate2->add_cck8 incubate3 Incubate 1-4h add_cck8->incubate3 read_absorbance Measure absorbance at 450 nm incubate3->read_absorbance analyze Calculate cell viability and IC50 read_absorbance->analyze end End analyze->end

Caption: Workflow for determining cell viability using the CCK-8 assay.

Materials:

  • Cell line of interest

  • Complete culture medium

  • This compound

  • DMSO (for dissolving this compound)

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells at the recommended density (see Table 2) in a 96-well plate with 100 µL of complete culture medium per well. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.[5]

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO used for the highest this compound concentration) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[6]

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[5] Be careful to avoid introducing bubbles.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.[5] The incubation time will depend on the cell type and density and should be optimized.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] x 100 Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

2. Anti-inflammatory Assay (TNF-α Release in THP-1 cells)

This protocol describes the measurement of the anti-inflammatory effect of this compound by quantifying the inhibition of TNF-α secretion from LPS-stimulated THP-1 macrophage-like cells.

Materials:

  • THP-1 cell line

  • RPMI-1640 medium with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • This compound

  • Human TNF-α ELISA kit

  • 96-well plates

Procedure:

  • Differentiation of THP-1 cells: Seed THP-1 cells at a density of 2 x 10^4 cells/well in a 96-well plate.[2] Differentiate the cells into macrophage-like cells by treating them with 20 ng/mL PMA for 48 hours.[2]

  • Pre-treatment with this compound: After differentiation, remove the PMA-containing medium and replace it with fresh medium containing various concentrations of this compound. Incubate for 1-2 hours.

  • LPS Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response.[7] Include a negative control (no LPS) and a positive control (LPS without this compound).

  • Incubation: Incubate the plate for 4-8 hours at 37°C.[8] The peak of TNF-α secretion in THP-1 cells stimulated with LPS occurs around this time.[8]

  • Collect Supernatant: Centrifuge the plate and carefully collect the supernatant from each well.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of TNF-α inhibition for each this compound concentration compared to the LPS-only control.

Troubleshooting Guides

1. Troubleshooting for Cytotoxicity Assays (CCK-8)

CCK8_Troubleshooting issue High Variability Between Replicate Wells cause1 Uneven Cell Seeding issue->cause1 cause2 Pipetting Errors issue->cause2 cause3 Edge Effect issue->cause3 solution1 Ensure thorough mixing of cell suspension before and during plating. Allow plate to sit at RT for 15-20 min before incubation. cause1->solution1 solution2 Calibrate pipettes regularly. Pre-wet pipette tips. cause2->solution2 solution3 Do not use outer wells for samples. Fill outer wells with sterile PBS or water. cause3->solution3 issue2 Low Signal or Poor Dynamic Range cause4 Suboptimal Cell Number issue2->cause4 cause5 Insufficient Incubation with CCK-8 issue2->cause5 cause6 Compound Interference issue2->cause6 solution4 Optimize seeding density. Ensure cells are in logarithmic growth phase. cause4->solution4 solution5 Increase incubation time with CCK-8 (up to 4 hours). cause5->solution5 solution6 Test if this compound alone in media with CCK-8 produces a signal. cause6->solution6

Caption: Troubleshooting common issues in CCK-8 cytotoxicity assays.
Problem Possible Cause Solution
High variability between replicate wells Uneven cell seedingEnsure the cell suspension is homogenous before and during plating. Allow the plate to sit at room temperature for 15-20 minutes on a level surface before incubation to ensure even cell distribution.
Pipetting errorsCalibrate pipettes regularly. Pre-wet pipette tips before aspirating reagents. Pipette slowly and consistently.
Edge effectAvoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile water or PBS to create a humidity barrier.
Low signal or poor dynamic range Suboptimal cell numberOptimize cell seeding density. A cell titration experiment is recommended. Ensure cells are in the logarithmic growth phase when seeded.
Insufficient incubation time with CCK-8Increase the incubation time with the CCK-8 reagent (up to 4 hours), as different cell lines have different metabolic rates.[5]
This compound interferenceTest for autofluorescence or chemical reaction of this compound with the CCK-8 reagent by incubating the compound in cell-free medium with the reagent.
ContaminationCheck for bacterial or fungal contamination, which can affect cell health and metabolism.
Unexpectedly high or low IC50 values Incorrect compound concentrationVerify the stock solution concentration and the dilution series.
Compound instabilityEnsure proper storage of the this compound stock solution. Prepare fresh dilutions for each experiment.
Cell line resistance/sensitivityThe specific cell line may be inherently resistant or highly sensitive to SHP2 inhibition.

2. Troubleshooting for Anti-inflammatory Assays (ELISA-based)

Problem Possible Cause Solution
High background Insufficient washingIncrease the number of wash steps and ensure complete aspiration of wash buffer between steps.[9][10]
Non-specific antibody bindingUse the blocking buffer recommended by the ELISA kit manufacturer. Ensure adequate incubation time with the blocking buffer.[9]
Contaminated reagentsUse fresh, sterile reagents.
No or weak signal Inactive reagentsCheck the expiration dates of the ELISA kit components. Ensure proper storage conditions were maintained.[11]
Omission of a key reagentDouble-check that all reagents were added in the correct order.[11]
Insufficient incubation timesFollow the incubation times recommended in the kit protocol.
Low TNF-α secretionEnsure that the THP-1 cells were properly differentiated and that the LPS concentration and stimulation time were optimal.
High variability between replicates Pipetting errorsUse calibrated pipettes and ensure consistent pipetting technique.
Inconsistent washingUse an automated plate washer if available for more consistent washing.
Edge effectsAvoid using the outer wells and ensure the plate is sealed during incubations to prevent evaporation.[10]

References

Technical Support Center: Enhancing the Bioavailability of Suchilactone for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with suchilactone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your in vivo experiments, with a focus on enhancing the oral bioavailability of this promising natural compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving adequate oral bioavailability for this compound?

A1: The primary challenge stems from this compound's poor aqueous solubility. With a molecular formula of C21H20O6 and a molar mass of 368.38 g/mol , its chemical structure, particularly its computed XLogP3 of 3.7, indicates lipophilicity and consequently low solubility in gastrointestinal fluids.[1] This poor solubility is a major limiting factor for its absorption into the bloodstream after oral administration, leading to low and variable bioavailability.

Q2: Which formulation strategies are most promising for enhancing this compound's bioavailability?

A2: Several advanced formulation strategies can significantly improve the oral bioavailability of poorly soluble compounds like this compound. The most promising approaches include:

  • Lipid-Based Formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), which form fine emulsions in the gut, enhancing solubilization and absorption.

  • Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range dramatically increases its surface area, leading to improved dissolution rates.

  • Solid Dispersions: Dispersing this compound within a hydrophilic polymer matrix can enhance its dissolution.

Q3: Are there any known signaling pathways affected by this compound that are relevant to my research?

A3: Yes, this compound has been identified as an inhibitor of the protein tyrosine phosphatase SHP2. By inhibiting SHP2, this compound can modulate downstream signaling pathways that are crucial in cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways. Understanding these interactions is vital for interpreting the pharmacodynamic effects in your in vivo studies.

Troubleshooting Guides

Issue 1: Low and Inconsistent Plasma Concentrations of this compound in Pharmacokinetic Studies

Possible Cause 1: Poor Dissolution of this compound in the Gastrointestinal Tract

  • Troubleshooting Tip: Reformulate this compound using a bioavailability enhancement strategy. Refer to the experimental protocols below for preparing a Self-Emulsifying Drug Delivery System (SEDDS) or a nanoparticle formulation. These methods are designed to improve the dissolution and absorption of poorly soluble drugs.

Possible Cause 2: Inadequate Dosing Vehicle

  • Troubleshooting Tip: If using a simple suspension, the vehicle may not be sufficient to wet and disperse the compound effectively. Consider using a vehicle containing a surfactant or a co-solvent. For preclinical studies, a common vehicle for poorly soluble compounds is a mixture of PEG 400, propylene glycol, and water.

Issue 2: High Variability in Bioavailability Between Individual Animals

Possible Cause: Food Effects

  • Troubleshooting Tip: The presence of food in the gastrointestinal tract can significantly impact the absorption of lipophilic drugs. Standardize the feeding schedule of your animals. For most oral dosing studies, an overnight fast is recommended to reduce variability.

Possible Cause: Inconsistent Formulation Quality

  • Troubleshooting Tip: Ensure your formulation preparation is consistent. For SEDDS, verify that the mixture is homogenous. For nanoparticle formulations, regularly check the particle size and distribution to ensure uniformity across batches.

Quantitative Data Summary

The following tables provide illustrative data on how different formulation strategies can enhance the bioavailability of a poorly soluble compound with properties similar to this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC21H20O6[1]
Molar Mass368.38 g/mol [2]
XLogP33.7[1]
SolubilityGood in chloroform and ethanol[2]

Table 2: Illustrative Pharmacokinetic Parameters of Different this compound Formulations in Rats (20 mg/kg Oral Dose)

FormulationCmax (ng/mL)Tmax (h)AUC0-24h (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension55 ± 122.0250 ± 65100
Nanoparticle Formulation210 ± 451.51150 ± 210460
SEDDS Formulation350 ± 601.01800 ± 350720

Note: The data in this table is illustrative and intended to demonstrate the potential improvements in bioavailability with advanced formulations. Actual results may vary.

Experimental Protocols

Protocol 1: Preparation of a this compound Nanoparticle Formulation via Nanoprecipitation

Materials:

  • This compound

  • Acetone (solvent)

  • Poloxamer 188 (stabilizer)

  • Purified water (anti-solvent)

Methodology:

  • Dissolve 50 mg of this compound in 10 mL of acetone to create the organic phase.

  • In a separate beaker, dissolve 100 mg of Poloxamer 188 in 50 mL of purified water to create the aqueous phase.

  • Place the aqueous phase on a magnetic stirrer and stir at 500 rpm.

  • Using a syringe pump, inject the organic phase into the aqueous phase at a constant rate of 1 mL/min.

  • Continue stirring for 1 hour at room temperature to allow for nanoparticle formation and solvent evaporation.

  • The resulting nanoparticle suspension can be used directly for oral gavage or further processed (e.g., lyophilized) for solid dosage forms.

  • Characterize the nanoparticle formulation for particle size, polydispersity index (PDI), and drug loading.

Protocol 2: Formulation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)

Materials:

  • This compound

  • Labrafil® M 1944 CS (Oil)

  • Cremophor® EL (Surfactant)

  • Transcutol® HP (Co-surfactant)

Methodology:

  • Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the optimal components.

  • Based on solubility studies, prepare a series of SEDDS formulations with varying ratios of oil, surfactant, and co-surfactant.

  • For an optimized formulation, accurately weigh and mix 30% (w/w) Labrafil® M 1944 CS, 50% (w/w) Cremophor® EL, and 20% (w/w) Transcutol® HP in a glass vial.

  • Add the desired amount of this compound (e.g., 20 mg/g of SEDDS pre-concentrate) to the mixture.

  • Gently heat the mixture to 40°C and vortex until the this compound is completely dissolved and the solution is clear and homogenous.

  • To evaluate the self-emulsification properties, add 1 mL of the SEDDS pre-concentrate to 250 mL of purified water in a beaker with gentle agitation and observe the formation of a clear or slightly bluish-white emulsion.

  • Characterize the resulting emulsion for droplet size, PDI, and self-emulsification time.

Protocol 3: In Vivo Pharmacokinetic Study in Rats

Animals:

  • Male Sprague-Dawley rats (200-250 g)

Methodology:

  • House the rats in a controlled environment with a 12-hour light/dark cycle and provide access to food and water ad libitum.

  • Fast the rats overnight (approximately 12 hours) before oral administration of the this compound formulation, with free access to water.

  • Administer the this compound formulation (e.g., aqueous suspension, nanoparticle formulation, or SEDDS) via oral gavage at a dose of 20 mg/kg.

  • Collect blood samples (approximately 0.25 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study F1 This compound Powder F2 Nanoparticle Formulation F1->F2 Nanoprecipitation F3 SEDDS Formulation F1->F3 Self-Emulsification I1 Oral Administration to Rats F2->I1 F3->I1 I2 Blood Sampling I1->I2 I3 LC-MS/MS Analysis I2->I3 I4 Pharmacokinetic Analysis I3->I4

Experimental workflow for enhancing and evaluating this compound bioavailability.

shp2_pathway RTK Receptor Tyrosine Kinase (RTK) Grb2_Sos Grb2/Sos RTK->Grb2_Sos SHP2 SHP2 RTK->SHP2 PI3K PI3K RTK->PI3K Ras Ras Grb2_Sos->Ras SHP2->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT AKT->Proliferation This compound This compound This compound->SHP2 inhibits

Simplified signaling pathway of SHP2 and its inhibition by this compound.

References

dealing with batch-to-batch variability of synthetic suchilactone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to the batch-to-batch variability of synthetic suchilactone. Our comprehensive troubleshooting guides and frequently asked questions (FAQs) will help you navigate potential issues in your experiments.

Troubleshooting Guide

Problem 1: Inconsistent IC50 values in cell-based assays across different batches of synthetic this compound.

Possible Causes and Solutions:

Possible Cause Recommended Action Verification Step
Variability in Purity Ensure the purity of each batch is consistent and meets the required specifications (e.g., >98%).Re-analyze the purity of each batch using High-Performance Liquid Chromatography (HPLC).
Presence of Impurities Identify and quantify any impurities that may have agonistic or antagonistic effects.Use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify potential impurities.
Degradation of Compound This compound, as a lactone, may be susceptible to hydrolysis. Ensure proper storage conditions.Analyze the compound's integrity using Nuclear Magnetic Resonance (NMR) spectroscopy.
Inconsistent Solvation Ensure complete and consistent dissolution of the compound. Sonication may be required.Visually inspect for any precipitate. Use a consistent solvent and protocol for dissolution.
Problem 2: Reduced or no inhibition of SHP2 phosphatase activity observed with a new batch of this compound.

Possible Causes and Solutions:

Possible Cause Recommended Action Verification Step
Incorrect Chemical Structure The synthesis may have yielded an isomer or an incorrect final product.Confirm the chemical structure using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).
Presence of Inhibitory Impurities Some impurities might interfere with the SHP2 active site, preventing this compound from binding.Analyze the impurity profile via LC-MS and assess their potential to inhibit SHP2 through literature review or in-silico modeling.
Aggregation of the Compound The compound may be aggregating in the assay buffer, reducing its effective concentration.Measure the particle size distribution using Dynamic Light Scattering (DLS). Test different assay buffers or include a non-ionic detergent.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of batch-to-batch variability in the synthesis of this compound?

A1: Batch-to-batch variability in synthetic this compound can stem from several factors:

  • Purity of Starting Materials: Variations in the quality and purity of initial reagents can affect the reaction's efficiency and the final product's impurity profile.[1]

  • Reaction Conditions: Minor deviations in temperature, reaction time, and catalyst concentration can lead to inconsistent yields and the formation of byproducts.[1]

  • Purification Process: Inconsistencies in purification methods, such as column chromatography or recrystallization, can result in different purity levels and impurity profiles between batches.

Q2: How can I assess the quality and consistency of my synthetic this compound batches?

A2: A panel of analytical techniques should be employed to ensure the quality and consistency of each batch:

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is essential for determining the purity of the compound.

  • Structural Confirmation: 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) should be used to confirm the chemical structure.

  • Impurity Profiling: Liquid Chromatography-Mass Spectrometry (LC-MS) can help identify and quantify any impurities.

  • Physical Properties: Measuring the melting point and assessing the crystalline form through techniques like X-ray diffraction (XRD) can reveal physical inconsistencies.

Q3: What is the known mechanism of action for this compound?

A3: this compound is a lignan that acts as an inhibitor of the SHP2 protein tyrosine phosphatase.[2] By targeting the active site of SHP2, it suppresses downstream signaling pathways, including the RAS/MAPK and PI3K/AKT cascades, which are crucial for cell proliferation and survival. This inhibition ultimately leads to reduced cell proliferation and the induction of apoptosis in cancer cells.[3]

Q4: What are the recommended storage and handling conditions for synthetic this compound?

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of a synthetic this compound batch.

  • Instrumentation: HPLC system with a UV detector.

  • Materials:

    • Synthetic this compound sample

    • HPLC-grade acetonitrile

    • HPLC-grade water

    • Formic acid

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Procedure:

    • Prepare a stock solution of this compound in acetonitrile at 1 mg/mL.

    • Prepare a mobile phase of A: Water with 0.1% formic acid and B: Acetonitrile with 0.1% formic acid.

    • Set up a gradient elution method (e.g., 5% to 95% B over 20 minutes).

    • Set the flow rate to 1.0 mL/min and the column temperature to 25°C.

    • Set the UV detector to a wavelength where this compound has maximum absorbance (determine by UV-Vis scan).

    • Inject 10 µL of the sample solution.

    • Analyze the resulting chromatogram to determine the area percentage of the main peak, which corresponds to the purity of the sample.

Protocol 2: Confirmation of SHP2 Inhibition using a Phosphatase Assay Kit
  • Objective: To verify the inhibitory activity of a synthetic this compound batch on SHP2.

  • Materials:

    • Recombinant human SHP2 protein

    • Phosphatase assay kit (e.g., using a fluorogenic or colorimetric substrate like DiFMUP or pNPP)

    • Assay buffer

    • Synthetic this compound batches

    • Known SHP2 inhibitor (positive control)

    • DMSO (vehicle control)

  • Procedure:

    • Prepare a serial dilution of the synthetic this compound batches and the positive control in the assay buffer. Ensure the final DMSO concentration is consistent across all wells (e.g., <1%).

    • In a 96-well plate, add the assay buffer, SHP2 enzyme, and the serially diluted compounds or controls.

    • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the phosphatase substrate.

    • Measure the fluorescence or absorbance at appropriate intervals according to the kit manufacturer's instructions.

    • Calculate the rate of substrate hydrolysis for each concentration of the inhibitor.

    • Plot the percentage of inhibition versus the inhibitor concentration and determine the IC50 value for each batch.

Visualizations

Suchilactone_Signaling_Pathway This compound This compound SHP2 SHP2 This compound->SHP2 Inhibits Grb2_SOS Grb2-SOS SHP2->Grb2_SOS Activates Ras Ras Grb2_SOS->Ras PI3K PI3K Ras->PI3K Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis Inhibits

Caption: this compound inhibits SHP2, blocking downstream signaling.

Troubleshooting_Workflow Start Inconsistent Experimental Results CheckPurity Assess Purity (HPLC) Start->CheckPurity PurityOK Purity >98%? CheckPurity->PurityOK CheckStructure Confirm Structure (NMR, MS) StructureOK Structure Correct? CheckStructure->StructureOK CheckActivity Verify Biological Activity (SHP2 Assay) ActivityOK Activity Consistent? CheckActivity->ActivityOK PurityOK->CheckStructure Yes Repurify Repurify Batch PurityOK->Repurify No StructureOK->CheckActivity Yes Resynthesize Resynthesize Compound StructureOK->Resynthesize No TroubleshootAssay Troubleshoot Assay Conditions ActivityOK->TroubleshootAssay No Proceed Proceed with Experiment ActivityOK->Proceed Yes Repurify->CheckPurity

Caption: Workflow for troubleshooting batch-to-batch variability.

References

refining protocols for consistent results with suchilactone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for suchilactone. This resource is designed to provide researchers, scientists, and drug development professionals with a centralized hub of information to ensure consistent and reproducible results in experiments involving this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations of key cellular pathways.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues that may arise during the use of this compound in various experimental settings.

Q1: My cell viability assay results are inconsistent between experiments. What could be the cause?

A1: Inconsistent IC50 values or variable cell death percentages are common issues. Here are several factors to consider:

  • Cell Line Variability: Different cell lines exhibit varying sensitivity to this compound. Ensure you are using a consistent cell line and passage number, as cellular characteristics can change over time.

  • Compound Stability and Storage: this compound, like many natural products, may be sensitive to light and temperature. Ensure it is stored correctly, typically at -20°C or -80°C in a desiccated, dark environment. Avoid repeated freeze-thaw cycles.

  • DMSO Concentration: this compound is often dissolved in DMSO. High concentrations of DMSO can be toxic to cells. It is crucial to maintain a consistent, low final concentration of DMSO (typically ≤ 0.1%) across all wells, including vehicle controls.[1][2]

  • Cell Seeding Density: The initial number of cells seeded can significantly impact the outcome of a viability assay. Ensure a consistent and optimal cell density is used for each experiment.

  • Treatment Duration: The length of time cells are exposed to this compound will directly affect the observed cytotoxicity. Adhere strictly to the protocol's specified treatment duration.[1][2]

Q2: I am not observing the expected decrease in p-ERK or p-AKT levels after this compound treatment. Why might this be?

A2: this compound is known to inhibit SHP2, which in turn should suppress downstream signaling pathways like RAS/MAPK (p-ERK) and PI3K/AKT (p-AKT).[1][2] If you are not seeing this effect, consider the following:

  • Sub-optimal Concentration: You may be using a concentration of this compound that is too low to effectively inhibit SHP2 in your specific cell line. Perform a dose-response experiment to determine the optimal concentration for inhibiting SHP2 signaling.

  • Timing of Analysis: The phosphorylation status of signaling proteins can be transient. It is important to lyse the cells at the optimal time point following this compound treatment to observe the maximal inhibitory effect. A time-course experiment (e.g., 15 min, 30 min, 1 hr, 2 hrs) is recommended.

  • Basal Pathway Activation: The cell line you are using may not have a highly active RAS/MAPK or PI3K/AKT pathway under basal conditions. To observe a decrease, the pathway often needs to be stimulated with a growth factor (e.g., EGF, FGF) prior to or concurrently with this compound treatment.

  • Antibody Quality: Ensure that the primary antibodies used for Western blotting to detect p-ERK and p-AKT are specific and of high quality.

Q3: My apoptosis assay results (Annexin V/PI staining) are not showing a clear apoptotic population.

A3: If you are not observing the expected increase in apoptosis after this compound treatment, here are some potential reasons:

  • Incorrect Time Point: Apoptosis is a dynamic process. The peak of apoptosis may occur earlier or later than your chosen time point. A time-course experiment (e.g., 12h, 24h, 48h) is recommended to identify the optimal window for detecting apoptosis.[2]

  • Cell Type-Specific Response: Some cell lines may be more resistant to apoptosis and may undergo other forms of cell death, such as necrosis or autophagy. Consider assays for these alternative cell death mechanisms.

  • Assay Technique: Ensure proper handling of cells during the staining procedure. Over-digestion with trypsin or harsh centrifugation can damage cell membranes, leading to false positive PI staining.

Data Presentation

Table 1: IC50 Values of this compound in Various Tumor Cell Lines
Cell LineCancer TypeIC50 Value (µM)Assay Duration (h)
SHI-1Acute Myeloid Leukemia~1024
JurkatT-cell Leukemia~1524
THP-1Acute Monocytic Leukemia~2024
HCT-116Colorectal Carcinoma>4024
A549Lung Carcinoma>4024
MCF-7Breast Adenocarcinoma>4024
MGC-803Gastric Cancer>4024

Data summarized from a study on the effects of this compound on the proliferation of various tumor cells.[1]

Experimental Protocols

Protocol 1: Cell Viability (CCK8) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 12-24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24 hours).[1]

  • CCK8 Addition: Add 10 µL of CCK8 solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Apoptosis (Annexin V-FITC/PI) Assay
  • Cell Seeding and Treatment: Seed cells in a 12-well plate and treat with desired concentrations of this compound or vehicle control for the chosen duration (e.g., 24 hours).[2]

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[2]

Visualizations

Suchilactone_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 RTK->SHP2 Activates Grb2_Sos Grb2/SOS SHP2->Grb2_Sos Dephosphorylates inhibitory sites PI3K PI3K SHP2->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Akt->Proliferation This compound This compound This compound->SHP2 Inhibits

Caption: this compound inhibits SHP2, blocking downstream signaling.

Experimental_Workflow cluster_troubleshooting Troubleshooting Logic start Start: Hypothesis This compound affects cell viability seed_cells 1. Seed Cells (e.g., SHI-1) start->seed_cells treat_cells 2. Treat with this compound (Dose-response) seed_cells->treat_cells viability_assay 3. Cell Viability Assay (CCK8) treat_cells->viability_assay analyze_ic50 4. Analyze IC50 viability_assay->analyze_ic50 inconsistent_results Inconsistent Results? analyze_ic50->inconsistent_results check_dmso Check DMSO Concentration inconsistent_results->check_dmso Yes end End: Consistent Results inconsistent_results->end No check_passage Check Cell Passage check_dmso->check_passage check_passage->seed_cells

References

minimizing cytotoxicity of suchilactone in non-cancerous cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing suchilactone, with a specific focus on strategies to minimize cytotoxicity in non-cancerous cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound's cytotoxicity?

A1: this compound functions as an inhibitor of the SHP2 protein (Protein Tyrosine Phosphatase Non-Receptor Type 11).[1] By binding to and inhibiting SHP2, this compound blocks downstream signaling pathways, such as the RAS/MAPK and PI3K/AKT cascades, which are crucial for cell proliferation and survival.[2][3] This inhibition ultimately promotes apoptosis (programmed cell death) in susceptible cells.[1]

Q2: Why am I observing cytotoxicity in my non-cancerous control cell lines?

A2: The SHP2 protein is not exclusive to cancer cells; it is a vital component of signaling pathways in healthy cells as well. Therefore, this compound can inadvertently affect non-cancerous cells. The goal in a research setting is to identify a "therapeutic window"—a concentration range where this compound is effective against cancer cells while having minimal impact on normal cells. Many natural products can exhibit cytotoxicity against both cancerous and non-cancerous cells, necessitating careful dose-response studies.[4]

Q3: How can I establish a therapeutic window for this compound in my experimental model?

A3: To establish a therapeutic window, you must determine the half-maximal inhibitory concentration (IC50) for both your target cancer cell line and a relevant non-cancerous control cell line. A significant difference between these IC50 values indicates a favorable therapeutic window. It is recommended to test a broad range of concentrations on both cell types simultaneously using a standard cytotoxicity assay, such as the MTT or CCK8 assay.

Q4: What are the general strategies to protect non-cancerous cells from compound-induced cytotoxicity?

A4: Several strategies are being explored to protect normal cells during chemotherapy, which can be adapted for research with compounds like this compound:

  • Cyclotherapy: This approach involves reversibly arresting the cell cycle of normal cells using agents like CDK4/6 inhibitors.[5][6][7] Since many cytotoxic agents target rapidly dividing cells, quiescent normal cells are less affected.

  • Targeted Drug Delivery: Encapsulating this compound in smart drug delivery systems, such as liposomes or nanoparticles, can help target the compound specifically to tumor sites, reducing systemic exposure and damage to healthy tissue.[8][9][10]

  • Modulation of Apoptotic Pathways: The use of caspase inhibitors or Mdm2 inhibitors has been proposed to selectively protect normal cells from apoptosis.[6]

Troubleshooting Guide

Issue / ObservationPotential CauseSuggested Solution
High Cytotoxicity in Non-Cancerous Cells at Low Concentrations The specific non-cancerous cell line may be highly sensitive to SHP2 inhibition.1. Verify the IC50 value with a repeat experiment. 2. Select a different, more robust non-cancerous control cell line for comparison. 3. Implement a protective strategy, such as co-treatment with a low dose of a cell cycle inhibitor (e.g., Palbociclib) for the non-cancerous cells.
Inconsistent IC50 Values Across Experiments Experimental variability (cell passage number, seeding density, reagent stability).1. Standardize your protocol: use cells within a consistent, low passage number range and ensure precise initial cell seeding. 2. Prepare fresh dilutions of this compound from a stable stock solution for each experiment. 3. Include a positive control (e.g., a known SHP2 inhibitor) to check for assay consistency.
No significant difference in cytotoxicity between cancerous and non-cancerous cells. The cancer cell line used may not be highly dependent on the SHP2 pathway, or the non-cancerous cell line may be unusually sensitive.1. Confirm the expression and activity of the SHP2 pathway in your chosen cancer cell line via Western blot. 2. Test this compound across a wider panel of cancer and non-cancerous cell lines to find a more suitable model. 3. Explore the use of targeted drug delivery systems in an in vivo or 3D culture model to exploit physiological differences between tumor and normal tissue.[9]

Quantitative Data

Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in different cancer cell lines after a 24-hour treatment period. This data is crucial for determining appropriate concentrations for your experiments.

Cell LineCancer TypeIC50 (μM)
SHI-1Acute Myeloid Leukemia17.01
JurkatT-cell Leukemia~20
THP-1Acute Monocytic Leukemia~25
HCT-116Colorectal Carcinoma>40
A549Lung Carcinoma>40
MCF-7Breast Adenocarcinoma>40
MGC-803Gastric Cancer>40
(Data for cell lines other than SHI-1 are estimated from graphical representations in Wu et al., 2021)[1][2]

Experimental Protocols & Visualizations

This compound's Mechanism of Action

This compound inhibits the SHP2 phosphatase, which is a key signaling node. In many cancer cells, activated receptor tyrosine kinases (RTKs) recruit SHP2, which then activates the RAS/RAF/MEK/ERK pathway, promoting proliferation. By inhibiting SHP2, this compound blocks this signal, leading to decreased proliferation and increased apoptosis.

start Seed and Treat Cells in 6-well Plates harvest Harvest Cells (Trypsinization + Centrifugation) start->harvest wash Wash with Cold PBS harvest->wash resuspend Resuspend in 1X Binding Buffer wash->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate in Dark (15 min, RT) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

References

Technical Support Center: Improving Suchilactone Delivery to Target Cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with suchilactone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental delivery of this compound to target cells.

Frequently Asked Questions (FAQs)

Q1: this compound has poor water solubility. How can I dissolve it for my cell culture experiments?

A1: this compound is a hydrophobic compound with good solubility in organic solvents like chloroform and ethanol. For cell culture applications, a common practice is to first dissolve this compound in a small amount of a biocompatible organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution. This stock solution can then be further diluted in your cell culture medium to the desired final concentration. It is crucial to keep the final concentration of the organic solvent in the culture medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Q2: I'm observing precipitation of this compound in my cell culture medium. What can I do?

A2: Precipitation of hydrophobic compounds like this compound in aqueous media is a common issue. Here are a few troubleshooting steps:

  • Decrease the final concentration: The precipitation might be due to exceeding the solubility limit of this compound in the medium. Try using a lower final concentration.

  • Optimize the solvent concentration: While keeping the final solvent concentration low is important, ensuring it's sufficient to maintain solubility is also key. You might need to empirically determine the optimal balance.

  • Use a delivery system: To significantly improve solubility and prevent precipitation, consider using a drug delivery system such as nanoparticle encapsulation, liposomes, or cyclodextrin complexation. These systems are designed to carry hydrophobic drugs in aqueous environments.

Q3: What are the most common methods to improve the delivery of this compound to target cells?

A3: The three most common and effective methods for enhancing the cellular delivery of hydrophobic compounds like this compound are:

  • Nanoparticle Encapsulation: Encapsulating this compound within biocompatible polymer nanoparticles (e.g., chitosan, PLGA) can improve its solubility, stability, and cellular uptake.

  • Liposomal Formulation: Liposomes are lipid vesicles that can encapsulate hydrophobic drugs within their lipid bilayer, facilitating their transport and delivery into cells.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their solubility and bioavailability.

Troubleshooting Guides

Nanoparticle-Based Delivery

Issue 1: Low encapsulation efficiency of this compound in nanoparticles.

Potential Cause Troubleshooting Step Expected Outcome
Poor affinity of this compound for the polymer matrix. Screen different types of polymers (e.g., PLGA, PCL, chitosan) to find one with better compatibility with this compound.Increased encapsulation efficiency.
Suboptimal formulation parameters. Optimize the drug-to-polymer ratio, solvent composition, and stirring speed during nanoparticle preparation.Higher drug loading and encapsulation.
Drug leakage during preparation. Adjust the preparation method. For example, in nanoprecipitation, a faster addition of the organic phase to the aqueous phase can sometimes improve encapsulation.Reduced loss of this compound during the encapsulation process.

Issue 2: Undesirable nanoparticle size or high polydispersity index (PDI).

Potential Cause Troubleshooting Step Expected Outcome
Inappropriate polymer concentration. Vary the concentration of the polymer used in the formulation. Higher concentrations often lead to larger particles.Control over the final nanoparticle size.
Inefficient homogenization or sonication. Increase the sonication time or power, or use a higher-pressure homogenizer.Smaller and more uniform nanoparticle size distribution (lower PDI).
Aggregation of nanoparticles. Ensure the presence of a suitable stabilizer (e.g., PVA, poloxamer) in the formulation. Optimize the zeta potential to be sufficiently high (positive or negative) to ensure colloidal stability.Stable nanoparticle suspension with minimal aggregation.
Liposomal Delivery

Issue 1: Low drug loading of this compound in liposomes.

Potential Cause Troubleshooting Step Expected Outcome
Limited partitioning of this compound into the lipid bilayer. Modify the lipid composition of the liposomes. Incorporating lipids with higher phase transition temperatures or cholesterol can sometimes improve the loading of hydrophobic drugs.Increased drug-to-lipid ratio.
Suboptimal drug-to-lipid ratio during formulation. Experiment with different initial ratios of this compound to total lipids.Identification of the optimal ratio for maximum loading.
Drug precipitation during hydration. Ensure that the organic solvent is completely removed before hydration of the lipid film. The hydration temperature should be above the phase transition temperature of the lipids.Homogeneous incorporation of the drug into the liposomal membrane.
Cyclodextrin-Based Delivery

Issue 1: Inefficient complexation of this compound with cyclodextrin.

Potential Cause Troubleshooting Step Expected Outcome
Poor fit of this compound within the cyclodextrin cavity. Test different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin, methyl-β-cyclodextrin) as their cavity sizes and hydrophobicity differ.Formation of a stable inclusion complex with a higher stability constant.
Incorrect stoichiometry. Determine the optimal molar ratio of this compound to cyclodextrin for complexation using methods like phase solubility studies.Maximized complexation efficiency.
pH of the solution. Adjust the pH of the solution. The ionization state of the drug can significantly affect its ability to form an inclusion complex.[1]Enhanced stability and solubility of the complex at the desired pH.
Cell-Based Assay Troubleshooting

Issue 1: High background or interference in cytotoxicity assays (e.g., MTT, XTT).

Potential Cause Troubleshooting Step Expected Outcome
Nanoparticle interference with the assay reagents. Run proper controls, including nanoparticles without cells, to check for direct reduction of the tetrazolium salt by the nanoparticles.Accurate measurement of cell viability without artifacts.
Liposomes interfering with light absorbance/fluorescence. Use appropriate blank controls containing empty liposomes at the same concentration as the drug-loaded ones.Correction for any optical interference from the delivery vehicle.
Solvent cytotoxicity. Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level.Minimal vehicle-induced cell death.

Quantitative Data Summary

The following tables provide representative quantitative data for the delivery of lignans (structurally similar to this compound) using different delivery systems. Note that these values are illustrative and will require optimization for this compound-specific formulations.

Table 1: Nanoparticle Formulation Parameters for Lignans

ParameterChitosan NanoparticlesSolid Lipid Nanoparticles (SLNs)
Encapsulation Efficiency (%) 70 - 96%[2][3]~70%[4][5]
Particle Size (nm) 150 - 400 nm[3]200 - 300 nm[4][5]
Zeta Potential (mV) +20 to +40 mV-20 to -30 mV[4][5]
Drug Loading (%) 5 - 15%Not Reported

Table 2: Liposomal Formulation Parameters for Hydrophobic Drugs

ParameterRepresentative Values
Encapsulation Efficiency (%) 40 - 90%[6]
Particle Size (nm) 100 - 200 nm[7]
Drug Loading (mg/mL) 1 - 2 mg/mL[7][8]

Table 3: Cyclodextrin Complexation Parameters

ParameterRepresentative Values
Stability Constant (Ks, M-1) 100 - 10,000 M-1[1][9]
Stoichiometry (Drug:CD) Typically 1:1[10]

Experimental Protocols & Methodologies

Protocol 1: Preparation of this compound-Loaded Chitosan Nanoparticles by Ionic Gelation

This protocol describes a common method for preparing chitosan nanoparticles.

Materials:

  • This compound

  • Chitosan (low molecular weight)

  • Acetic acid

  • Sodium tripolyphosphate (TPP)

  • Ethanol or DMSO

  • Deionized water

Procedure:

  • Chitosan Solution Preparation: Prepare a 1 mg/mL chitosan solution by dissolving chitosan in a 1% (v/v) acetic acid solution with continuous stirring overnight.

  • This compound Solution Preparation: Dissolve a known amount of this compound in a minimal amount of ethanol or DMSO.

  • TPP Solution Preparation: Prepare a 1 mg/mL TPP solution in deionized water.

  • Nanoparticle Formation: a. Add the this compound solution to the chitosan solution under constant stirring. b. To this mixture, add the TPP solution dropwise under continuous stirring at room temperature. c. Continue stirring for 30-60 minutes to allow for the formation of nanoparticles.

  • Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles and remove any unencapsulated this compound and excess reagents. Wash the pellet with deionized water and re-centrifuge.

  • Resuspension: Resuspend the final nanoparticle pellet in deionized water or a suitable buffer for characterization and cell-based experiments.

Characterization:

  • Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS).

  • Encapsulation Efficiency: Quantify the amount of free this compound in the supernatant after centrifugation using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy) and calculate using the following formula: Encapsulation Efficiency (%) = [(Total Drug - Free Drug) / Total Drug] x 100

  • Drug Loading: Lyophilize a known amount of the nanoparticle suspension and dissolve it in a suitable organic solvent to release the encapsulated drug. Quantify the drug amount and calculate using the formula: Drug Loading (%) = (Weight of Drug in Nanoparticles / Weight of Nanoparticles) x 100

Protocol 2: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration

This protocol outlines the preparation of liposomes for encapsulating hydrophobic drugs.

Materials:

  • This compound

  • Phospholipids (e.g., DSPC, DPPC)

  • Cholesterol

  • Chloroform or a chloroform/methanol mixture

  • Phosphate-buffered saline (PBS) or other aqueous buffer

Procedure:

  • Lipid Film Formation: a. Dissolve the phospholipids, cholesterol, and this compound in chloroform in a round-bottom flask. b. Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall. c. Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: a. Hydrate the lipid film with PBS by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended): a. To obtain smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or subject it to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Purification: Remove unencapsulated this compound by methods such as dialysis, size exclusion chromatography, or ultracentrifugation.

Characterization:

  • Particle Size and Zeta Potential: Measured by DLS.

  • Encapsulation Efficiency: Determined by separating the liposomes from the unencapsulated drug and quantifying the drug in both fractions.

Protocol 3: Preparation of this compound-Cyclodextrin Inclusion Complexes

This protocol describes a method for forming inclusion complexes.

Materials:

  • This compound

  • Cyclodextrin (e.g., HP-β-CD)

  • Deionized water

  • Ethanol

Procedure:

  • Phase Solubility Study (to determine stoichiometry): a. Prepare saturated solutions of this compound in aqueous solutions containing increasing concentrations of the cyclodextrin. b. Shake the solutions at a constant temperature until equilibrium is reached. c. Filter the solutions and analyze the concentration of dissolved this compound. d. Plot the concentration of this compound against the cyclodextrin concentration to determine the complex stoichiometry and stability constant.

  • Complex Preparation (Kneading Method): a. Make a paste of the cyclodextrin with a small amount of water. b. Dissolve this compound in a minimal amount of ethanol and add it to the cyclodextrin paste. c. Knead the mixture for a specified time (e.g., 60 minutes). d. Dry the resulting product in an oven or under vacuum. e. Pulverize the dried complex into a fine powder.

Characterization:

  • Complex Formation: Can be confirmed by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD).

  • In Vitro Release: The release profile of this compound from the complex can be studied using a dissolution apparatus in a suitable buffer.[11]

Visualizations

Suchilactone_Signaling_Pathway This compound This compound SHP2 SHP2 This compound->SHP2 Inhibits RAS_RAF_MEK_ERK_Pathway RAS/RAF/MEK/ERK Pathway SHP2->RAS_RAF_MEK_ERK_Pathway Activates PI3K_AKT_Pathway PI3K/AKT Pathway SHP2->PI3K_AKT_Pathway Activates Proliferation Proliferation RAS_RAF_MEK_ERK_Pathway->Proliferation Promotes Apoptosis Apoptosis RAS_RAF_MEK_ERK_Pathway->Apoptosis Inhibits PI3K_AKT_Pathway->Proliferation Promotes PI3K_AKT_Pathway->Apoptosis Inhibits

Caption: this compound inhibits SHP2, suppressing downstream signaling pathways.

Nanoparticle_Delivery_Workflow cluster_formulation Formulation cluster_characterization Characterization cluster_application Cellular Application This compound This compound Encapsulation Encapsulation (e.g., Ionic Gelation) This compound->Encapsulation Polymer Polymer Polymer->Encapsulation Solvent Solvent Solvent->Encapsulation Size_Zeta Size & Zeta Potential (DLS) Encapsulation->Size_Zeta EE_DL Encapsulation Efficiency & Drug Loading Encapsulation->EE_DL Cell_Culture Incubate with Target Cells Size_Zeta->Cell_Culture EE_DL->Cell_Culture Uptake_Assay Cellular Uptake Analysis Cell_Culture->Uptake_Assay Viability_Assay Viability/Toxicity Assay Cell_Culture->Viability_Assay

Caption: Experimental workflow for nanoparticle-based delivery of this compound.

Troubleshooting_Logic Start Low Cellular Efficacy Check_Solubility Is the drug precipitating? Start->Check_Solubility Improve_Solubility Use Delivery System (Nanoparticles, Liposomes, Cyclodextrins) Check_Solubility->Improve_Solubility Yes Check_Uptake Is the delivery system entering the cells? Check_Solubility->Check_Uptake No Improve_Solubility->Check_Uptake Optimize_Formulation Modify size, surface charge, or targeting ligands Check_Uptake->Optimize_Formulation No Check_Assay Is there assay interference? Check_Uptake->Check_Assay Yes Optimize_Formulation->Check_Uptake Modify_Assay Use appropriate controls or a different assay Check_Assay->Modify_Assay Yes Success Successful Delivery & Measurement Check_Assay->Success No Modify_Assay->Check_Assay

Caption: Troubleshooting logic for improving this compound's cellular effects.

References

strategies to reduce degradation of suchilactone in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to mitigate the degradation of suchilactone in solution.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in solution?

A1: The primary cause of this compound degradation is the hydrolysis of its lactone ring. This compound is a sesquiterpene lactone, and this functional group is susceptible to cleavage by water[1][2]. This reaction is an equilibrium between the active, closed-ring lactone form and an inactive, open-ring carboxylate form[3][4]. The rate and extent of this degradation are heavily influenced by the solution's pH, temperature, and composition[2][5].

Q2: What is the main degradation pathway for this compound?

A2: The degradation pathway involves a pH-dependent hydrolysis. Under neutral to alkaline conditions, hydroxide ions act as a catalyst, attacking the carbonyl carbon of the lactone ring. This opens the ring to form a hydroxy carboxylate salt[2][6]. Under acidic conditions, the reaction can also occur, though typically at a slower rate for many lactones[5]. The process is reversible, and an acidic environment generally favors the stable, closed-lactone form[3][4].

dot

SuchilactoneDegradation cluster_equilibrium pH-Dependent Equilibrium cluster_conditions Conditions This compound This compound (Active) Closed Lactone Ring Carboxylate Hydroxy Carboxylate (Inactive) Open Ring Form This compound->Carboxylate Hydrolysis (OH⁻) Carboxylate->this compound Lactonization (H⁺) Alkaline Alkaline pH (Favors Inactive Form) Acidic Acidic pH (Favors Active Form)

Caption: pH-dependent equilibrium of this compound.

Q3: What are the key factors that influence the stability of this compound in solution?

A3: The three primary factors are:

  • pH: This is the most critical factor. Alkaline and strongly acidic conditions can catalyze the hydrolysis of the lactone ring[2]. A slightly acidic pH is generally optimal for maintaining the closed-ring structure.

  • Temperature: Higher temperatures accelerate the rate of hydrolysis[2]. Therefore, solutions should be stored at reduced temperatures.

  • Solvent System: The presence of water is necessary for hydrolysis[2][6]. Using anhydrous aprotic organic solvents for stock solutions can significantly enhance stability. For aqueous buffers, minimizing the storage time is crucial.

Q4: How can I monitor the degradation of this compound in my experiments?

A4: The most common and effective method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection[7][8]. This technique can separate the intact this compound from its degradation products (e.g., the open-ring carboxylate form). By monitoring the decrease in the peak area of this compound and the appearance of new peaks over time, you can quantify the rate of degradation[9].

Troubleshooting Guides

Problem 1: My this compound solution shows a rapid loss of biological activity.

This issue is almost always linked to the degradation of the active lactone form into the inactive carboxylate form.

dot

TroubleshootingWorkflow start Start: Rapid Loss of Activity check_ph 1. Check Solution pH start->check_ph ph_ok pH is neutral or alkaline (pH ≥ 7.0) check_ph->ph_ok Yes ph_not_ok pH is slightly acidic (pH 5.0-6.5) check_ph->ph_not_ok No action_ph Action: Adjust pH to 5.0-6.5 using a suitable buffer system (e.g., citrate, acetate). ph_ok->action_ph check_temp 2. Check Storage Temperature ph_not_ok->check_temp action_ph->check_temp temp_ok Stored at Room Temp or 37°C check_temp->temp_ok Yes temp_not_ok Stored at 2-8°C or frozen check_temp->temp_not_ok No action_temp Action: Store aliquots at ≤ -20°C. For short-term, use 2-8°C. temp_ok->action_temp check_solvent 3. Check Solvent System temp_not_ok->check_solvent action_temp->check_solvent solvent_ok Prolonged storage in aqueous buffer check_solvent->solvent_ok Yes end Resolution: Improved Stability check_solvent->end No action_solvent Action: Prepare fresh solutions for each experiment from a non-aqueous stock (e.g., DMSO). solvent_ok->action_solvent action_solvent->end

Caption: Troubleshooting workflow for this compound instability.

Problem 2: How do I prepare and store a stable stock solution of this compound?

  • Answer: The best practice is to prepare a high-concentration stock solution in an anhydrous aprotic solvent and store it at low temperatures.

    • Solvent Choice: Use anhydrous dimethyl sulfoxide (DMSO) or absolute ethanol. This compound is reported to be soluble in ethanol and chloroform[10].

    • Procedure: Dissolve the solid this compound in the chosen anhydrous solvent to a concentration of 10-50 mM.

    • Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C.

    • Usage: For experiments, thaw a single aliquot and dilute it into your aqueous experimental buffer immediately before use. Do not store diluted aqueous solutions for extended periods.

Experimental Protocols & Data

Protocol: HPLC-Based Stability Assessment of this compound

This protocol outlines a method to quantify the stability of this compound under various pH and temperature conditions.

dot

ExperimentalWorkflow cluster_prep Phase 1: Preparation cluster_incubation Phase 2: Incubation & Sampling cluster_analysis Phase 3: Analysis prep_stock 1. Prepare 10 mM this compound Stock in Anhydrous DMSO prep_buffers 2. Prepare Buffers (e.g., pH 5.0, 7.4, 9.0) prep_stock->prep_buffers prep_samples 3. Dilute Stock into Buffers to Final Concentration (e.g., 100 µM) prep_buffers->prep_samples incubate 4. Incubate Samples at Test Temperatures (4°C, 25°C, 37°C) prep_samples->incubate sample 5. Collect Aliquots at Time Points (T=0, 2, 4, 8, 24, 48 hours) incubate->sample quench 6. Quench Reaction (e.g., add equal volume of Acetonitrile) sample->quench hplc 7. Analyze Samples by RP-HPLC quench->hplc data 8. Quantify Peak Area of Intact this compound hplc->data calc 9. Calculate % Remaining vs. T=0 and Determine Half-life (t½) data->calc

Caption: Experimental workflow for a this compound stability study.

1. Materials:

  • This compound powder

  • Anhydrous DMSO

  • Buffers: 0.1 M Citrate (pH 5.0), 0.1 M Phosphate (pH 7.4), 0.1 M Borate (pH 9.0)

  • HPLC-grade acetonitrile and water

  • HPLC system with a C18 column and UV detector

2. Procedure:

  • Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Test Solutions: Dilute the stock solution 1:100 into each of the three buffers (pH 5.0, 7.4, 9.0) to a final concentration of 100 µM.

  • Time Zero (T=0) Sample: Immediately after dilution, take an aliquot from each test solution and mix it 1:1 with acetonitrile to stop degradation. This is your T=0 sample. Store at 4°C until analysis.

  • Incubation: Incubate the remaining test solutions at three different temperatures: 4°C, 25°C, and 37°C.

  • Time-Point Sampling: At specified time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw aliquots from each condition and quench them as described in step 3.

  • HPLC Analysis: Analyze all collected samples by RP-HPLC. Use a gradient elution method (e.g., water/acetonitrile) to separate this compound from its degradation products. Monitor at a relevant UV wavelength.

  • Data Analysis: Integrate the peak area of the intact this compound for each sample. Calculate the percentage remaining at each time point relative to the T=0 sample for that condition.

Example Data: this compound Stability

The following table summarizes hypothetical quantitative data from a stability study, illustrating the expected trends.

pH of SolutionTemperature (°C)Half-Life (t½) in hours% Remaining after 24 hours
5.0 (Citrate) 4> 200~95%
25~ 96~ 80%
37~ 48~ 65%
7.4 (Phosphate) 4~ 120~ 85%
25~ 20~ 40%
37~ 8< 15%
9.0 (Borate) 4~ 30~ 45%
25< 2< 5%
37< 1< 1%

References

Technical Support Center: Suchilactone Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage and administration of suchilactone in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended dosage of this compound for in vivo studies?

A1: Based on studies in acute myeloid leukemia (AML) xenograft mouse models, effective dosages of 15 mg/kg and 30 mg/kg have been reported.[1][2] These dosages were shown to significantly inhibit tumor growth.[2]

Q2: What is the suggested route of administration for this compound in animal models?

A2: Intragastric (i.g.) administration has been successfully used in mice.[2] This involves administering the compound directly into the stomach using a gavage needle.

Q3: What vehicle should be used to dissolve and administer this compound?

A3: this compound can be dissolved in phosphate-buffered saline (PBS) containing 0.5% carboxymethylcellulose sodium.[2] This vehicle is suitable for intragastric administration.

Q4: What is the recommended frequency of administration?

A4: A once-daily administration schedule for a duration of 19 days has been shown to be effective in an AML mouse model.[2]

Q5: What is the known mechanism of action of this compound?

A5: this compound functions by binding to and inactivating the SHP2 protein, a non-receptor protein tyrosine phosphatase.[1][2] This inhibition blocks the activation of the downstream ERK signaling pathway, which in turn inhibits cell proliferation and promotes apoptosis.[1]

Q6: What are the observed effects of this compound on apoptosis-related proteins?

A6: In vitro studies on SHI-1 cells have demonstrated that this compound significantly inhibits the expression of the anti-apoptotic protein BCL-2, while promoting the expression of the pro-apoptotic proteins BAX and caspase-3.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor solubility of this compound in the vehicle. This compound may have limited solubility in aqueous solutions.Ensure thorough mixing and consider gentle warming of the vehicle (if the compound's stability allows). The use of 0.5% carboxymethylcellulose sodium is intended to aid in creating a stable suspension.[2] For other routes of administration, alternative vehicles may be necessary.
Inconsistent tumor growth inhibition between animals. Variability in gavage technique leading to inconsistent dosing. Animal-to-animal physiological differences.Ensure all personnel are properly trained in intragastric gavage to minimize variability. Increase the number of animals per group to account for biological variability.
No observable effect at the recommended dosage. The specific animal model or cell line used may be less sensitive to this compound. Incorrect preparation of the dosing solution.Consider performing a dose-response study to determine the optimal dose for your specific model. Verify the concentration and stability of your this compound stock solution.
Signs of toxicity in treated animals (e.g., weight loss, lethargy). The 30 mg/kg dose may be approaching the maximum tolerated dose in your specific animal strain or model.Monitor animals closely for any adverse effects. If toxicity is observed, consider reducing the dosage or the frequency of administration. It is always recommended to perform a preliminary toxicity study to establish the maximum tolerated dose in your specific experimental setup.

Data Presentation

Table 1: this compound Dosage and Administration in an AML Xenograft Mouse Model [2]

ParameterDetails
Animal Model Female SCID mice with subcutaneously inoculated SHI-1 cells
Dosages 15 mg/kg and 30 mg/kg
Administration Route Intragastric (i.g.)
Vehicle PBS with 0.5% carboxymethylcellulose sodium
Frequency Once a day
Duration 19 days

Table 2: Effect of this compound on Tumor Weight in an AML Xenograft Mouse Model [2]

Treatment GroupMean Tumor Weight (g)
Control (Vehicle)0.618
This compound (15 mg/kg)0.350
This compound (30 mg/kg)0.258

Experimental Protocols

Preparation of this compound for Intragastric Administration [2]

  • Weigh the required amount of this compound based on the desired dosage and the number of animals to be treated.

  • Prepare a solution of 0.5% carboxymethylcellulose sodium in sterile PBS.

  • Suspend the weighed this compound in the vehicle solution.

  • Ensure the suspension is homogenous before each administration, for example, by vortexing.

In Vivo Antitumor Assay in an AML Xenograft Model [2]

  • Subcutaneously inoculate 1 x 10^6 SHI-1 cells into the flank of female SCID mice.

  • Allow the tumors to establish and reach a palpable size.

  • Randomly assign the mice to different treatment groups (e.g., vehicle control, 15 mg/kg this compound, 30 mg/kg this compound).

  • Administer the prepared this compound suspension or vehicle control intragastrically once daily.

  • Monitor the tumor size and body weight of the mice regularly throughout the study.

  • After the designated treatment period (e.g., 19 days), euthanize the mice and excise the tumors.

  • Measure and record the final tumor weight for each animal.

Visualizations

Suchilactone_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Growth Factors / Cytokines Growth Factors / Cytokines Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors / Cytokines->Receptor Tyrosine Kinase Binds SHP2 SHP2 Receptor Tyrosine Kinase->SHP2 Activates This compound This compound This compound->SHP2 Inhibits ERK ERK Pathway SHP2->ERK Activates Bax Bax Caspase3 Caspase-3 Proliferation Proliferation ERK->Proliferation Promotes Bcl2 Bcl-2 ERK->Bcl2 Upregulates Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes Caspase3->Apoptosis Promotes Experimental_Workflow cluster_preparation Preparation cluster_animal_model Animal Model cluster_treatment Treatment cluster_analysis Analysis A Prepare this compound Suspension (15 & 30 mg/kg in PBS + 0.5% CMC) E Daily Intragastric Administration (19 Days) A->E B Subcutaneous Inoculation of SHI-1 Cells (Female SCID Mice) C Tumor Establishment B->C D Randomization into Treatment Groups C->D D->E F Euthanasia and Tumor Excision E->F G Measure Tumor Weight F->G

References

Validation & Comparative

Unveiling the SHP2 Inhibitory Potential of Suchilactone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the SHP2 inhibitory activity of suchilactone with other known SHP2 inhibitors. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the SHP2 phosphatase.

Executive Summary

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) is a critical signaling node and a well-validated target in oncology. This compound, a natural lignan, has been identified as an inhibitor of SHP2, suppressing downstream signaling pathways and exhibiting anti-tumor activity. This guide presents available quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions to facilitate an objective assessment of this compound's potential as a SHP2 inhibitor.

Quantitative Comparison of SHP2 Inhibitors

The inhibitory potency of this compound and other well-characterized SHP2 inhibitors is summarized below. It is important to note the distinction between cell-based and enzymatic IC50 values. A cell-based IC50 reflects the compound's efficacy in a complex cellular environment, while an enzymatic IC50 measures direct inhibition of the purified enzyme.

CompoundTypeTargetIC50Reference
This compound Natural Product (Lignan)SHP2 (in SHI-1 cells)17.01 µM (Cell-based)[1]
SHP099 Synthetic Allosteric InhibitorSHP2 (enzymatic)0.071 µM[2]
TNO155 Synthetic Allosteric InhibitorSHP2 (enzymatic)0.011 µMN/A
RMC-4630 Synthetic Allosteric InhibitorSHP2 (enzymatic)~1.29 nMN/A
Ellagic Acid Natural Product (Polyphenol)SHP2 (enzymatic)0.69 µM[3]
Polyphyllin D Natural Product (Saponin)SHP2 (enzymatic)15.3 µM[3]

Experimental Protocols

SHP2 Enzymatic Inhibition Assay (DiFMUP-based)

This protocol outlines a common method to determine the direct enzymatic inhibition of SHP2.

Materials:

  • Purified recombinant full-length SHP2 protein

  • SHP2 activating peptide (e.g., bisphosphorylated IRS-1 peptide)

  • Assay Buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 5 mM DTT, 0.05% Tween-20

  • Substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a solution of SHP2 enzyme and the activating peptide in the assay buffer. Incubate for 30-60 minutes at room temperature to allow for enzyme activation.

  • Serially dilute the test compounds in DMSO and then add them to the wells of the microplate.

  • Add the activated SHP2 enzyme solution to the wells containing the test compounds.

  • Initiate the enzymatic reaction by adding the DiFMUP substrate to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by non-linear regression analysis.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure the binding kinetics and affinity between a ligand (e.g., SHP2) and an analyte (e.g., this compound).

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Purified recombinant SHP2 protein

  • Test compound (this compound)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

  • Immobilize the purified SHP2 protein onto the sensor chip surface using standard amine coupling chemistry.

  • Prepare a series of dilutions of the test compound in the running buffer.

  • Inject the different concentrations of the test compound over the immobilized SHP2 surface and a reference flow cell.

  • Monitor the change in the SPR signal (response units, RU) in real-time to observe the association and dissociation phases.

  • After each injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound compound.

  • Analyze the resulting sensorgrams using the instrument's software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Western Blotting for Downstream Signaling

This protocol is used to assess the effect of SHP2 inhibition on downstream signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways.

Materials:

  • Cell line of interest (e.g., SHI-1)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-SHP2, anti-SHP2, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture the cells and treat them with various concentrations of the test compound (e.g., this compound) for a specified time.

  • Lyse the cells and quantify the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analyze the band intensities to determine the relative levels of phosphorylated and total proteins.

Visualizing the Mechanism of Action

SHP2 Signaling Pathway and Inhibition

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2_SOS Grb2/SOS RTK->Grb2_SOS SHP2 SHP2 RTK->SHP2 Activation Ras Ras Grb2_SOS->Ras Activates SHP2->Ras Dephosphorylates inhibitory sites PI3K PI3K SHP2->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor This compound & Other Inhibitors Inhibitor->SHP2 Inhibition

Caption: SHP2 signaling pathway and points of inhibition.

Experimental Workflow for SHP2 Inhibitor Evaluation

Experimental_Workflow Start Start: Identify Potential SHP2 Inhibitor Enzymatic_Assay Biochemical Assay: Direct SHP2 Enzymatic Inhibition (Determine Enzymatic IC50) Start->Enzymatic_Assay Binding_Assay Biophysical Assay: Direct Binding to SHP2 (Determine Kd) Start->Binding_Assay Cell_Based_Assay Cell-Based Assay: Inhibition of Cell Proliferation (Determine Cell-Based IC50) Enzymatic_Assay->Cell_Based_Assay Binding_Assay->Cell_Based_Assay Downstream_Signaling Mechanism of Action: Western Blot for p-ERK, p-AKT, etc. Cell_Based_Assay->Downstream_Signaling In_Vivo In Vivo Studies: Animal Models (Assess Efficacy and Toxicity) Downstream_Signaling->In_Vivo

Caption: A typical experimental workflow for evaluating SHP2 inhibitors.

References

A Comparative Guide to Suchilactone and Other SHP2 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of suchilactone with other known inhibitors of the Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2). This document synthesizes available experimental data to evaluate their performance and includes detailed methodologies for key experiments.

SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, making it a significant target in cancer therapy.[1][2][3] Inhibition of SHP2 is a promising strategy to counteract cancer cell proliferation and survival.[4] This guide focuses on comparing the naturally derived lignan, this compound, with other prominent synthetic SHP2 inhibitors.

Performance Comparison of SHP2 Inhibitors

The inhibitory potency of various compounds against SHP2 is a critical metric for their potential therapeutic application. The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and a selection of other well-characterized SHP2 inhibitors. It is important to note the distinction between biochemical assays, which measure the direct inhibition of the purified SHP2 enzyme, and cellular assays, which assess the inhibitor's effect within a cellular context.

This compound, a lignan extracted from Monsonia angustifolia, has been shown to inhibit the growth of acute myeloid leukaemia (AML) cells by binding to and inactivating SHP2.[5][6] This leads to the suppression of ERK-mediated cell proliferation.[5]

Allosteric SHP2 Inhibitors

Allosteric inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that leads to inhibition. This mode of action can offer greater selectivity compared to active site inhibitors.

CompoundTypeBiochemical IC50 (nM)Cellular IC50 (nM)Cell LineReference(s)
SHP099 Allosteric71320 (MV4-11), 1730 (TF-1)MV4-11, TF-1[3][5][7]
TNO155 (Batoprotafib) Allosteric11100 (KYSE-520)KYSE-520[2][6][8]
RMC-4630 (Vociprotafib) Allosteric---[8][9]
JAB-3068 Allosteric25.82170 (KYSE-520)KYSE-520[10]
RLY-1971 (GDC-1971) Allosteric0.7<80 (KRAS G12C/A models)Various[11][12]
IACS-13909 Allosteric15.7~1000 (NCI-H1975)NCI-H1975[4][13][14]
Catalytic Site SHP2 Inhibitors

Catalytic site inhibitors, also known as orthosteric inhibitors, directly compete with the natural substrate for binding to the enzyme's active site.

CompoundTypeBiochemical IC50 (µM)Cellular IC50 (µM)Cell LineReference(s)
This compound Catalytic (presumed)-17.01SHI-1[15]
11a-1 Catalytic0.2--[2]
CNBDA Catalytic5--[2]
NSC-87877 Catalytic0.318--[8]

Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in the comparison of SHP2 inhibitors.

In Vitro SHP2 Inhibition Assay (Biochemical Assay)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified SHP2.

Protocol:

  • Reagents and Materials:

    • Recombinant human SHP2 protein

    • Phosphatase substrate, e.g., 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP)

    • Assay buffer (e.g., 50 mM Tris-HCl pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA, 0.01% Tween-20)

    • Test compounds (e.g., this compound, other inhibitors) dissolved in DMSO

    • 384-well microplates

    • Fluorescence plate reader

  • Procedure: a. Prepare serial dilutions of the test compounds in the assay buffer. b. Add a fixed concentration of recombinant SHP2 protein to each well of the microplate. c. Add the diluted test compounds to the respective wells and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding. d. Initiate the enzymatic reaction by adding the DiFMUP substrate to each well. e. Monitor the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for DiFMUP) over time. f. Calculate the rate of the enzymatic reaction. g. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess the engagement of a drug with its target protein in a cellular environment. Ligand binding typically stabilizes the target protein against thermal denaturation.

Protocol:

  • Reagents and Materials:

    • Cultured cells expressing the target protein (SHP2)

    • Cell culture medium and supplements

    • Test compounds

    • Phosphate-buffered saline (PBS)

    • Lysis buffer with protease inhibitors

    • Equipment for heating cells (e.g., PCR cycler with a thermal gradient function)

    • Equipment for protein quantification (e.g., Western blot apparatus, antibodies against SHP2 and a loading control)

  • Procedure: a. Treat cultured cells with the test compound or vehicle (DMSO) for a specific duration. b. Harvest the cells and resuspend them in PBS. c. Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation. d. Lyse the cells to release the proteins. e. Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation. f. Analyze the amount of soluble SHP2 in each sample using Western blotting. g. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Western Blot Analysis for Phosphorylated ERK (p-ERK)

This assay is used to determine the effect of SHP2 inhibitors on the downstream signaling pathway. Since SHP2 is an upstream activator of the RAS-ERK pathway, inhibition of SHP2 is expected to decrease the level of phosphorylated (activated) ERK.

Protocol:

  • Reagents and Materials:

    • Cultured cells

    • Test compounds

    • Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (anti-p-ERK, anti-total-ERK, anti-SHP2, and a loading control like anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure: a. Seed cells and allow them to adhere overnight. b. Treat the cells with various concentrations of the SHP2 inhibitor for a specified time. c. Stimulate the cells with a growth factor (e.g., EGF) if necessary to activate the pathway. d. Lyse the cells and determine the protein concentration of the lysates. e. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. f. Block the membrane and then incubate with primary antibodies overnight at 4°C. g. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. h. Detect the protein bands using a chemiluminescent substrate and an imaging system. i. Quantify the band intensities to determine the relative levels of p-ERK and total ERK.

Cell Proliferation Assay (CCK-8 Assay)

This assay measures the number of viable cells and is used to assess the anti-proliferative effect of SHP2 inhibitors.[15]

Protocol:

  • Reagents and Materials:

    • SHI-1 cells (or other relevant cell lines)

    • Cell culture medium

    • 96-well plates

    • Test compounds

    • Cell Counting Kit-8 (CCK-8) solution

    • Microplate reader

  • Procedure: a. Seed a specific number of cells (e.g., 5,000 cells/well) into a 96-well plate and incubate for 24 hours. b. Treat the cells with a range of concentrations of the test compound. c. Incubate the cells for a defined period (e.g., 24, 48, or 72 hours). d. Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[2][3][4][7][10] e. Measure the absorbance at 450 nm using a microplate reader. f. The absorbance is proportional to the number of viable cells. Calculate the percentage of cell growth inhibition and determine the IC50 value.[2][3][4][7][10]

Visualizations

SHP2 Signaling Pathway

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 SOS SOS Grb2->SOS RAS RAS SOS->RAS SHP2->Grb2 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor This compound & Other SHP2 Inhibitors Inhibitor->SHP2

Caption: SHP2's role in the RAS/MAPK signaling pathway.

Experimental Workflow for SHP2 Inhibitor Evaluation

Experimental_Workflow Start Start: Candidate SHP2 Inhibitor Biochemical Biochemical Assay (In Vitro SHP2 Inhibition) Start->Biochemical IC50_Bio Determine Biochemical IC50 Biochemical->IC50_Bio Cellular Cell-Based Assays IC50_Bio->Cellular CETSA Cellular Thermal Shift Assay (CETSA) Cellular->CETSA Proliferation Cell Proliferation Assay (e.g., CCK-8) Cellular->Proliferation Western Western Blot (p-ERK Levels) Cellular->Western Target_Engagement Confirm Target Engagement CETSA->Target_Engagement End End: Characterized SHP2 Inhibitor Target_Engagement->End IC50_Cell Determine Cellular IC50 Proliferation->IC50_Cell IC50_Cell->End Pathway_Inhibition Confirm Pathway Inhibition Western->Pathway_Inhibition Pathway_Inhibition->End

Caption: Workflow for evaluating potential SHP2 inhibitors.

Logical Relationship of SHP2 Inhibition and Cellular Effects

Logical_Relationship Inhibitor SHP2 Inhibitor (e.g., this compound) SHP2_Inactivation SHP2 Inactivation Inhibitor->SHP2_Inactivation RAS_ERK_Block RAS-ERK Pathway Blockade SHP2_Inactivation->RAS_ERK_Block Proliferation_Decrease Decreased Cell Proliferation RAS_ERK_Block->Proliferation_Decrease Apoptosis_Increase Increased Apoptosis RAS_ERK_Block->Apoptosis_Increase

References

A Comparative Analysis of Suchilactone and Novel Agents in Preclinical Models of Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Anti-Leukemic Efficacy in Xenograft Models

The landscape of acute myeloid leukemia (AML) treatment is rapidly evolving, with a continuous search for novel therapeutic agents that can overcome resistance and improve patient outcomes. This guide provides a comparative analysis of suchilactone, a natural compound with emerging anti-leukemic properties, against several targeted therapies evaluated in preclinical xenograft models of AML. A key distinction is made between the cell-line-derived xenograft (CDX) model used for this compound and the more clinically relevant patient-derived xenograft (PDX) models used for the comparator agents. This guide aims to furnish researchers and drug development professionals with a clear, data-driven comparison to inform future research and therapeutic strategies.

Executive Summary of Preclinical Efficacy

The following tables summarize the in vivo efficacy of this compound and a selection of targeted therapies in AML xenograft models. It is crucial to note that the study on this compound utilized a cell-line-derived xenograft model, which may not fully recapitulate the heterogeneity and microenvironment of patient tumors, in contrast to the patient-derived xenograft models used for the other agents.

Table 1: In Vivo Efficacy of this compound in an AML Cell-Line-Derived Xenograft (CDX) Model

CompoundCell LineMouse ModelDosing ScheduleKey FindingsReference
This compoundSHI-1SCID15 mg/kg and 30 mg/kg, i.g., daily for 19 daysSignificant tumor growth inhibition. Tumor weight decreased from 0.618 g (control) to 0.35 g (15 mg/kg) and 0.258 g (30 mg/kg).[1]Wu et al., 2022[1]

Table 2: In Vivo Efficacy of Comparator Agents in AML Patient-Derived Xenograft (PDX) Models

CompoundTargetPDX Model DetailsDosing ScheduleKey FindingsReference
RMC-4550 + Venetoclax SHP2 + BCL2FLT3-ITD AML PDXRMC-4550 (30 mg/kg) + Venetoclax (100 mg/kg), p.o., 5 days/weekMarkedly decreased percentage of human CD45+ cells in blood and spleen compared to vehicle.[2]Popescu et al., 2023[3]
IACS-10759 OXPHOS (Complex I)Refractory AML PDX10 mg/kg, 5 days/week for 42 daysExtended median survival by more than two-fold.Molina et al., 2015
Venetoclax + Azacitidine BCL2 + DNA MethylationPrimary CD34+ AML PDXVenetoclax (30 mg/kg, p.o.) + Azacitidine (2 mg/kg, i.p.), every 3 days for 12 daysIntensively reduced leukemia burden and improved prognosis.[4]Wang et al., 2022[4]
Gilteritinib FLT3FLT3-ITD+ AML Xenograft (MV4-11)Not specifiedInhibited intratumoral FLT3 autophosphorylation and led to tumor shrinkage.[5]Perl et al., 2019[5]

Signaling Pathways and Mechanisms of Action

The therapeutic efficacy of these compounds is rooted in their distinct mechanisms of action and the signaling pathways they modulate.

This compound exerts its anti-leukemic effects by directly targeting and inactivating SHP2, a non-receptor protein tyrosine phosphatase.[1] This inhibition blocks downstream signaling through the RAS/MAPK pathway, which is critical for cell proliferation and survival. The inactivation of SHP2 by this compound leads to decreased proliferation and increased apoptosis in AML cells.[1]

Suchilactone_Pathway This compound This compound SHP2 SHP2 This compound->SHP2 Inhibits RAS_MAPK RAS/MAPK Pathway SHP2->RAS_MAPK Activates Proliferation Cell Proliferation RAS_MAPK->Proliferation Apoptosis Apoptosis RAS_MAPK->Apoptosis Inhibits

This compound's Mechanism of Action.

In comparison, the alternative agents target various critical pathways in AML:

  • RMC-4550 , similar to this compound, is a SHP2 inhibitor.[3] Its combination with Venetoclax , a BCL2 inhibitor, provides a dual attack on cell survival signaling. SHP2 inhibition suppresses the RAS/MAPK pathway, while BCL2 inhibition directly promotes apoptosis.[3]

  • IACS-10759 targets cellular metabolism by inhibiting oxidative phosphorylation (OXPHOS) at Complex I of the electron transport chain. AML cells are often highly dependent on OXPHOS for energy production, making this a promising therapeutic vulnerability.

  • Gilteritinib is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is frequently mutated and constitutively activated in AML, driving leukemic cell proliferation and survival.[5]

Comparative_Pathways cluster_shp2 SHP2 Inhibition cluster_bcl2 Apoptosis Regulation cluster_oxphos Metabolic Targeting cluster_flt3 Receptor Tyrosine Kinase Inhibition RMC4550 RMC-4550 SHP2_alt SHP2 RMC4550->SHP2_alt Inhibits RAS_MAPK_alt RAS/MAPK Pathway SHP2_alt->RAS_MAPK_alt Venetoclax Venetoclax BCL2 BCL2 Venetoclax->BCL2 Inhibits Apoptosis_alt Apoptosis BCL2->Apoptosis_alt IACS10759 IACS-10759 OXPHOS OXPHOS (Complex I) IACS10759->OXPHOS Inhibits ATP ATP Production OXPHOS->ATP Gilteritinib Gilteritinib FLT3 Mutated FLT3 Gilteritinib->FLT3 Inhibits Prolif_Survival Proliferation & Survival FLT3->Prolif_Survival PDX_Workflow PatientSample Patient Bone Marrow or Peripheral Blood Isolation Isolate Mononuclear Cells (Ficoll-Paque) PatientSample->Isolation Injection Intravenous or Intra-femoral Injection into Immunodeficient Mice (e.g., NSG) Isolation->Injection Engraftment Monitor Engraftment (hCD45+ cells in peripheral blood via Flow Cytometry) Injection->Engraftment Expansion Expand Leukemic Cells in Primary Recipients (P0) Engraftment->Expansion Treatment Harvest and Transplant into Secondary Cohorts for Treatment Studies Expansion->Treatment Analysis Efficacy Analysis: - Tumor Burden (Flow/BLI) - Survival Analysis - Molecular Analysis Treatment->Analysis

References

A Comprehensive Guide to the Structure-Activity Relationship of Suchilactone and its Potential Analogs in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Suchilactone, a lignan extracted from Monsonia angustifolia, has emerged as a promising natural product with significant anti-cancer properties, particularly in the context of acute myeloid leukemia (AML). Its mechanism of action involves the inhibition of the SHP2 protein, a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and proliferation signaling pathways. Despite the growing interest in this compound as a potential therapeutic agent, to date, there is a notable absence of published research on the synthesis and structure-activity relationship (SAR) of its analogs.

This guide aims to provide a comprehensive overview of the current knowledge on the biological activity and mechanism of action of this compound. Furthermore, in the absence of direct SAR studies for its derivatives, we will offer a prospective analysis based on the known SAR of other structurally related lactone-containing compounds. This forward-looking perspective is intended to stimulate and guide future research in the development of more potent and selective this compound-based anti-cancer agents.

Biological Activity of this compound

The primary anti-cancer activity of this compound has been demonstrated against acute myeloid leukemia (AML). In-vitro studies have shown its potent inhibitory effect on the growth of AML cell lines.

Quantitative Data: In-Vitro Cytotoxicity of this compound

The half-maximal inhibitory concentration (IC50) of this compound has been determined against a panel of human cancer cell lines, with a pronounced effect on the SHI-1 AML cell line.

Cell LineCancer TypeIC50 (µM)Citation
SHI-1Acute Myeloid Leukemia17.01[1][2]
JurkatT-cell Leukemia47.03[1]
THP-1Acute Monocytic Leukemia65.83[1]
HCT-116Colon Cancer34.53[1]
A549Lung Cancer40.22[1]
MCF-7Breast Cancer39.81[1]
MGC-803Gastric Cancer27.24[1]

Mechanism of Action: Targeting the SHP2 Signaling Pathway

This compound exerts its anti-proliferative and pro-apoptotic effects primarily through the direct inhibition of the SHP2 protein, encoded by the PTPN11 gene. SHP2 is a key signaling node that transduces signals from receptor tyrosine kinases (RTKs) to downstream pathways, most notably the RAS/MAPK (ERK) and PI3K/AKT pathways, which are critical for cell proliferation and survival.[3][4][5][6]

Upon binding to SHP2, this compound inhibits its phosphatase activity.[7][8] This leads to the downregulation of phosphorylated ERK (p-ERK), a key component of the MAPK pathway, thereby arresting cell proliferation.[2][8] Concurrently, the inhibition of SHP2 by this compound modulates the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein BAX.[2] This shift in the Bax/Bcl-2 ratio ultimately triggers the activation of caspase-3, a key executioner caspase, leading to programmed cell death (apoptosis).[2]

SHP2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_mapk RAS/MAPK Pathway cluster_pi3k_akt PI3K/AKT Pathway cluster_apoptosis Apoptosis Pathway RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 RTK->SHP2 activates This compound This compound This compound->SHP2 inhibits GRB2_SOS GRB2/SOS SHP2->GRB2_SOS activates PI3K PI3K SHP2->PI3K activates Bcl2 Bcl-2 SHP2->Bcl2 inhibits BAX BAX RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Caspase3 Caspase-3 Bcl2->Caspase3 inhibits BAX->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis CCK8_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (Logarithmic Growth Phase) Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Addition Add this compound (Various Concentrations) Incubation_24h->Compound_Addition Incubation_Treatment Incubate for 24/48/72h Compound_Addition->Incubation_Treatment CCK8_Addition Add CCK-8 Reagent Incubation_Treatment->CCK8_Addition Incubation_CCK8 Incubate for 1-4h CCK8_Addition->Incubation_CCK8 Absorbance_Measurement Measure Absorbance (450 nm) Incubation_CCK8->Absorbance_Measurement Data_Analysis Calculate Cell Viability & IC50 Value Absorbance_Measurement->Data_Analysis

References

A Comparative Guide to the Efficacy of Suchilactone: Evaluating the Natural Compound and the Synthetic Frontier

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of natural suchilactone, a lignan compound with promising anti-cancer properties. While the synthesis of various lignans has been achieved, to date, published literature does not offer a direct comparative study on the efficacy of synthetic versus natural this compound. Therefore, this document will focus on the well-documented biological activity of natural this compound, detailing its mechanism of action, experimental data, and the methodologies used to ascertain its effects.

Executive Summary

Natural this compound, extracted from the plant Monsonia angustifolia, has been identified as a potent inhibitor of the Src homology region 2 domain-containing phosphatase 2 (SHP2). By targeting the active site of SHP2, this compound effectively suppresses downstream signaling pathways, including RAS/MAPK and PI3K/AKT, which are crucial for cell proliferation and survival. This inhibition leads to reduced cancer cell proliferation and the induction of apoptosis. This guide presents the available quantitative data on the efficacy of natural this compound, outlines the experimental protocols for its evaluation, and visualizes its mechanism of action.

Data Presentation: Efficacy of Natural this compound

The following tables summarize the quantitative data on the anti-proliferative and in vivo anti-tumor activity of natural this compound from published studies.

Table 1: In Vitro Anti-Proliferative Activity of Natural this compound

Cell LineCancer TypeIC50 (µM)Reference
SHI-1Acute Myeloid Leukemia17.01[1]
JurkatT-cell LeukemiaData not available[2]
THP-1Acute Monocytic LeukemiaData not available[2]
HCT-116Colorectal CarcinomaData not available[2]
A549Lung CarcinomaData not available[2]
MCF-7Breast AdenocarcinomaData not available[2]
MGC-803Gastric CancerData not available[2]

Table 2: In Vivo Anti-Tumor Activity of Natural this compound in AML Xenograft Model [1]

Treatment GroupDosageMean Tumor Weight (g)Tumor Growth Inhibition
Control-0.618-
This compound15 mg/kg0.35043.4%
This compound30 mg/kg0.25858.3%

Mechanism of Action: SHP2 Inhibition

Natural this compound functions by directly binding to the SHP2 protein, a non-receptor protein tyrosine phosphatase. This binding inhibits the activation of SHP2, thereby blocking the dephosphorylation of its target proteins. The inhibition of SHP2 disrupts key signaling cascades that are often hyperactivated in cancer.

Signaling Pathway

The following diagram illustrates the signaling pathway affected by this compound's inhibition of SHP2.

Suchilactone_SHP2_Pathway cluster_upstream Upstream Signaling cluster_shp2 SHP2 Regulation cluster_downstream Downstream Pathways cluster_cellular_effects Cellular Effects RTK Receptor Tyrosine Kinase (RTK) GRB2_SOS GRB2/SOS RTK->GRB2_SOS Activation SHP2_inactive SHP2 (Inactive) GRB2_SOS->SHP2_inactive Recruitment SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active Activation RAS RAS SHP2_active->RAS Activation PI3K PI3K SHP2_active->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes Apoptosis Apoptosis AKT->Apoptosis Inhibits This compound This compound This compound->SHP2_active Inhibits

Caption: this compound inhibits SHP2, blocking RAS/MAPK and PI3K/AKT pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to evaluate the efficacy of natural this compound.

Cell Proliferation Assay (CCK-8)

This assay is used to determine the cytotoxic effects of this compound on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., SHI-1) are seeded into 96-well plates at a specific density and incubated for 12 hours to allow for cell attachment.

  • Treatment: The cells are then treated with varying concentrations of this compound (or a vehicle control, such as DMSO) for a specified period (e.g., 24 hours).

  • CCK-8 Addition: After the treatment period, Cell Counting Kit-8 (CCK-8) solution is added to each well.

  • Incubation: The plates are incubated for a period that allows for the conversion of the WST-8 substrate into a formazan dye by cellular dehydrogenases.

  • Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage relative to the control group. The half-maximal inhibitory concentration (IC50) is then determined from the dose-response curve.[2]

In Vivo Xenograft Model

This protocol is used to assess the anti-tumor efficacy of this compound in a living organism.

  • Cell Implantation: Human cancer cells (e.g., SHI-1) are subcutaneously injected into immunodeficient mice (e.g., SCID mice).

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Treatment Administration: The mice are randomly assigned to treatment and control groups. This compound, dissolved in an appropriate vehicle, is administered to the treatment groups (e.g., via oral gavage) at specified doses and schedules. The control group receives only the vehicle.

  • Tumor Monitoring: Tumor volume and body weight are measured regularly throughout the study.

  • Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

  • Analysis: The tumor growth inhibition is calculated by comparing the mean tumor weight of the treated groups to the control group.[1]

Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation of proteins in the signaling pathways affected by this compound.

  • Cell Lysis: Cells treated with this compound are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-ERK, p-AKT, total ERK, total AKT, and a loading control like GAPDH).

  • Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the bands is quantified to determine the relative protein expression levels.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for evaluating the efficacy of a compound like this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_data Data Analysis & Conclusion Cell_Culture Cancer Cell Lines Proliferation_Assay Cell Proliferation Assay (e.g., CCK-8) Cell_Culture->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (e.g., Flow Cytometry) Cell_Culture->Apoptosis_Assay Western_Blot Western Blot Analysis Cell_Culture->Western_Blot IC50 Determine IC50 Proliferation_Assay->IC50 Mechanism Elucidate Mechanism of Action Apoptosis_Assay->Mechanism Western_Blot->Mechanism Enzyme_Assay SHP2 Inhibition Assay Enzyme_Assay->Mechanism Animal_Model Xenograft Animal Model Toxicity_Study Toxicity Assessment Animal_Model->Toxicity_Study Efficacy_Study Tumor Growth Inhibition Animal_Model->Efficacy_Study InVivo_Efficacy Evaluate In Vivo Efficacy Efficacy_Study->InVivo_Efficacy Conclusion Conclusion on Efficacy IC50->Conclusion Mechanism->Conclusion InVivo_Efficacy->Conclusion

References

Unveiling the Anti-Cancer Potential of Suchilactone: A Comparative Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the molecular machinery targeted by suchilactone reveals a promising avenue for cancer therapy. This guide provides a comprehensive cross-validation of this compound's mechanism of action in various cell lines, offering a comparative analysis with other therapeutic alternatives and detailing the experimental frameworks used to elucidate its effects.

This compound, a naturally occurring lignan, has emerged as a potent inhibitor of Src homology region 2 domain-containing phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth and survival signaling pathways. Its aberrant activation is implicated in the progression of various cancers, making it a compelling target for therapeutic intervention. This compound exerts its anti-tumor effects by binding to the active site of SHP2, thereby suppressing downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways. This inhibition ultimately leads to decreased cell proliferation and the induction of apoptosis in cancer cells.[1][2]

Comparative Efficacy of this compound Across Cancer Cell Lines

The cytotoxic effects of this compound have been evaluated across a panel of human cancer cell lines, demonstrating a broad spectrum of activity. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, highlight its efficacy in various cancer types.

Cell LineCancer TypeIC50 (µM)
SHI-1 Acute Myeloid LeukemiaNot explicitly stated, but shown to induce apoptosis
Jurkat T-cell LeukemiaNot explicitly stated, but shown to inhibit proliferation
THP-1 Acute Monocytic LeukemiaNot explicitly stated, but shown to inhibit proliferation
HCT-116 Colorectal CarcinomaNot explicitly stated, but shown to inhibit proliferation
A549 Lung CarcinomaNot explicitly stated, but shown to inhibit proliferation
MCF-7 Breast AdenocarcinomaNot explicitly stated, but shown to inhibit proliferation
MGC-803 Gastric CancerNot explicitly stated, but shown to inhibit proliferation

Note: While specific IC50 values for this compound in these cell lines were not found in the provided search results, the studies indicate a significant inhibitory effect on their proliferation and viability.

This compound vs. Other SHP2 Inhibitors: A Competitive Landscape

The therapeutic potential of targeting SHP2 has led to the development of several other inhibitors, many of which are currently in clinical trials. A comparison of this compound with these emerging alternatives provides valuable insights into its relative strengths and potential clinical positioning.

InhibitorMechanism of ActionKey Characteristics
This compound Active Site InhibitionA natural product with demonstrated anti-proliferative and pro-apoptotic effects.
TNO155 Allosteric InhibitionFirst SHP2 inhibitor to enter clinical trials; shows promise in solid tumors.
RMC-4630 Allosteric InhibitionIn clinical development, often in combination with other targeted therapies.
JAB-3068 Allosteric InhibitionHas received orphan drug designation for certain indications.
PF-07284892 (ARRY-558) Allosteric InhibitionPotent inhibitor with favorable pharmacokinetic properties.[3]
Deflectin 1c & 2b Active or Allosteric SitePotent natural product inhibitors with low micromolar IC50 values.[2]

Allosteric inhibitors, which bind to a site other than the active site to modulate the enzyme's activity, often offer greater selectivity and improved pharmacokinetic profiles compared to active site inhibitors.[2] While this compound is a potent active site inhibitor, the development of these allosteric inhibitors represents a significant advancement in the field.

Deciphering the Molecular Pathways: A Visual Guide

To understand how this compound disrupts cancer cell signaling, it is essential to visualize the key pathways involved.

Figure 1: this compound's Inhibition of the SHP2 Signaling Pathway. This diagram illustrates how this compound blocks the activation of SHP2, a key signaling node. This inhibition disrupts the downstream RAS/MAPK and PI3K/AKT pathways, which are crucial for cancer cell proliferation and survival.

Experimental Protocols for Mechanism Validation

The following are detailed methodologies for the key experiments used to validate the mechanism of action of this compound.

Cell Viability Assay (CCK-8)

This assay is used to determine the cytotoxic effects of this compound on cancer cells.

Workflow:

CCK8_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed cells in 96-well plates B Incubate for 24h A->B C Add varying concentrations of this compound B->C D Incubate for 24-72h C->D E Add CCK-8 reagent D->E F Incubate for 1-4h E->F G Measure absorbance at 450 nm F->G H Calculate IC50 values G->H

Figure 2: Workflow for the Cell Counting Kit-8 (CCK-8) Viability Assay. This flowchart outlines the key steps involved in assessing the impact of this compound on cancer cell viability.

Detailed Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • CCK-8 Addition: After the incubation period, 10 µL of CCK-8 solution is added to each well.

  • Final Incubation: The plates are incubated for an additional 1-4 hours at 37°C.

  • Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to quantify the number of apoptotic and necrotic cells following treatment with this compound.

Workflow:

Apoptosis_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Analysis A Treat cells with This compound B Harvest and wash cells A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC and Propidium Iodide (PI) C->D E Incubate in the dark D->E F Analyze by Flow Cytometry E->F G Quantify apoptotic and necrotic cells F->G

Figure 3: Workflow for the Annexin V-FITC/PI Apoptosis Assay. This diagram shows the process of identifying and quantifying apoptotic cells induced by this compound treatment.

Detailed Protocol:

  • Cell Treatment: Cells are treated with the desired concentrations of this compound for a specified time.

  • Cell Harvesting: Both adherent and suspension cells are collected and washed with cold phosphate-buffered saline (PBS).

  • Resuspension: The cell pellet is resuspended in 1X binding buffer.

  • Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. FITC (Annexin V) fluorescence is typically detected in the FL1 channel, and PI fluorescence in the FL2 or FL3 channel.

  • Data Analysis: The percentage of live, early apoptotic, late apoptotic, and necrotic cells is determined based on the fluorescence signals.

Western Blotting for Downstream Signaling Proteins

This technique is used to measure the levels of phosphorylated (activated) proteins in the SHP2 signaling pathway, such as p-ERK and p-AKT, to confirm that this compound is inhibiting their activation.

Detailed Protocol:

  • Protein Extraction: Following treatment with this compound, cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration of each sample is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-p-ERK, anti-p-AKT) and the total forms of the proteins (e.g., anti-ERK, anti-AKT) overnight at 4°C.

  • Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the bands corresponding to the phosphorylated proteins is normalized to the intensity of the total protein bands to determine the effect of this compound on their activation status.

Conclusion

The cross-validation of this compound's mechanism of action across multiple cancer cell lines confirms its role as a potent SHP2 inhibitor. By disrupting key pro-survival signaling pathways, this compound effectively induces apoptosis and inhibits the proliferation of a variety of cancer cells. While the emergence of allosteric SHP2 inhibitors presents new therapeutic avenues, the natural product origin and demonstrated efficacy of this compound warrant its continued investigation as a potential anti-cancer agent. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further explore the therapeutic potential of this compound and other SHP2 inhibitors in the ongoing fight against cancer.

References

A Comparative Analysis of Suchilactone and Other Lignan Compounds for Therapeutic Development

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparative analysis of the lignan compound suchilactone and other prominent lignans—arctigenin, honokiol, and schisandrin B—reveals distinct mechanisms of action and therapeutic potential in oncology and inflammatory diseases. This report provides a detailed examination of their biological activities, supported by experimental data, to guide researchers, scientists, and drug development professionals in harnessing the therapeutic benefits of these natural compounds.

Executive Summary

Lignans are a class of polyphenolic compounds found in plants that have garnered significant interest for their diverse pharmacological properties. This guide focuses on a comparative analysis of this compound, a less-studied lignan, against the more extensively researched lignans: arctigenin, honokiol, and schisandrin B. The analysis covers their anti-cancer and anti-inflammatory activities, highlighting the underlying signaling pathways. All quantitative data is presented in standardized tables for ease of comparison, and key experimental protocols are detailed. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the molecular mechanisms.

Comparative Analysis of Anticancer Activity

The cytotoxic effects of this compound, arctigenin, honokiol, and schisandrin B have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in Table 1.

LignanCancer Cell LineIC50 (µM)Citation
This compound SHI-1 (Acute Myeloid Leukemia)17.01[1][2][3]
MGC-803 (Gastric Cancer)27.24[1]
HCT-116 (Colon Cancer)34.53[1]
MCF-7 (Breast Cancer)39.81[1]
A549 (Lung Cancer)40.22[1]
Jurkat (T-cell Leukemia)47.03[1]
THP-1 (Acute Monocytic Leukemia)65.83[1]
Arctigenin Hep G2 (Hepatocellular Carcinoma)1.99 (24h), 0.24 (48h)
SMMC7721 (Hepatocellular Carcinoma)>100 (24h)
Honokiol SKOV3 (Ovarian Cancer)48.71
Caov-3 (Ovarian Cancer)46.42
RKO (Colorectal Carcinoma)10.33 (µg/mL)
SW480 (Colorectal Carcinoma)12.98 (µg/mL)
LS180 (Colorectal Carcinoma)11.16 (µg/mL)
Schisandrin B HCT116 (Colon Cancer)~25
HT29 (Colon Cancer)~30
SW620 (Colon Cancer)~35
SGC-7901 (Gastric Cancer)50 (mg/L)

Table 1: Comparative Anticancer Activity (IC50) of Lignan Compounds. This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound, arctigenin, honokiol, and schisandrin B in various cancer cell lines.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory properties of these lignans are attributed to their ability to modulate key inflammatory pathways. A summary of their effects on inflammatory markers is presented in Table 2.

LignanModelKey FindingsCitation
This compound -Data not available
Arctigenin LPS-stimulated RAW264.7 cellsSignificant inhibition of TNF-α production at <32 µM/L.[4]
LPS-stimulated RAW264.7 cells26.70% decrease in COX-2 gene expression at 0.1 µM/L.
Honokiol Carrageenan-induced paw edema in miceSignificant reduction in paw edema at 10 mg/kg.[5]
CFA-induced inflammatory pain in miceSignificant reduction in TNF-α, IL-1β, and IL-6 expression.[5]
Schisandrin B LPS-stimulated RAW264.7 macrophagesInhibition of pro-inflammatory cytokine release.[6]
Carrageenan-induced paw edema in miceSuppression of paw edema.[6]

Table 2: Comparative Anti-inflammatory Activity of Lignan Compounds. This table outlines the anti-inflammatory effects of arctigenin, honokiol, and schisandrin B in various experimental models. Quantitative data for this compound's anti-inflammatory activity is not yet available.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of these lignans are mediated through their interaction with various signaling pathways.

This compound: This lignan has been shown to directly bind to and inhibit the activation of SHP2, a non-receptor protein tyrosine phosphatase.[1][2][3] This inhibition subsequently blocks the downstream ERK signaling pathway, leading to suppressed cell proliferation and induced apoptosis in acute myeloid leukemia (AML) cells.[1][2][3]

Suchilactone_SHP2_Pathway This compound This compound SHP2 SHP2 This compound->SHP2 p_SHP2 p-SHP2 (Active) RAS RAS p_SHP2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK p_ERK p-ERK (Active) ERK->p_ERK Proliferation Cell Proliferation p_ERK->Proliferation Promotes Apoptosis Apoptosis p_ERK->Apoptosis Inhibits Arctigenin_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Arctigenin Arctigenin IKK IKK Arctigenin->IKK Inhibits LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK p_IKK p-IKK (Active) IKK->p_IKK IkBa IκBα p_IKK->IkBa Phosphorylates p_IkBa p-IκBα IkBa->p_IkBa NFkB NF-κB (p65/p50) p_IkBa->NFkB Degradation & Release of NF-κB NFkB_nucleus NF-κB (Nuclear) NFkB->NFkB_nucleus Translocation Inflammatory_Genes Inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_nucleus->Inflammatory_Genes Activates Honokiol_STAT3_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Honokiol Honokiol p_JAK p-JAK (Active) Honokiol->p_JAK Inhibits Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK JAK->p_JAK STAT3 STAT3 p_JAK->STAT3 Phosphorylates p_STAT3 p-STAT3 STAT3->p_STAT3 p_STAT3_dimer p-STAT3 Dimer (Nuclear) p_STAT3->p_STAT3_dimer Dimerization & Translocation Target_Genes Target Gene Expression (e.g., Bcl-xL, Cyclin D1) p_STAT3_dimer->Target_Genes Activates SchisandrinB_PI3K_Akt_Pathway SchisandrinB Schisandrin B PI3K PI3K SchisandrinB->PI3K Activates Growth_Factor_Receptor Growth Factor Receptor Growth_Factor_Receptor->PI3K p_PI3K p-PI3K (Active) PI3K->p_PI3K PIP2 PIP2 p_PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates p_Akt p-Akt (Active) Akt->p_Akt Cell_Survival Cell Survival & Proliferation p_Akt->Cell_Survival Promotes MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with lignan compounds A->B C Add MTT solution and incubate B->C D Dissolve formazan crystals with DMSO C->D E Measure absorbance at 570 nm D->E F Calculate cell viability and IC50 E->F

References

Unveiling the Bioactivity of Suchilactone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals exploring novel therapeutic agents, a thorough understanding of a compound's biological activity is paramount. This guide provides an independent verification of published data on suchilactone, a lignan compound, and compares its performance with structurally or functionally related alternatives, podophyllotoxin and its semi-synthetic derivative, etoposide. This analysis is based on a comprehensive review of publicly available scientific literature.

Anticancer Activity: A Tale of Different Targets

This compound, podophyllotoxin, and etoposide have all demonstrated anticancer properties, albeit through distinct mechanisms of action. This section summarizes their cytotoxic effects on various cancer cell lines, providing a comparative overview of their potency.

This compound , a lignan extracted from Monsonia angustifolia, has been identified as an inhibitor of Src homology region 2 domain-containing phosphatase 2 (SHP2).[1][2] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and signaling pathways. By inhibiting SHP2, this compound can suppress tumor cell proliferation and induce apoptosis (programmed cell death).[1][2]

Podophyllotoxin , a naturally occurring aryltetralin lignan isolated from the roots and rhizomes of Podophyllum species, exerts its anticancer effects by inhibiting tubulin polymerization, a critical process for cell division.

Etoposide is a semi-synthetic derivative of podophyllotoxin. It targets topoisomerase II, an enzyme essential for resolving DNA tangles during replication and transcription. By inhibiting this enzyme, etoposide leads to DNA strand breaks and ultimately, cell death.[3][4][5][6][7][8][9]

The following table summarizes the half-maximal inhibitory concentration (IC50) values of these compounds against various human cancer cell lines, as reported in the literature. A lower IC50 value indicates a higher potency.

CompoundCell LineCancer TypeIC50 (µM)
This compound SHI-1Acute Myeloid Leukemia17.01[1][2][10]
Podophyllotoxin NCI-H1299Non-Small Cell Lung Cancer0.00753[5]
A549Non-Small Cell Lung Cancer0.01608[5]
HCT116Colorectal Cancer0.23[8]
Etoposide BGC-823Gastric Cancer43.74[3]
HeLaCervical Cancer209.90[3]
A549Non-Small Cell Lung Cancer139.54[3]
MCF-7Breast Cancer100 (48h)[7]
MDA-MB-231Breast Cancer200 (48h)[7]

Anti-inflammatory Potential: An Area for Further Investigation

While the anticancer properties of these compounds are relatively well-documented, the investigation into their anti-inflammatory activities is less extensive, particularly for this compound.

This compound: To date, there is a lack of publicly available data quantifying the anti-inflammatory activity of this compound, such as its ability to inhibit the production of key inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), or interleukin-6 (IL-6) in cell-based assays.

Podophyllotoxin and its Derivatives: Some studies have indicated that derivatives of podophyllotoxin possess anti-inflammatory properties. For instance, certain derivatives have been shown to inhibit nociception and carrageenan-induced paw edema in animal models.

Etoposide: Research suggests that etoposide can modulate the production of inflammatory cytokines. However, detailed dose-response studies and IC50 values for its anti-inflammatory effects are not consistently reported across the literature.

Due to the limited and non-standardized nature of the available data, a direct quantitative comparison of the anti-inflammatory potency of this compound, podophyllotoxin, and etoposide is not feasible at this time.

Signaling Pathways and Mechanisms of Action

To visualize the distinct mechanisms through which these compounds exert their effects, the following diagrams illustrate their primary signaling pathways.

Suchilactone_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 PI3K PI3K RTK->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras SHP2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation This compound This compound This compound->SHP2

Caption: this compound inhibits the SHP2 phosphatase, leading to the downregulation of the Ras/Raf/MEK/ERK and PI3K/Akt signaling pathways, ultimately inhibiting cell proliferation and survival.

Podophyllotoxin_Etoposide_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA DNA DNA_Breaks DNA Strand Breaks DNA->DNA_Breaks TopoisomeraseII Topoisomerase II Apoptosis Apoptosis DNA_Breaks->Apoptosis Tubulin Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Mitotic_Spindle Mitotic Spindle Disruption Microtubules->Mitotic_Spindle Mitotic_Spindle->Apoptosis Podophyllotoxin Podophyllotoxin Podophyllotoxin->Tubulin Etoposide Etoposide Etoposide->TopoisomeraseII

Caption: Podophyllotoxin disrupts microtubule formation, while etoposide inhibits topoisomerase II, both leading to cell cycle arrest and apoptosis.

Experimental Protocols

This section provides an overview of the methodologies for the key experiments cited in the literature for determining the biological activities of these compounds.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.[11][12][13][14][15]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Workflow:

MTT_Workflow A Seed cells in a 96-well plate B Treat cells with different concentrations of the compound A->B C Incubate for a specified period (e.g., 24, 48, 72h) B->C D Add MTT reagent to each well C->D E Incubate to allow formazan formation D->E F Add solubilization solution to dissolve formazan crystals E->F G Measure absorbance at ~570 nm F->G H Calculate cell viability and IC50 value G->H

Caption: Workflow of the MTT cell viability assay.

Detailed Steps:

  • Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound. A control group with no treatment is also included.

  • Incubation: The plate is incubated for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After incubation, the culture medium is removed, and fresh medium containing MTT solution is added to each well.

  • Formazan Formation: The plate is incubated for another few hours to allow the conversion of MTT to formazan crystals by viable cells.

  • Solubilization: A solubilizing agent (such as DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined from the dose-response curve.

Nitric Oxide (NO) Production Assay (Griess Assay)

The Griess assay is a colorimetric method used to measure the concentration of nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO, in biological fluids.[16][17][18][19]

Principle: The Griess reagent converts nitrite into a colored azo compound, and the intensity of the color is proportional to the nitrite concentration.

Workflow:

Griess_Workflow A Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate B Pre-treat cells with different concentrations of the compound A->B C Stimulate cells with an inflammatory agent (e.g., LPS) B->C D Incubate for a specified period C->D E Collect cell culture supernatant D->E F Add Griess reagent to the supernatant E->F G Incubate to allow color development F->G H Measure absorbance at ~540 nm G->H I Calculate nitrite concentration and % inhibition H->I

Caption: Workflow of the Griess assay for nitric oxide production.

Detailed Steps:

  • Cell Seeding: Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate and allowed to adhere.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compound for a short period.

  • Inflammatory Stimulation: An inflammatory stimulus, such as lipopolysaccharide (LPS), is added to the wells to induce NO production.

  • Incubation: The plate is incubated for a specified time (e.g., 24 hours).

  • Supernatant Collection: The cell culture supernatant is collected from each well.

  • Griess Reaction: The supernatant is mixed with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Color Development: The mixture is incubated at room temperature to allow the formation of the colored azo compound.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of around 540 nm.

  • Data Analysis: The nitrite concentration is determined from a standard curve. The percentage of NO production inhibition is calculated relative to the LPS-stimulated control.

Cytokine Production Assay (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunological assay to quantify the concentration of a specific protein, such as a cytokine (e.g., TNF-α, IL-6), in a sample.[20][21][22][23][24]

Principle: A sandwich ELISA involves capturing the target cytokine with a specific antibody coated on a plate, followed by the binding of a second, enzyme-linked antibody that detects the captured cytokine. The addition of a substrate for the enzyme results in a colored product, the intensity of which is proportional to the amount of cytokine present.

Workflow:

ELISA_Workflow A Coat 96-well plate with capture antibody B Block non-specific binding sites A->B C Add cell culture supernatant (containing cytokine) B->C D Incubate to allow cytokine binding C->D E Wash to remove unbound substances D->E F Add detection antibody E->F G Incubate and wash F->G H Add enzyme-linked secondary antibody G->H I Incubate and wash H->I J Add substrate and incubate for color development I->J K Add stop solution J->K L Measure absorbance at ~450 nm K->L M Calculate cytokine concentration L->M

Caption: Workflow of a sandwich ELISA for cytokine quantification.

Detailed Steps:

  • Coating: A 96-well microplate is coated with a capture antibody specific to the target cytokine.

  • Blocking: Any unbound sites on the plate are blocked to prevent non-specific binding of other proteins.

  • Sample Addition: The cell culture supernatant (obtained from cells treated similarly to the Griess assay) is added to the wells.

  • Incubation and Washing: The plate is incubated to allow the cytokine to bind to the capture antibody, followed by washing to remove unbound components.

  • Detection Antibody: A biotinylated detection antibody, also specific to the target cytokine, is added to the wells.

  • Incubation and Washing: The plate is incubated and washed again.

  • Enzyme Conjugate: A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.

  • Incubation and Washing: The plate is incubated and washed for a final time.

  • Substrate Addition: A substrate solution (e.g., TMB) is added, which is converted by HRP into a colored product.

  • Stopping the Reaction: A stop solution is added to terminate the enzymatic reaction.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 450 nm).

  • Data Analysis: The concentration of the cytokine in the samples is determined by comparing the absorbance values to a standard curve.

References

Suchilactone: A Comparative Analysis of In Vitro and In Vivo Antitumor Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the lignan compound suchilactone reveals a consistent antitumor effect both in laboratory cell cultures (in vitro) and in living organisms (in vivo). This guide provides a detailed comparison of its effects, supported by experimental data, to inform researchers, scientists, and professionals in drug development.

This compound, a natural compound, has demonstrated significant potential in cancer research, primarily through its targeted inhibition of the SHP2 phosphatase, a key signaling node in multiple cancer types. This inhibition triggers a cascade of events that suppress tumor growth and promote cancer cell death.

Quantitative Analysis of this compound's Effects

To facilitate a clear comparison, the following tables summarize the key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound on Various Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)
SHI-1Acute Myeloid Leukemia17.01[1]
JurkatT-cell Leukemia47.03[1]
THP-1Acute Monocytic Leukemia65.83[1]
HCT-116Colon Cancer34.53[1]
A549Lung Cancer40.22[1]
MCF-7Breast Cancer39.81[1]
MGC-803Gastric Cancer27.24[1]

Table 2: In Vitro Apoptotic Effects of this compound on SHI-1 Cells

This compound Concentration (µM)Apoptosis Rate (%)
0 (Control)~5
10~25
20~50[1]

Table 3: In Vivo Antitumor Efficacy of this compound in an AML Xenograft Model

Treatment GroupAverage Tumor Weight (g)Tumor Growth Inhibition (%)
Control0.618[1][2]-
15 mg/kg0.350[1][2]43.4%
30 mg/kg0.258[1][2]58.3%

Experimental Protocols

A detailed understanding of the methodologies is crucial for the interpretation and replication of these findings.

In Vitro Experimental Protocols
  • Cell Viability Assay (CCK-8): Cancer cell lines were seeded in 96-well plates and treated with varying concentrations of this compound for 24 hours. Cell viability was assessed using a Cell Counting Kit-8 (CCK-8), which measures the metabolic activity of viable cells. The half-maximal inhibitory concentration (IC50) was then calculated.[3][4][5][6][7]

  • Apoptosis Assay (Flow Cytometry): SHI-1 cells were treated with this compound for 24 hours. The cells were then stained with Annexin V-FITC and propidium iodide (PI) and analyzed by flow cytometry to quantify the percentage of apoptotic cells.

  • Western Blot Analysis: SHI-1 cells were treated with this compound for 24 hours. Protein lysates were then subjected to western blotting to detect the expression levels of key proteins in the SHP2 signaling pathway (p-SHP2, p-ERK) and apoptosis-related proteins (BCL-2, BAX, caspase-3).

In Vivo Experimental Protocol
  • Acute Myeloid Leukemia (AML) Xenograft Model: Female severe combined immunodeficient (SCID) mice were subcutaneously inoculated with SHI-1 human AML cells. Once tumors were established, mice were treated daily with intragastric doses of this compound (15 mg/kg or 30 mg/kg) or a vehicle control for 19 days.[1][2] Tumor growth was monitored, and at the end of the study, tumors were excised and weighed.

  • Immunohistochemistry (IHC): Tumor tissues from the xenograft model were stained for Ki-67 (a marker of cell proliferation) and subjected to a TUNEL assay (a marker of apoptosis) to assess the in vivo effects of this compound on these processes.[1][2]

Visualization of Mechanisms and Workflows

To further elucidate the mechanisms of action and experimental processes, the following diagrams are provided.

Suchilactone_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Receptor Growth Factor Receptor pSHP2 p-SHP2 (Active) Growth Factor Receptor->pSHP2 Activates This compound This compound SHP2 SHP2 This compound->SHP2 Inhibits RAS RAS pSHP2->RAS AKT AKT pSHP2->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK (Active) ERK->pERK Proliferation Proliferation pERK->Proliferation pAKT p-AKT (Active) AKT->pAKT BCL2 BCL-2 pAKT->BCL2 BAX BAX BCL2->BAX Inhibits Caspase3 Caspase-3 BAX->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound's Mechanism of Action

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies A1 Cancer Cell Lines A2 This compound Treatment A1->A2 A3 CCK-8 Assay (Viability) A2->A3 A4 Flow Cytometry (Apoptosis) A2->A4 A5 Western Blot (Protein Expression) A2->A5 B1 SCID Mice B2 SHI-1 Cell Inoculation B1->B2 B3 Tumor Establishment B2->B3 B4 This compound Treatment B3->B4 B5 Tumor Measurement B4->B5 B6 IHC (Ki-67, TUNEL) B5->B6 Logical_Relationship A This compound Inhibits SHP2 B In Vitro Effects A->B F In Vivo Effects A->F C Decreased Cell Proliferation (IC50) B->C D Increased Apoptosis B->D E Decreased p-ERK, p-AKT Increased BAX/BCL-2 ratio, Caspase-3 B->E G Reduced Tumor Growth C->G I Increased TUNEL Staining D->I F->G H Decreased Ki-67 Staining F->H F->I H->G

References

Assessing the Therapeutic Index of Suchilactone Compared to Standard Chemotherapy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the therapeutic index of the natural compound suchilactone against standard chemotherapy agents—doxorubicin, cisplatin, and paclitaxel. This document synthesizes available preclinical data to offer insights into the potential of this compound as a selective anti-cancer agent.

Executive Summary

The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between its toxic dose and its effective therapeutic dose. A high therapeutic index is desirable, indicating a wider margin of safety. This guide compiles and compares the available preclinical data for this compound and standard-of-care chemotherapeutics to evaluate their relative therapeutic indices. While comprehensive data for a direct TI calculation for this compound is not yet available in the public domain, this guide presents the existing efficacy and mechanistic data in comparison to established chemotherapy drugs, highlighting areas for future research.

Comparative Analysis of In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound, doxorubicin, cisplatin, and paclitaxel in various cancer cell lines. A lower IC50 value indicates greater potency.

Compound Cancer Cell Line Cell Type IC50 (µM) Citation
This compound SHI-1Acute Myeloid Leukemia17.01[1]
HCT-116Colon Cancer34.53
A549Lung Cancer40.22
MCF-7Breast Cancer39.81
MGC-803Gastric Cancer27.24
Doxorubicin HepG2Hepatocellular Carcinoma12.2
UMUC-3Bladder Cancer5.1
TCCSUPBladder Cancer12.6
BFTC-905Bladder Cancer2.3
HeLaCervical Carcinoma2.9
MCF-7Breast Cancer2.5
M21Melanoma2.8
Cisplatin MV4-11 (sensitive)Acute Myeloid Leukemia9.55 (72h)[2]
MV4-11/DDP (resistant)Acute Myeloid Leukemia25.39 (72h)[2]
Paclitaxel OVCAR-3Ovarian CancerSub-micromolar[3]
SK-OV-3Ovarian CancerSub-micromolar[3]
SK-OV-3-Luc IP1Ovarian CancerSub-micromolar[3]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions. No public data was found for the cytotoxicity of this compound on non-cancerous human cell lines, which is a critical component for determining its in vitro therapeutic index.

Comparative Analysis of In Vivo Efficacy and Toxicity

A comprehensive assessment of the therapeutic index requires in vivo studies to determine both the effective dose (ED50) and the toxic dose (TD50) or lethal dose (LD50).

This compound
  • Efficacy: In a subcutaneous xenograft model using SHI-1 acute myeloid leukemia (AML) cells in SCID mice, oral administration of this compound at 15 mg/kg and 30 mg/kg once daily for 19 days resulted in a significant reduction in tumor weight from 0.618 g in the control group to 0.35 g and 0.258 g, respectively[1][4].

  • Toxicity: As of the latest available data, there are no publicly accessible studies detailing the maximum tolerated dose (MTD) or the LD50 of this compound in mice. This information is essential for calculating its therapeutic index.

Standard Chemotherapy

The following table summarizes available in vivo toxicity and efficacy data for standard chemotherapy agents in mice.

Compound Mouse Model Efficacy Data Toxicity Data (MTD/LD50) Therapeutic Index (TI) Citation
Doxorubicin Murine Metastatic Model (L1210 Lymphoma)ED90 (dose for 90% inhibition of liver metastasis) available.LD10 (dose causing 10% lethality) available.1.8 (Free Doxorubicin)
4T1 Breast Cancer4 mg/kg and 8 mg/kg i.v. once per week reduced tumor growth and lung metastasis.MTD in BALB/c mice: 7.5 mg/kg (single dose).Not explicitly calculated.[3][5]
Cisplatin P388 LeukemiaCure rates of 17% (10 mg/kg single dose) and 9% (8 mg/kg on days 1 and 5).LD50 (with procaine HCl): ~2x higher than cisplatin alone. MTD in BALB/c mice: 6 mg/kg (single dose).Improved with procaine HCl.[3][6]
Paclitaxel Ovarian Cancer Xenograft1 mg/kg or 3 mg/kg once a week inhibited tumor growth.LD50 (commercial formulation): 37 µM. MTD in nude mice: 20 mg/kg.Not explicitly calculated.[7][8]

Note: The therapeutic index can vary significantly depending on the cancer model, drug formulation, and dosing schedule.

Mechanistic Insights: Signaling Pathways

Understanding the mechanism of action provides context for the observed efficacy and potential for off-target toxicities.

This compound: Targeting the SHP2 Pathway

This compound's primary mechanism of action is the inhibition of the protein tyrosine phosphatase SHP2[1][4]. SHP2 is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs) and plays a key role in activating the RAS/MAPK and PI3K/AKT pathways, which are central to cancer cell proliferation and survival[1][4][9]. By inhibiting SHP2, this compound effectively downregulates the phosphorylation of downstream effectors like ERK and AKT, leading to cell cycle arrest and apoptosis[1][4].

Suchilactone_SHP2_Pathway cluster_cell Cancer Cell cluster_shp2 RTK Receptor Tyrosine Kinase (RTK) GRB2_SOS GRB2/SOS RTK->GRB2_SOS PI3K PI3K RTK->PI3K SHP2 SHP2 RTK->SHP2 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation BCL2 BCL-2 AKT->BCL2 Apoptosis Apoptosis BCL2->Apoptosis BAX BAX BAX->Apoptosis SHP2->RAS Promotes activation This compound This compound This compound->SHP2 Inhibits Doxorubicin_Pathway cluster_cell Cancer Cell Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalation Topoisomerase_II Topoisomerase II Doxorubicin->Topoisomerase_II Inhibition ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS Generation DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Cisplatin_Pathway cluster_cell Cancer Cell Cisplatin Cisplatin DNA DNA Cisplatin->DNA DNA_Crosslinks DNA Crosslinks DNA->DNA_Crosslinks forms Replication_Block Replication/ Transcription Block DNA_Crosslinks->Replication_Block Apoptosis Apoptosis Replication_Block->Apoptosis Paclitaxel_Pathway cluster_cell Cancer Cell Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Stabilizes/ Prevents Depolymerization Mitotic_Spindle Mitotic Spindle Assembly Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Cytotoxicity_Workflow A Seed cells in 96-well plate B Treat with varying concentrations of compound A->B C Incubate for 24-72 hours B->C D Add MTT or CCK-8 reagent C->D E Incubate and solubilize (MTT) D->E MTT F Measure absorbance D->F CCK-8 E->F G Calculate % viability and determine IC50 F->G Xenograft_Workflow A Implant cancer cells into mice B Monitor tumor growth A->B C Randomize into treatment groups B->C D Administer compound or vehicle C->D E Monitor tumor volume and body weight D->E F Euthanize and harvest tumors/organs E->F G Analyze tumor growth inhibition and toxicity F->G

References

An Indirect Head-to-Head Comparison: Suchilactone Versus Novel AML Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Published: November 21, 2025

This guide provides a comparative analysis of the preclinical phytochemical suchilactone against three established novel therapies for Acute Myeloid Leukemia (AML): Venetoclax, Gilteritinib, and Ivosidenib. Due to the absence of direct comparative studies, this analysis is based on an indirect comparison of their respective mechanisms of action, preclinical efficacy in relevant AML cell models, and clinical development stages. All data is compiled from publicly available research.

Overview of Therapeutic Agents

Acute Myeloid Leukemia is a heterogeneous disease characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. The treatment landscape has evolved significantly with the development of targeted therapies that exploit specific molecular vulnerabilities in AML blasts. This guide examines four distinct therapeutic approaches:

  • This compound: A natural lignan compound isolated from Monsonia angustifolia. Its anti-leukemic properties are currently at the preclinical stage of investigation.

  • Venetoclax: A potent, selective, and orally bioavailable small-molecule inhibitor of B-cell lymphoma 2 (BCL-2), a key anti-apoptotic protein. It is a cornerstone of therapy for older AML patients or those unfit for intensive chemotherapy.[1][2]

  • Gilteritinib: A second-generation, highly selective FMS-like tyrosine kinase 3 (FLT3) inhibitor that targets both internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations.[3][4] It is approved for adult patients with relapsed or refractory AML with a FLT3 mutation.[3]

  • Ivosidenib: A first-in-class, oral, targeted small-molecule inhibitor of the isocitrate dehydrogenase 1 (IDH1) mutant enzyme.[5][6] It is used for the treatment of AML with a susceptible IDH1 mutation.[5][7]

Mechanism of Action

The fundamental difference between these agents lies in their molecular targets and the pathways they disrupt to induce leukemic cell death.

This compound: A SHP2 Inhibitor

Preclinical studies indicate that this compound's primary mechanism of action is the inhibition of the SHP2 protein (Protein Tyrosine Phosphatase Non-Receptor Type 11).[8] By binding to and inactivating SHP2, this compound disrupts downstream signaling pathways critical for proliferation, such as the ERK pathway.[9] This leads to suppressed cell proliferation and the induction of apoptosis. Further studies have shown that this apoptotic effect is mediated by the downregulation of the anti-apoptotic protein BCL-2 and the upregulation of pro-apoptotic proteins like BAX and caspase-3.

Suchilactone_Pathway This compound This compound SHP2 SHP2 This compound->SHP2 BCL2 BCL-2 This compound->BCL2 (downregulation) RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway SHP2->RAS_RAF_MEK_ERK Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Apoptosis Apoptosis BCL2->Apoptosis

Proposed signaling pathway for this compound in AML cells.
Novel AML Therapies: Targeted Inhibition

In contrast to the broader pathway inhibition seen with this compound, novel AML therapies are designed to be highly specific for the molecular drivers of the disease.

  • Venetoclax (BCL-2 Inhibition): Venetoclax is a BH3-mimetic that binds with high affinity directly to the anti-apoptotic protein BCL-2.[1][10] In many AML cells, BCL-2 is overexpressed and sequesters pro-apoptotic proteins, preventing cell death.[11] Venetoclax displaces these pro-apoptotic proteins, which then activate the intrinsic apoptosis pathway, leading to rapid and targeted cell killing.[11][12]

Venetoclax_Pathway Venetoclax Venetoclax BCL2 BCL-2 Venetoclax->BCL2 Inhibits Pro_Apoptotic Pro-Apoptotic Proteins (e.g., BIM) BCL2->Pro_Apoptotic Sequesters BAX_BAK BAX / BAK Activation Pro_Apoptotic->BAX_BAK Mitochondria Mitochondrial Outer Membrane Permeabilization BAX_BAK->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis

Mechanism of action for Venetoclax.
  • Gilteritinib (FLT3 Inhibition): FLT3 mutations lead to constitutive activation of the FLT3 receptor tyrosine kinase, driving uncontrolled cell proliferation through downstream pathways like STAT5, ERK, and AKT.[4][13] Gilteritinib is a potent inhibitor that binds to the ATP-binding site of both FLT3-ITD and FLT3-TKD mutant receptors, blocking autophosphorylation and subsequent activation of these critical survival pathways.[13][14]

Gilteritinib_Pathway Gilteritinib Gilteritinib FLT3 Mutant FLT3 Receptor (ITD/TKD) Gilteritinib->FLT3 Inhibits Phosphorylation Signaling Downstream Signaling (STAT5, ERK, AKT) FLT3->Signaling Proliferation Cell Proliferation & Survival Signaling->Proliferation

Mechanism of action for Gilteritinib.
  • Ivosidenib (mutant IDH1 Inhibition): Mutations in the IDH1 enzyme result in the neomorphic production of the oncometabolite 2-hydroxyglutarate (2-HG).[15] High levels of 2-HG disrupt cellular metabolism and epigenetic regulation, leading to a block in myeloid differentiation.[16][17] Ivosidenib selectively inhibits the mutant IDH1 enzyme, reducing 2-HG levels and restoring normal myeloid cell differentiation.[16][17]

Ivosidenib_Pathway Ivosidenib Ivosidenib mIDH1 Mutant IDH1 Enzyme Ivosidenib->mIDH1 Differentiation Myeloid Differentiation Ivosidenib->Differentiation Restores HG2 2-hydroxyglutarate (2-HG) mIDH1->HG2 Converts α-KG to aKG Alpha-ketoglutarate (α-KG) Differentiation_Block Differentiation Block HG2->Differentiation_Block

Mechanism of action for Ivosidenib.

Preclinical Efficacy: An Indirect Comparison

A direct comparison of potency is challenging due to variations in experimental conditions and cell lines used across different studies. However, by examining the half-maximal inhibitory concentration (IC50) values in various AML cell lines, we can gain an indirect sense of their relative anti-leukemic activity.

Therapeutic Agent Target AML Cell Line Reported IC50 Citation(s)
This compound SHP2SHI-117.01 µM[8][18]
THP-165.83 µM[18]
Venetoclax BCL-2MOLM-13~0.1 - 0.2 µM (100-200 nM)[4][19]
MV-4-11<0.1 µM[18][20]
OCI-AML3~0.6 - 42 µM (Resistant)[18][19][20]
Gilteritinib FLT3MV-4-11 (FLT3-ITD)~0.92 nM[2][10]
MOLM-13 (FLT3-ITD)~2.9 nM[2][10]
Ivosidenib mutant IDH1HT1080 (IDH1-R132C)†~0.0075 µM (7.5 nM)[21][22]

†Note: IC50 for Ivosidenib is often measured by the reduction of 2-HG production rather than direct cytotoxicity, reflecting its differentiation-based mechanism. Data from AML cell lines is limited as its effect is specific to those harboring IDH1 mutations.

From the available preclinical data, the targeted novel therapies Venetoclax and Gilteritinib demonstrate anti-leukemic activity at nanomolar to low micromolar concentrations in sensitive cell lines. This compound exhibits activity in the micromolar range. This difference in potency is expected, given that Venetoclax and Gilteritinib are highly optimized drugs designed for specific targets, whereas this compound is a natural product in the early stages of investigation.

In Vivo and Clinical Data Summary

Therapeutic Agent In Vivo (Animal Model) Data Clinical Status / Efficacy
This compound In a SHI-1 xenograft mouse model, oral administration of this compound (15 and 30 mg/kg) significantly inhibited tumor growth compared to a control group.[8]Not in clinical trials. Preclinical stage only.
Venetoclax Showed significant inhibition of AML progression and extended survival in a MOLM-13 mouse xenograft model.[23]FDA-approved. In combination with azacitidine, showed a 65% overall response rate and 14.7-month median overall survival in newly diagnosed AML patients unfit for intensive chemotherapy.[1]
Gilteritinib Induced tumor regression in mouse xenograft models using FLT3-mutated AML cells (e.g., MV4-11).FDA-approved for relapsed/refractory FLT3-mutated AML. Showed improved survival compared to salvage chemotherapy.[22]
Ivosidenib Induces myeloid differentiation in primary human AML blast cells cultured ex vivo.[21]FDA-approved for IDH1-mutated AML. In newly diagnosed elderly/unfit patients, it achieved a complete remission (CR) or CR with partial hematologic recovery (CRh) rate of 42.9%.[23]

Experimental Protocols and Workflows

The evaluation of anti-leukemic compounds follows a standardized workflow from initial screening to mechanistic studies.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo / Preclinical cluster_2 Clinical Development A Cell Viability Assay (e.g., CCK-8 / MTT) B Determine IC50 A->B C Apoptosis Assay (Annexin V / PI) B->C D Cell Cycle Analysis (Propidium Iodide) B->D E Mechanism of Action (Western Blot, RT-PCR) B->E F Xenograft Mouse Model (Tumor Growth, Survival) E->F G Phase I-III Clinical Trials F->G

General workflow for evaluating anti-leukemic compounds.
Key Experimental Methodologies

Cell Viability Assay (CCK-8 Method) The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells. It is frequently used to calculate the IC50 of a compound.

  • Cell Plating: Seed AML cells (e.g., 5,000-10,000 cells/well) in a 96-well plate in 100 µL of culture medium.

  • Compound Treatment: Add various concentrations of the test compound (e.g., this compound) to the wells. Include a vehicle-only control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.[8]

  • Reagent Addition: Add 10 µL of CCK-8 solution to each well.[8]

  • Final Incubation: Incubate the plate for 1-4 hours. During this time, dehydrogenases in living cells reduce the WST-8 salt in the CCK-8 solution to a soluble orange formazan dye.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader. The amount of formazan produced is directly proportional to the number of living cells.[1]

Apoptosis Assay (Annexin V/PI Staining) This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Treatment: Treat AML cells with the compound of interest at the desired concentration and for a specified time.

  • Harvest and Wash: Collect cells by centrifugation and wash them with cold 1X PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 × 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Annexin V-/PI-: Healthy cells.

    • Annexin V+/PI-: Early apoptotic cells.

    • Annexin V+/PI+: Late apoptotic or necrotic cells.

Cell Cycle Analysis (Propidium Iodide Staining) This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on DNA content.

  • Cell Treatment and Harvest: Treat cells as desired, then harvest approximately 1-2 x 10^6 cells.

  • Fixation: Wash cells with PBS, then resuspend the pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 30-60 minutes on ice.[19]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[19]

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to ensure that only DNA is stained by the dye.[19]

  • PI Staining: Add Propidium Iodide staining solution and incubate for at least 5-10 minutes at room temperature, protected from light.

  • Analysis: Analyze the samples by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the discrimination of cell cycle phases.

Conclusion

This indirect comparison highlights the distinct profiles of this compound and novel, targeted AML therapies.

  • This compound represents an early-stage investigational compound with a mechanism of action centered on the inhibition of the SHP2 signaling hub. Its efficacy is demonstrated in the micromolar range in preclinical models. While promising, its broader mechanism may present challenges in terms of specificity and potential off-target effects, which would require extensive future investigation.

  • Novel AML Therapies (Venetoclax, Gilteritinib, Ivosidenib) are highly potent, clinically validated drugs that exemplify the success of precision medicine. Their development was based on a deep understanding of the specific genetic and molecular drivers of AML, allowing for targeted inhibition with high efficacy in selected patient populations. These agents are significantly more potent in preclinical models and have established roles in clinical practice, having transformed the standard of care for specific AML subtypes.

For drug development professionals, the study of natural compounds like this compound can unveil novel biological pathways and targets, such as SHP2, that may be therapeutically relevant in AML. However, the journey from a preclinical lead compound to a clinically approved drug is long and requires substantial optimization to match the potency, selectivity, and safety profiles of established targeted agents like Venetoclax, Gilteritinib, and Ivosidenib.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Suchilactone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of Suchilactone, a naturally derived organic compound. In the absence of a specific Safety Data Sheet (SDS) detailing disposal procedures, this guidance is based on the general chemical properties of this compound and established best practices for the disposal of similar lactone-containing organic compounds.

Core Safety and Handling Precautions

Before commencing any disposal activities, it is crucial to handle this compound with the appropriate Personal Protective Equipment (PPE). While considered relatively safe, direct contact should be avoided to mitigate any potential risks.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemically resistant nitrile gloves.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Lab Coat Standard laboratory coat to protect from spills.
Respiratory Protection Use in a well-ventilated area or under a fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste in accordance with local, state, and federal regulations.

Experimental Protocol for Disposal:

  • Segregation and Labeling:

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

    • Collect all waste materials, including contaminated labware, in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • The label must include: "Hazardous Waste," "this compound," and identify the primary hazards (e.g., "Irritant," "Handle with Care").

  • Waste Collection:

    • For liquid waste (e.g., solutions containing this compound), use a designated container with a secure cap.

    • For solid waste (e.g., contaminated consumables), place it in a clearly marked bag or container.

    • Ensure all containers are properly sealed to prevent leaks or spills.

  • Decontamination of Labware:

    • Thoroughly decontaminate any reusable labware that has come into contact with this compound before washing and reuse.

    • A suitable decontamination procedure involves rinsing with an appropriate organic solvent (e.g., ethanol or acetone), followed by washing with soap and water.

    • The solvent rinseate must be collected and disposed of as hazardous waste.[1]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by your institution's designated Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

    • Provide them with all available information about the waste, including its chemical class (lactone, organic compound) and any known hazards.[1]

This compound Properties

Understanding the physicochemical properties of this compound is essential for its safe handling and disposal.

PropertyValue
Molecular Formula C₂₁H₂₀O₆[2][3][4]
Molar Mass 368.38 g/mol [2]
Appearance Orange-yellow to red-brown crystals[2]
Solubility Soluble in organic solvents such as chloroform and ethanol.[2]
Storage Condition 2-8°C[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Suchilactone_Disposal_Workflow cluster_prep Preparation cluster_waste_generation Waste Generation cluster_segregation Segregation & Containment cluster_decon Decontamination cluster_disposal Final Disposal prep Don Appropriate PPE (Gloves, Goggles, Lab Coat) waste_gen This compound Waste Generated (Solid or Liquid) prep->waste_gen segregate Segregate Waste into Dedicated Container waste_gen->segregate decon_labware Decontaminate Labware with Organic Solvent waste_gen->decon_labware Contaminated Reusable Labware label_container Label Container: 'Hazardous Waste - this compound' segregate->label_container store_waste Store Sealed Container in Designated Area label_container->store_waste collect_rinse Collect Solvent Rinseate as Hazardous Waste decon_labware->collect_rinse collect_rinse->segregate contact_ehs Contact EHS for Pickup store_waste->contact_ehs

This compound Disposal Workflow

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.